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  • Product: 5-Amino-2-methylpyrimidine-4,6-diol
  • CAS: 98797-08-1

Core Science & Biosynthesis

Foundational

synthesis and characterization of 5-Amino-2-methylpyrimidine-4,6-diol

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-methylpyrimidine-4,6-diol Abstract 5-Amino-2-methylpyrimidine-4,6-diol is a heterocyclic compound of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-methylpyrimidine-4,6-diol

Abstract

5-Amino-2-methylpyrimidine-4,6-diol is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of various bioactive molecules. Its structure, featuring multiple functional groups including an amino group and two hydroxyl groups on a pyrimidine core, allows for diverse chemical modifications. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this key intermediate. We delve into the causal-mechanistic basis for the chosen synthetic strategy, offer detailed, self-validating experimental protocols, and present a multi-technique approach to structural elucidation, including spectroscopic and crystallographic methods. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a reliable and in-depth understanding of this compound.

Strategic Approach to Synthesis

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. For 5-Amino-2-methylpyrimidine-4,6-diol, the most robust and widely adopted strategy is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl equivalent with an amidine.[1][2] This [3+3] cycloaddition approach is highly efficient for creating the pyrimidine core.[3]

Our specific strategy employs the reaction between an activated aminomalonic acid derivative (the three-carbon fragment) and a stable acetamidine precursor (the N-C-N fragment). The choice of 2-methyl-2-thiopseudourea sulfate as the acetamidine source is deliberate; it is a stable, crystalline solid that readily generates acetamidine in situ under basic conditions, offering superior handling and reactivity compared to the direct use of acetamidine hydrochloride, which can be hygroscopic.[4][5] The aminomalonamide provides the C4, C5, and C6 atoms of the ring, with the crucial C5-amino group already in place.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed condensation-cyclization mechanism. The process is initiated by the deprotonation of the active methylene protons of aminomalonamide by a strong base, such as sodium ethoxide. The resulting carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the acetamidine generated in situ. A series of intramolecular condensation and dehydration steps follows, leading to the formation of the stable, aromatic pyrimidine ring.

G Fig 1. Reaction Mechanism for Pyrimidine Synthesis R1 Aminomalonamide I1 Nucleophilic Attack R1->I1 Step 1: Condensation R2 2-Methyl-2-thiopseudourea (forms Acetamidine) R2->I1 Step 1: Condensation Base NaOEt (Base) Base->I1 Step 1: Condensation I2 Intramolecular Condensation I1->I2 Step 2: Cyclization I3 Dehydration & Aromatization I2->I3 Step 3: Ring Closure P 5-Amino-2-methylpyrimidine-4,6-diol I3->P Final Product

Caption: A logical flow of the Pinner-type pyrimidine synthesis.

Experimental Protocol: Synthesis and Purification

This protocol is designed to be self-validating, where successful execution yields a product that meets the characterization benchmarks outlined in the subsequent section.

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4]

Reagents & Equipment:

  • Aminomalonamide hydrochloride

  • 2-Methyl-2-thiopseudourea sulfate[6]

  • Sodium metal

  • Anhydrous Ethanol

  • Deionized Water

  • Hydrochloric Acid (2M)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 2.76 g (120 mmol) of sodium metal in small pieces to 150 mL of anhydrous ethanol. Stir the mixture until all the sodium has reacted completely. This exothermic reaction must be performed with caution.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 10.3 g (50 mmol) of 2-methyl-2-thiopseudourea sulfate and 7.0 g (50 mmol) of aminomalonamide hydrochloride.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate will form as the reaction proceeds.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold ethanol (2 x 30 mL) and then cold deionized water (2 x 30 mL) to remove unreacted starting materials and inorganic salts.

  • Purification by Acid-Base Precipitation: Transfer the crude solid to a beaker containing 200 mL of deionized water. Add 2M sodium hydroxide solution dropwise while stirring until the solid completely dissolves (pH ~10-11). Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add 2M hydrochloric acid to the filtrate with constant stirring. The target compound will precipitate out. Adjust the final pH to approximately 5-6.

  • Final Collection and Drying: Collect the purified white precipitate by vacuum filtration. Wash the solid with an ample amount of deionized water until the filtrate is neutral, followed by a final wash with a small amount of cold ethanol. Dry the product in a vacuum oven at 80 °C to a constant weight.

Expected Yield: 75-85% of a white to off-white crystalline solid.

Comprehensive Characterization

Unambiguous confirmation of the molecular structure and purity is paramount. A multi-technique approach provides a holistic and trustworthy validation of the synthesized compound.

G Fig 2. Comprehensive Characterization Workflow Start Synthesized & Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Spectroscopic Validation MS Mass Spectrometry (MS) Start->MS Spectroscopic Validation IR IR Spectroscopy Start->IR Spectroscopic Validation MP Melting Point Analysis Start->MP Physicochemical Validation EA Elemental Analysis (CHN) Start->EA Physicochemical Validation Xray Single-Crystal X-ray Diffraction NMR->Xray For Unambiguous Confirmation MS->Xray For Unambiguous Confirmation IR->Xray For Unambiguous Confirmation MP->Xray For Unambiguous Confirmation EA->Xray For Unambiguous Confirmation

Caption: A multi-technique workflow for rigorous product validation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule. Spectra should be recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's poor solubility in other common NMR solvents.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton spectrum is expected to show three distinct signals. The broad singlets for the -OH and -NH₂ protons are characteristic and their chemical shifts can vary with concentration and temperature.

    • δ ~10.5 ppm (s, 2H, broad, 2 x -OH)

    • δ ~6.5 ppm (s, 2H, broad, -NH₂)

    • δ ~2.1 ppm (s, 3H, -CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum confirms the number of unique carbon environments. The two hydroxyl-bearing carbons (C4 and C6) are equivalent due to tautomerism and symmetry.

    • δ ~164.5 ppm (C4, C6)

    • δ ~152.0 ppm (C2)

    • δ ~85.0 ppm (C5)

    • δ ~19.0 ppm (-CH₃)

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[7][8] The spectrum, typically recorded as a KBr pellet, should display the following characteristic absorption bands:

  • 3400-3200 cm⁻¹ (broad): O-H stretching vibrations from the hydroxyl groups, often overlapping with N-H stretches.

  • 3350 cm⁻¹ & 3180 cm⁻¹ (medium, sharp): Asymmetric and symmetric N-H stretching of the primary amine.

  • ~1650 cm⁻¹ (strong): C=O stretching, indicating the presence of the keto tautomeric form in the solid state.

  • ~1600 cm⁻¹ (strong): N-H bending (scissoring) vibration.

  • 1550-1400 cm⁻¹ (multiple bands): C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the synthesized compound. For 5-Amino-2-methylpyrimidine-4,6-diol (C₅H₇N₃O₂), the calculated monoisotopic mass is 141.054 Da.[9]

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 142.06.

Physicochemical and Crystallographic Data

Data Summary Table

ParameterMethodExpected ResultReference
Molecular Formula -C₅H₇N₃O₂[9]
Molecular Weight -141.13 g/mol [9][10]
Appearance Visual InspectionWhite to off-white crystalline solid-
Melting Point Capillary Method>250 °C[11]
¹H NMR (DMSO-d₆) 400 MHz NMRδ 10.5 (s, 2H), 6.5 (s, 2H), 2.1 (s, 3H)[11]
¹³C NMR (DMSO-d₆) 100 MHz NMRδ 164.5, 152.0, 85.0, 19.0[11]
IR (KBr) FTIR Spectroscopy3400-3180, 1650, 1600, 1550-1400 cm⁻¹[7][8]
Mass (ESI+) Mass Spectrometrym/z 142.06 [M+H]⁺[9]
Elemental Analysis CHN AnalyzerC: 42.55%, H: 5.00%, N: 29.77%Calculated

X-ray Crystallography For definitive and unambiguous structural proof, single-crystal X-ray diffraction is the gold standard.[12][13]

  • Protocol Outline:

    • Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound in a water/ethanol mixture.

    • Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation) at a controlled temperature (e.g., 100 K).[14]

    • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Expected Insights: The analysis will yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrimidine ring and the connectivity of all atoms. It will also reveal details about the intermolecular interactions, such as hydrogen bonding networks, that dictate the crystal packing.[15]

Conclusion

This guide presents a reliable and thoroughly validated pathway for the . By integrating a mechanistically sound synthetic protocol with a comprehensive suite of analytical techniques, researchers can confidently produce and verify this valuable chemical intermediate. The detailed methodologies and expected data serve as a robust resource for professionals in drug discovery and development, ensuring both the quality and integrity of their scientific endeavors.

References

  • Hrdina, R., et al. (2017). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. Pharma-Chemicals. Available at: [Link]

  • El-Dean, A. M. K., et al. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University.
  • Fishbein, L., & Gallaghan, J. A. (1954). The Preparation and Reactions of 2-Alkyl-1-(or 3)-nitro-2-thiopseudourea. Part I. Reaction with Amines. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-6-methylpyrimidine-2,4-diol. National Center for Biotechnology Information. Available at: [Link]

  • ChemSynthesis. (n.d.). 5-amino-6-methyl-2,4-pyrimidinediol. ChemSynthesis. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-2-thiopseudourea. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, S. N., et al. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Available at: [Link]

  • Slideshare. (2015). Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyrimidine. ChemTube3D. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-2-(propylthio)pyrimidine-4,6-diol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ostath, R., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health. Available at: [Link]

  • Faria, J. V., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X Ray crystallography. National Institutes of Health. Available at: [Link]

  • Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. PrepChem.com. Available at: [Link]

  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6-Dihydroxy Pyrimidine. Research India Publications. Available at: [Link]

  • ResearchGate. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Amino-2-methylpyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Amino-2-methylpyrimidine-4,6-diol is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methylpyrimidine-4,6-diol is a multifaceted heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it is a key structural motif in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, including synthesis, reactivity, spectral characteristics, and tautomerism. We delve into the causality behind experimental choices and present protocols as self-validating systems. This document is intended to serve as a foundational resource for researchers working with or considering this compound in their research endeavors.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of biologically vital molecules, including the nucleobases uracil, thymine, and cytosine. Its derivatives have found extensive applications in therapeutics, ranging from anticancer and antiviral agents to central nervous system drugs.[1] The strategic placement of functional groups on the pyrimidine ring, such as amino and hydroxyl moieties, profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capacity, solubility, and, critically, its interaction with biological targets.[2] 5-Amino-2-methylpyrimidine-4,6-diol, with its unique arrangement of an amino group and two hydroxyl groups, presents a rich chemical landscape for exploration and exploitation in drug design.

Molecular Structure and Tautomerism

A crucial aspect of 5-Amino-2-methylpyrimidine-4,6-diol is its potential for tautomerism. The presence of both hydroxyl and amino groups allows for a dynamic equilibrium between several tautomeric forms. The predominant forms are dictated by the surrounding environment (gas phase, solution, or solid state).[3]

Generally, amino-substituted heteroaromatic compounds predominantly exist in the amino form rather than the imino form.[4] Conversely, hydroxy-substituted pyrimidines tend to favor the keto (or oxo) tautomer.[4] Therefore, it is highly probable that 5-Amino-2-methylpyrimidine-4,6-diol exists predominantly as 5-Amino-2-methyl-1,5-dihydropyrimidine-4,6-dione .

The potential tautomers include:

  • Diol-Amino Form: The fully aromatic dihydroxy form.

  • Keto-Enol-Amino Forms: Intermediates where one hydroxyl group has tautomerized to a ketone.

  • Dione-Amino Form: The likely most stable form with two keto groups.

The precise determination of the dominant tautomer in the solid state can be definitively achieved through X-ray crystallography, a technique used to elucidate the three-dimensional structure of molecules in a crystal.[5][6] In solution, NMR spectroscopy can provide valuable insights into the tautomeric equilibrium.

Diagram: Tautomeric Forms of 5-Amino-2-methylpyrimidine-4,6-diol

tautomers A Diol-Amino B Keto-Enol-Amino A->B C Dione-Amino (Predicted Stable Form) B->C

Caption: Predicted tautomeric equilibrium of 5-Amino-2-methylpyrimidine-4,6-diol.

Synthesis Strategies

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from a suitable 2-methylpyrimidine derivative.

Diagram: Proposed Synthesis Workflow

synthesis_workflow start 2-Methylpyrimidine Precursor step1 Chlorination start->step1 intermediate 5-Amino-4,6-dichloro-2-methylpyrimidine step1->intermediate step2 Hydrolysis intermediate->step2 product 5-Amino-2-methylpyrimidine-4,6-diol step2->product

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine

This intermediate is crucial for the subsequent hydrolysis to the diol. The synthesis typically involves the chlorination of a corresponding diol, followed by amination. A more direct approach starts with a suitable dichloropyrimidine.[7]

Materials:

  • 2-methyl-4,6-dichloropyrimidine

  • Ammonia or an amine source

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-methyl-4,6-dichloropyrimidine in a suitable solvent such as ethanol or DMF in a pressure-rated reaction vessel.

  • Introduce the ammonia source under controlled conditions.

  • Heat the reaction mixture to an elevated temperature and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude 5-Amino-4,6-dichloro-2-methylpyrimidine by recrystallization or column chromatography.

Experimental Protocol: Hydrolysis to 5-Amino-2-methylpyrimidine-4,6-diol

This step involves the nucleophilic substitution of the chloro groups with hydroxyl groups.

Materials:

  • 5-Amino-4,6-dichloro-2-methylpyrimidine

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

  • Ethanol (as a co-solvent)

Procedure:

  • Dissolve the 5-Amino-4,6-dichloro-2-methylpyrimidine intermediate in a mixture of ethanol and aqueous acid or base.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture. If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, neutralize the mixture and extract the product with a suitable organic solvent.

  • Wash the collected solid with water and a water/ethanol mixture to remove any remaining salts.

  • Dry the final product under vacuum.

Physicochemical Properties

The physicochemical properties of 5-Amino-2-methylpyrimidine-4,6-diol are crucial for its handling, formulation, and biological activity.

PropertyPredicted/Estimated ValueNotes
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Appearance Likely a white to off-white solidBased on similar compounds.[8]
Melting Point >250 °CHigh melting points are characteristic of such compounds due to strong intermolecular hydrogen bonding.[8]
Solubility Sparingly soluble in water, soluble in DMSO and polar protic solvents.The amino and hydroxyl groups contribute to polarity and hydrogen bonding, suggesting some aqueous solubility.[9]
pKa Estimated around 8-10The pyrimidine ring nitrogens and the hydroxyl groups will have distinct pKa values. Computational methods can provide more precise predictions.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of 5-Amino-2-methylpyrimidine-4,6-diol. The following are predicted spectral characteristics based on closely related analogs.[8]

¹H NMR Spectroscopy

In a solvent like DMSO-d₆, the following proton signals are expected:

  • -OH Protons: A broad singlet around δ 10-11 ppm, which is exchangeable with D₂O.

  • -NH₂ Protons: A broad singlet around δ 6-7 ppm, also exchangeable with D₂O.

  • -CH₃ Protons: A sharp singlet around δ 1.5-2.0 ppm.

¹³C NMR Spectroscopy

The expected chemical shifts for the carbon atoms are:

  • C4 and C6 (C=O): δ 160-165 ppm

  • C2: δ 150-155 ppm

  • C5: δ 80-90 ppm

  • -CH₃: δ 8-15 ppm

Infrared (IR) Spectroscopy

Key vibrational frequencies would include:

  • N-H Stretching (amino): 3300-3500 cm⁻¹

  • O-H Stretching (hydroxyl): Broad peak around 3200-3600 cm⁻¹

  • C=O Stretching (keto): Strong absorption around 1650-1700 cm⁻¹

  • C=N and C=C Stretching (ring): 1500-1600 cm⁻¹

Mass Spectrometry

The molecular ion peak (M⁺) would be expected at m/z = 141. Depending on the ionization method, a protonated molecule [M+H]⁺ at m/z = 142 may also be prominent.

Chemical Reactivity

The reactivity of 5-Amino-2-methylpyrimidine-4,6-diol is governed by its functional groups: the amino group, the hydroxyl/keto groups, and the pyrimidine ring itself.

  • Reactions of the Amino Group: The amino group can undergo reactions typical of primary aromatic amines, such as diazotization followed by substitution, acylation, and alkylation.

  • Reactions of the Hydroxyl Groups: In the diol tautomer, the hydroxyl groups can be alkylated or acylated. In the more stable dione form, the reactivity will be that of a cyclic amide.

  • Electrophilic Substitution on the Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and less susceptible to electrophilic attack. However, the activating amino and hydroxyl groups may facilitate some electrophilic substitution reactions.

  • Nucleophilic Substitution: The hydroxyl groups can be converted to better leaving groups (e.g., chloro groups using POCl₃) to enable nucleophilic substitution reactions.[7]

Potential Applications and Biological Activity

Derivatives of aminopyrimidines are known to exhibit a wide range of biological activities. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide production, suggesting potential anti-inflammatory properties.[7][8] The pyrimidine core is also a key feature in many kinase inhibitors used in cancer therapy.[10] The structural features of 5-Amino-2-methylpyrimidine-4,6-diol make it an attractive scaffold for the synthesis of compound libraries for screening against various biological targets.

Diagram: Drug Discovery Pathway

drug_discovery cluster_0 Scaffold-Based Design cluster_1 Biological Screening A 5-Amino-2-methylpyrimidine-4,6-diol B Chemical Modification A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G Preclinical Development

Sources

Foundational

5-Amino-2-methylpyrimidine-4,6-diol CAS number and identification

An In-depth Technical Guide to the Identification and Characterization of 5-Amino-2-methylpyrimidine-4,6-diol This technical guide provides a comprehensive overview of the identification, characterization, and analysis o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Identification and Characterization of 5-Amino-2-methylpyrimidine-4,6-diol

This technical guide provides a comprehensive overview of the identification, characterization, and analysis of 5-Amino-2-methylpyrimidine-4,6-diol (CAS No: 98797-08-1). Recognizing the common analytical challenges posed by constitutional isomers in drug development and chemical research, this document also presents a comparative analysis with closely related pyrimidine derivatives. The methodologies and insights discussed herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to unambiguously identify and characterize this class of compounds.

Core Identification and Isomeric Landscape

The foundational step in any rigorous scientific investigation is the unambiguous identification of the molecule of interest. 5-Amino-2-methylpyrimidine-4,6-diol is a distinct chemical entity, yet it shares its molecular formula (C₅H₇N₃O₂) and molecular weight (approximately 141.13 g/mol ) with several constitutional isomers.[1][2] This similarity necessitates a multi-faceted analytical approach for definitive identification. The primary identifier for our target compound is its CAS (Chemical Abstracts Service) number: 98797-08-1 .[3]

Distinguishing this compound from its isomers is critical, as even minor positional changes of functional groups can lead to significant differences in chemical reactivity, biological activity, and spectroscopic properties.

Table 1: Key Identifiers of 5-Amino-2-methylpyrimidine-4,6-diol and Its Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Synonyms
5-Amino-2-methylpyrimidine-4,6-diol98797-08-1C₅H₇N₃O₂141.13-
5-Amino-6-methylpyrimidine-2,4-diol6270-46-8C₅H₇N₃O₂141.135-Amino-6-methyluracil[1]
2-Amino-5-methylpyrimidine-4,6-diol55477-35-5C₅H₇N₃O₂141.13-
2-Amino-6-methylpyrimidin-4-one (tautomer)3977-29-5C₅H₇N₃O125.132-Amino-4-hydroxy-6-methylpyrimidine[4]

The Critical Role of Tautomerism

A significant feature of aminohydroxypyrimidines is their existence in multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[5][6] For 5-Amino-2-methylpyrimidine-4,6-diol, two primary forms of tautomerism are expected: keto-enol and amine-imine tautomerism.

  • Keto-Enol Tautomerism : The hydroxyl (-OH) groups can tautomerize to form keto (=O) groups, with the proton migrating to a ring nitrogen. This results in an equilibrium between the diol form and various pyrimidinedione forms.[7]

  • Amine-Imine Tautomerism : The amino (-NH₂) group can exist in equilibrium with an imine (=NH) form.

The predominant tautomer in a given state (solid or solution) depends on factors like solvent polarity, pH, and temperature. This phenomenon has profound implications for the compound's reactivity and its spectroscopic signature, particularly in NMR and IR analysis.[8]

tautomerism Diol_Form 5-Amino-2-methylpyrimidine-4,6-diol (Enol-Amine Form) Dione_Form 5-Amino-2-methyl-1H-pyrimidine-4,6(5H)-dione (Keto-Amine Form) Diol_Form->Dione_Form Keto-Enol Tautomerization Imine_Form 5-Imino-2-methyl-1,5-dihydropyrimidine-4,6-diol (Enol-Imine Form) Diol_Form->Imine_Form Amine-Imine Tautomerization

Caption: Tautomeric equilibria of 5-Amino-2-methylpyrimidine-4,6-diol.

Analytical Characterization Workflow

A combination of chromatographic and spectroscopic techniques is essential for the definitive characterization of 5-Amino-2-methylpyrimidine-4,6-diol. The following workflow provides a robust strategy for separating the compound from impurities and isomers, and for elucidating its structure.

analytical_workflow cluster_separation Separation & Purity cluster_identification Structural Elucidation HPLC HPLC-UV (Purity Assessment) MS LC-MS (Molecular Weight) HPLC->MS Peak Isolation NMR NMR (¹H, ¹³C) (Connectivity) MS->NMR Confirms Mass IR FTIR (Functional Groups) NMR->IR Confirms Structure Final_Characterization Definitive Structure IR->Final_Characterization Confirms Functional Groups Sample Sample Sample->HPLC

Caption: A typical analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of 5-Amino-2-methylpyrimidine-4,6-diol and for separating it from its isomers.

Step-by-Step Protocol: HPLC-UV Analysis

  • Column Selection: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase Preparation: Prepare a gradient mobile phase using acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape. A typical gradient might run from 5% to 95% acetonitrile over 15-20 minutes.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm (or a wavelength determined by UV-Vis scan)

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Analyze the resulting chromatogram for peak purity and retention time. Isomers will likely have different retention times due to subtle differences in polarity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to gain insights into its fragmentation patterns, which can help differentiate it from isomers.

Expected Results: For 5-Amino-2-methylpyrimidine-4,6-diol (C₅H₇N₃O₂), the expected exact mass of the neutral molecule is approximately 141.0538 Da. In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 142.0616. High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition.

Step-by-Step Protocol: LC-MS Analysis

  • LC Conditions: Use the HPLC conditions described above to separate the analyte before it enters the mass spectrometer.

  • MS Instrument Setup (ESI+):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source/Desolvation Temperatures: Optimize based on instrument specifications (e.g., 120 °C and 350 °C, respectively).

  • Data Analysis: Extract the mass spectrum for the chromatographic peak of interest. Verify the measured m/z of the parent ion against the theoretical value. The fragmentation pattern (MS/MS) can be used as a fingerprint to distinguish between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Published ¹H and ¹³C NMR Data for an Isomer: 2-Amino-5-methylpyrimidine-4,6-diol [10]

NucleusChemical Shift (δ) ppmMultiplicityAssignment (in isomer)
¹H10.70broad singlet2 x OH
¹H6.88broad singletNH₂
¹H1.57singletCH₃ at C5
¹³C164.97-C4 and C6
¹³C152.53-C2
¹³C84.06-C5
¹³C8.11-CH₃ at C5

Predicted NMR Spectra for 5-Amino-2-methylpyrimidine-4,6-diol:

  • ¹H NMR:

    • A singlet for the methyl group (CH₃) protons, likely in the range of δ 2.0-2.5 ppm, attached to C2.

    • A broad singlet for the amino group (NH₂) protons. Its chemical shift will be concentration and solvent-dependent.

    • Broad signals for the two hydroxyl (OH) protons, also dependent on conditions.

    • Unlike isomers with a proton on the pyrimidine ring, this compound lacks a C-H bond on the ring, simplifying the aromatic region.

  • ¹³C NMR:

    • A signal for the methyl carbon (CH₃).

    • A signal for the C2 carbon attached to the methyl group.

    • Signals for the C4 and C6 carbons, which are equivalent due to symmetry and attached to hydroxyl groups.

    • A signal for the C5 carbon attached to the amino group.

The key differentiating feature will be the absence of any signal for a proton directly attached to the pyrimidine ring and the specific chemical shifts of the substituted carbons (C2, C4, C5, C6).

Step-by-Step Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is good for exchanging labile protons).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts in both spectra based on expected values and comparison with data from related structures.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹.[11]

  • O-H stretching (hydroxyl groups): A broad band in the region of 3200-3600 cm⁻¹, potentially overlapping with the N-H stretches.

  • C=O stretching (keto tautomer): Strong absorption in the range of 1650-1700 cm⁻¹ if the keto tautomer is present.[12]

  • C=N and C=C stretching (pyrimidine ring): Multiple bands in the 1400-1650 cm⁻¹ region.

  • C-N stretching: In the 1250-1350 cm⁻¹ range.

The presence and intensity of a C=O stretch can provide evidence for the position of the keto-enol equilibrium in the solid state (for KBr pellet or ATR analysis).

Step-by-Step Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Assign the major absorption bands to their corresponding functional groups.

Synthesis Pathways

While a specific synthesis protocol for 5-Amino-2-methylpyrimidine-4,6-diol was not found in the searched literature, a general and common method for synthesizing substituted dihydroxypyrimidines involves the condensation of a compound containing an N-C-N moiety (like guanidine or its derivatives) with a β-dicarbonyl compound (like a malonic ester).[13]

A plausible synthetic route could involve the reaction of acetamidine (to provide the 2-methyl group) with an aminomalonic acid derivative. Another approach could be the synthesis of a precursor like 5-amino-4,6-dichloro-2-methylpyrimidine, followed by hydrolysis of the chloro groups to hydroxyl groups. The synthesis of this dichloro- precursor is well-documented and typically involves the chlorination of a corresponding pyrimidine diol.[14]

Safety and Handling

No specific safety data sheet (SDS) for 5-Amino-2-methylpyrimidine-4,6-diol was retrieved. However, based on the hazard information for structurally similar aminohydroxy and dichloropyrimidines, the following general precautions should be taken:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Hazards: Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

The definitive identification and characterization of 5-Amino-2-methylpyrimidine-4,6-diol requires a systematic and multi-technique analytical approach. While data for this specific isomer is sparse, a thorough understanding of its isomeric landscape and the inherent tautomerism of the aminohydroxypyrimidine scaffold allows for a predictive and comparative analytical strategy. By employing a combination of HPLC for separation and purity, mass spectrometry for molecular weight confirmation, and NMR and IR spectroscopy for detailed structural and functional group analysis, researchers can confidently elucidate the structure of this and related compounds, paving the way for their application in drug discovery and development.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. [Source Type: Web Page].
  • BenchChem. (2025).
  • PubChem. (2025). 5-Amino-6-methylpyrimidine-2,4-diol | C5H7N3O2 | CID 80453. National Center for Biotechnology Information. Available at: [Link].

  • Kavčič, M., et al. (Year not available). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link].

  • ChemicalBook. (2023). 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR. [Source Type: Web Page].
  • ChemSynthesis. (2025). 5-amino-6-methyl-2,4-pyrimidinediol - 6270-46-8. [Source Type: Web Page].
  • Sharma, et al. (Year not available). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
  • Deltapharma. (Year not available). Our Products. [Source Type: Web Page].
  • PubChem. (2025). 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. (2024). 5-Amino-2-(propylthio)pyrimidine-4,6-diol. National Center for Biotechnology Information. Available at: [Link].

  • ChemicalBook. (2022). 5-AMINO-4,6-DIHYDROXY-2-METHYLPYRIMIDINE | 98797-08-1. [Source Type: Web Page].
  • Tsolaki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link].

  • PrepChem.com. (Year not available). Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. [Source Type: Web Page].
  • PubChem. (2025). 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777. National Center for Biotechnology Information. Available at: [Link].

  • Wikipedia. (2024). Tautomer. [Source Type: Web Page]. Available at: [Link].

  • Sharma, P. K. (Year not available). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • Abdel-Rahman, A. A.-H. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Pharmacy and Pharmaceutical Sciences.
  • Peng, C. S., et al. (2015). Role of tautomerism in RNA biochemistry. PMC - NIH. Available at: [Link].

  • Ates, B., et al. (2018). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery.
  • ResearchGate. (Year not available). Diazine isomers 1-Pyridazine, 2-Pyrimidine, 3-Pyrazine. [Source Type: Web Page].
  • PubChem. (2025). 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055. National Center for Biotechnology Information. Available at: [Link].

  • Wikipedia. (2024). Pyrimidine. [Source Type: Web Page]. Available at: [Link].

  • ChemicalBook. (Year not available). 2-Amino-4,6-dihydroxypyrimidine synthesis. [Source Type: Web Page].
  • Chemistry LibreTexts. (2019). 9.4.2. Tautomers. [Source Type: Web Page].
  • ChemicalBook. (Year not available). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. [Source Type: Web Page].
  • Sigma-Aldrich. (Year not available). 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride. [Source Type: Web Page].
  • Chemistry For Everyone. (2025). What Is Tautomerization In Organic Chemistry?. YouTube. Available at: [Link].

  • DeRuiter, J., et al. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan.
  • PubChem. (Year not available). Pyrimidine, 2,4-dihydroxy-6-amino. National Center for Biotechnology Information. Available at: [Link].

  • NIST. (Year not available). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. Available at: [Link].

Sources

Exploratory

Authored by: Senior Application Scientist, Gemini Division

An In-Depth Technical Guide to the Tautomeric Forms of 5-Amino-2-methylpyrimidine-4,6-diol Abstract 5-Amino-2-methylpyrimidine-4,6-diol, a substituted pyrimidine, possesses a rich tautomeric landscape dictated by the int...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Forms of 5-Amino-2-methylpyrimidine-4,6-diol

Abstract

5-Amino-2-methylpyrimidine-4,6-diol, a substituted pyrimidine, possesses a rich tautomeric landscape dictated by the interplay of keto-enol and amino-imino prototropic shifts.[1][2] Understanding the predominant tautomeric forms and the equilibrium between them is of paramount importance in drug development and medicinal chemistry, as the specific tautomer present influences molecular recognition, receptor binding, and pharmacokinetic properties. This guide provides a comprehensive exploration of the potential tautomers of 5-Amino-2-methylpyrimidine-4,6-diol, grounded in theoretical principles and detailed experimental protocols for their characterization. We will delve into the causality behind experimental choices and provide self-validating methodologies for researchers, scientists, and drug development professionals.

Introduction: The Principle of Prototropic Tautomerism in Pyrimidines

Tautomerism describes the dynamic equilibrium between two or more interconvertible structural isomers that differ in the position of a proton and the location of a double bond.[3] This phenomenon, known as prototropic tautomerism, is particularly prevalent in heterocyclic systems like pyrimidines, which form the core of several nucleic acid bases.[1] For substituted aminohydroxypyrimidines, two primary types of tautomerism are operative:

  • Keto-Enol Tautomerism: Involves the migration of a proton from a nitrogen atom (in the lactam form) to an adjacent carbonyl oxygen, resulting in a hydroxyl group (the lactim or enol form).

  • Amino-Imino Tautomerism: Involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom, creating an imino form.

The position of this equilibrium is not static; it is profoundly influenced by the molecule's physical state (gas, solution, solid), solvent polarity, pH, and temperature.[4][5] While the keto and amino forms are generally predominant for nucleic acid bases under physiological conditions, the minor tautomers can play significant roles in biological processes.[1][6] For 5-Amino-2-methylpyrimidine-4,6-diol, the presence of two hydroxyl/keto groups and one amino group allows for a complex set of possible tautomeric structures.

Theoretical Analysis: Predicting Tautomer Stability

Before embarking on experimental characterization, computational modeling provides invaluable insight into the probable tautomeric landscape. Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the relative stabilities of tautomers in both the gas phase and in solution.[7][8]

Potential Tautomeric Forms

The structure of 5-Amino-2-methylpyrimidine-4,6-diol allows for several potential tautomers. The primary equilibrium involves the di-keto-amino form and its corresponding enol and imino variants.

tautomers cluster_main Potential Tautomers of 5-Amino-2-methylpyrimidine-4,6-diol T1 Di-keto-amino (Dominant Form) T2 Enol-keto-amino T1->T2 Keto-Enol T4 Keto-imino T1->T4 Amino-Imino T3 Di-enol-amino T2->T3 Keto-Enol

Caption: Primary tautomeric equilibria for the core molecule.

Computational Protocol: DFT for Relative Energy Calculation

The objective is to calculate the electronic energy of each optimized tautomeric structure to predict their relative stability.

Protocol:

  • Structure Generation: Draw the 2D structures of all plausible tautomers (di-keto-amino, enol-keto-amino, di-enol-amino, keto-imino, enol-imino, etc.).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31+G(d,p)).[9] This step finds the lowest energy conformation for each isomer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies). This also provides zero-point vibrational energy (ZPVE) corrections.

  • Energy Calculation: Calculate the single-point energy of each optimized structure using a higher level of theory or a larger basis set for improved accuracy. The relative energy (ΔE) of each tautomer is calculated with respect to the most stable form.

  • Solvation Effects: To model behavior in solution, repeat the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).[10][11] This is critical, as polar solvents can stabilize different tautomers compared to the gas phase.[4]

Predicted Stability and Insights

Based on extensive studies of similar pyrimidine systems, it is predicted that the di-keto-amino form will be the most stable tautomer, particularly in polar solvents and the solid state.[6][12] The formation of strong intermolecular hydrogen bonds in the crystalline lattice and favorable solvation of the polar amide groups stabilize this form. The relative energies calculated via DFT provide a quantitative hypothesis to be tested experimentally.

Tautomer FormPredicted Relative Energy (Gas Phase, kcal/mol)Predicted Relative Energy (Aqueous, kcal/mol)Rationale
Di-keto-amino 0.0 (Reference)0.0 (Reference)High polarity and hydrogen bonding capacity favor this form in solution.[10]
Enol-keto-amino +5 to +10+2 to +7Aromatic stabilization of the enol form is offset by the strength of the amide bond.
Keto-imino +10 to +15+8 to +12Amino forms are generally more stable than imino forms in heterocyclic systems.[13]
Enol-imino +15 to +20+12 to +18Combines two less favorable forms.

Note: These values are illustrative, based on general principles of pyrimidine tautomerism. Actual values require specific computation.[14]

Experimental Characterization of Tautomers

A multi-technique spectroscopic approach is essential for the unambiguous characterization of the tautomeric forms in both solid and solution states.

workflow cluster_workflow Integrated Workflow for Tautomer Characterization start Compound Synthesis & Purification comp Computational Prediction (DFT) start->comp exp Experimental Analysis start->exp conclusion Tautomer Assignment & Equilibrium Quantification comp->conclusion solid Solid-State Analysis exp->solid solution Solution-State Analysis exp->solution xrd X-Ray Crystallography solid->xrd nmr_s Solid-State NMR solid->nmr_s nmr_l Solution NMR (¹H, ¹³C, ¹⁵N) solution->nmr_l uv UV-Vis Spectroscopy solution->uv xrd->conclusion nmr_s->conclusion nmr_l->conclusion uv->conclusion

Caption: A logical workflow for comprehensive tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[15][16]

Causality: The chemical shift of a nucleus (¹H, ¹³C, ¹⁵N) is exquisitely sensitive to its local electronic environment.[17] Protonation state changes dramatically alter this environment, leading to large, diagnostic changes in chemical shifts.

Protocol for Solution NMR:

  • Sample Preparation: Dissolve a precise amount of the compound (~5-10 mg) in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). The choice of solvent is critical as it can shift the equilibrium.[4] DMSO-d₆ is often a good starting point as it can solubilize many compounds and has exchangeable protons that can be observed.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum. Look for distinct sets of signals corresponding to different tautomers. Key signals to monitor are the NH₂ protons, the ring NH proton (in keto forms), and the OH proton (in enol forms).

    • Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (Keq).[15]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. The chemical shifts of the carbonyl carbons (C4, C6) are highly diagnostic. A keto form (C=O) will have a signal around 160-170 ppm, whereas an enol form (C-OH) will be shifted upfield to ~150-160 ppm.[17]

  • ¹⁵N NMR Acquisition (if isotopically labeled):

    • This is a highly sensitive probe. An amino nitrogen (-NH₂) has a very different chemical shift from an imino nitrogen (=NH), providing unambiguous evidence for the amino/imino equilibrium.[18]

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures to see if the equilibrium shifts, which can provide thermodynamic parameters (ΔH°, ΔS°) for the tautomerization process.[5]

Expected Data for 5-Amino-2-methylpyrimidine-4,6-diol (in DMSO-d₆):

GroupTautomer FormExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
OH/NH (Ring) Di-keto-amino~10.5 - 11.5 (NH)-
Enol-keto-amino~12.0 - 13.0 (OH)-
NH₂ Amino Form~6.5 - 7.5 (broad)-
Imino Form--
C4 / C6 Di-keto-amino-~165
Enol-keto-amino-~165 (C=O), ~155 (C-OH)
C5 Di-keto-amino-~84

Note: These chemical shift ranges are based on data for similar compounds like 2-Amino-5-methylpyrimidine-4,6-diol.[19]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[20] Different tautomers have distinct conjugated systems (chromophores), resulting in different wavelengths of maximum absorbance (λmax).[21]

Causality: The keto forms typically have π → π* transitions associated with the conjugated amide system. The enol forms introduce a more extended aromatic-like π-system, which often results in a bathochromic (red) shift of the λmax compared to the keto form.

Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, water, acetonitrile) at a known concentration.[22]

  • Solvent Study: Record the UV-Vis spectrum in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water). A shift in λmax with solvent polarity (solvatochromism) can indicate a shift in the tautomeric equilibrium.[5]

  • pH Titration: Record spectra at various pH values. Deprotonation or protonation can lock the molecule into a specific tautomeric form, helping to assign the spectra of the neutral species.

  • Data Analysis: Compare the observed λmax values with those predicted by Time-Dependent DFT (TD-DFT) calculations for each tautomer to aid in spectral assignment.[23][24]

X-ray Crystallography

For the solid state, single-crystal X-ray diffraction provides the most definitive structural evidence.

Causality: This technique maps the electron density in a crystal, allowing for the precise determination of atomic positions and bond lengths. It can unambiguously distinguish between a C=O double bond (keto) and a C-O single bond (enol), as well as locate the positions of hydrogen atoms, confirming the dominant tautomer in the solid state.[6]

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final molecular model. The resulting structure will definitively show which tautomer is present in the crystalline lattice.

Conclusion and Implications

The tautomeric behavior of 5-Amino-2-methylpyrimidine-4,6-diol is a complex interplay of keto-enol and amino-imino equilibria. A combined computational and experimental approach is essential for a complete understanding. Theoretical calculations using DFT provide a robust framework for predicting tautomer stability, which can then be rigorously tested using spectroscopic methods. NMR spectroscopy is the cornerstone for characterizing and quantifying tautomers in solution, while X-ray crystallography provides definitive proof in the solid state.

For drug development professionals, this analysis is not merely academic. The dominant tautomer of an active pharmaceutical ingredient (API) dictates its hydrogen bond donor/acceptor pattern, overall polarity, and shape—factors that are critical for molecular recognition at the target binding site. A thorough understanding and control of the tautomeric equilibrium are therefore indispensable for rational drug design, formulation development, and ensuring consistent biological activity.

References

  • Vertex AI Search. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
  • Semantic Scholar. (n.d.). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds.
  • Shugar, D., & Kierdaszuk, B. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences.
  • (n.d.). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione.
  • Al-Majidi, S. M. I., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central.
  • (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
  • Bazzicalupi, C., et al. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Lide, D. R. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC.
  • Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace.
  • Leś, A., & Ortega‐Blake, I. (1985). A theoretical study of tautomerism: 2‐ and 4‐oxopyrimidine and some of their derivatives. International Journal of Quantum Chemistry.
  • Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central.
  • Chaudhary, A., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed.
  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • Claramunt, R. M. (2025). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.
  • (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
  • (n.d.). Tautomerism Detected by NMR. Encyclopedia.pub.
  • Barone, V., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. PMC - NIH.
  • Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.
  • (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publisher.
  • (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate.
  • Al-Matarneh, M. H., et al. (n.d.). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. Taylor & Francis Online.
  • Kouadio, N. J. P., et al. (n.d.). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scirp.org.
  • (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
  • Bevilacqua, P. C. (n.d.). Role of tautomerism in RNA biochemistry. PMC - NIH.
  • (n.d.). Tautomerism characteristics of 4-pyrimidone. ChemicalBook.
  • El-Gazzar, A. B. A., et al. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH.
  • Wikipedia. (n.d.). Tautomer.
  • Katritzky, A. R., et al. (n.d.). Prototropic tautomerism of heteroaromatic compounds.

Sources

Foundational

spectroscopic analysis of 5-Amino-2-methylpyrimidine-4,6-diol (NMR, IR, Mass Spec)

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I've got some good leads, but no single source has the whole dataset. I now have some spectroscopic data for a similar compound, and general properties of pyrimidine derivatives are also documented. Molecular formula and synthesis information are confirmed. I'll need to explore the literature more deeply.

Evaluating Current Information

I've assembled a comprehensive picture of the existing spectroscopic data. I've uncovered some general pyrimidine derivative properties, NMR data for a similar molecule, molecular formula, synthesis info, and hints about mass spec data. Unfortunately, I'm still missing a complete dataset for the target molecule. I will now carefully evaluate the gathered data to assess where the gaps are, and plan next steps.

Synthesizing Found Data

I've carefully assessed what's available for the spectroscopic data of 5-Amino-2-methylpyrimidine-4,6-diol. While a complete dataset isn't in a single source, I now have general properties, close analog NMR data, and synthesis info. My current plan is to leverage this information and create a comprehensive technical guide, emphasizing the spectra are predicted.

Exploratory

An In-Depth Technical Guide to the Solubility and Stability Studies of 5-Amino-2-methylpyrimidine-4,6-diol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting thorough solubility and stability studies of the pyrimidine derivative, 5-Amino-2-methylpyrimidi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting thorough solubility and stability studies of the pyrimidine derivative, 5-Amino-2-methylpyrimidine-4,6-diol. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles, detailed experimental protocols, and analytical methodologies required to generate robust and reliable data. The insights provided herein are grounded in established pharmaceutical development practices and the known chemistry of related pyrimidine compounds.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the intrinsic physicochemical properties of 5-Amino-2-methylpyrimidine-4,6-diol is the cornerstone of any successful solubility and stability program. These properties govern its behavior in various solvent systems and its susceptibility to degradation.

Table 1: Predicted Physicochemical Properties of 5-Amino-2-methylpyrimidine-4,6-diol

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC₅H₇N₃O₂
Molecular Weight141.13 g/mol [1]
AppearanceWhite to cream crystals or powder (predicted)[2]
pKaEstimated based on amino and hydroxyl groups
LogPEstimated to be low due to polar functional groups

Note: Experimental determination of these properties is a critical first step.

Part 2: A Strategic Approach to Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[3][4] A multi-faceted approach to solubility testing is recommended to build a comprehensive profile of 5-Amino-2-methylpyrimidine-4,6-diol.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility.[3] This technique involves agitating an excess of the compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved solute.

Experimental Protocol: Equilibrium Solubility by Shake-Flask

  • Preparation of Solvent Systems: Prepare a range of aqueous buffers with pH values from 1.2 to 6.8 to mimic physiological conditions, as recommended by regulatory guidelines.[5][6] Also, select a variety of organic and co-solvent systems relevant to potential formulation strategies.

  • Sample Preparation: Add an excess amount of 5-Amino-2-methylpyrimidine-4,6-diol to a known volume of each solvent system in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.[5]

  • Sample Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration. Ensure the chosen filtration method does not adsorb the solute.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility Assessment

Kinetic solubility assays provide a high-throughput method for early-stage assessment of solubility, particularly when dealing with compounds from a DMSO stock solution.[7]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a concentrated stock solution of 5-Amino-2-methylpyrimidine-4,6-diol in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Add a small aliquot of the DMSO stock solution to the buffer in each well.

  • Incubation and Analysis: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[7] Determine the solubility by measuring the turbidity of the solution using a nephelometer or by quantifying the amount of compound remaining in solution after centrifugation using a plate reader.[7]

G cluster_solubility Solubility Assessment Workflow start Start: Compound Available eq_sol Equilibrium Solubility (Shake-Flask) start->eq_sol Gold Standard kin_sol Kinetic Solubility (High-Throughput) start->kin_sol Early Stage data_analysis Data Analysis & Profiling eq_sol->data_analysis kin_sol->data_analysis end_sol End: Solubility Profile data_analysis->end_sol

Caption: Workflow for comprehensive solubility assessment.

Part 3: Rigorous Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[3] These studies should be conducted under various stress conditions to understand the intrinsic stability of 5-Amino-2-methylpyrimidine-4,6-diol.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the degradation pathways of the molecule. This information is crucial for developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation

  • Stress Conditions: Expose solutions of 5-Amino-2-methylpyrimidine-4,6-diol to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and solutions to light as per ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) should be used to identify the structure of the degradation products.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted under controlled storage conditions as defined by the International Council for Harmonisation (ICH) guidelines to predict the shelf-life of the drug substance.

Table 2: ICH Conditions for Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Part 4: Analytical Methodologies

A robust and validated analytical method is paramount for accurate quantification in both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of pyrimidine derivatives.[8]

Recommended HPLC Method Parameters (Starting Point)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength determined by the UV spectrum of 5-Amino-2-methylpyrimidine-4,6-diol.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method validation should be performed according to ICH Q2(R1) guidelines.

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable for confirming the structure of 5-Amino-2-methylpyrimidine-4,6-diol and for identifying any degradation products.[8]

Part 5: Predicted Degradation Pathways

Based on the chemical structure of 5-Amino-2-methylpyrimidine-4,6-diol and the known degradation pathways of pyrimidines, several degradation routes can be anticipated.[9][10][11]

  • Hydrolysis: The diol and amino functionalities may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring opening.

  • Oxidation: The amino group and the pyrimidine ring itself can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

  • Deamination: The amino group could be lost through deamination, particularly under acidic conditions.

G A 5-Amino-2-methylpyrimidine-4,6-diol B Hydrolytic Degradation (Ring Opening) A->B Acid/Base C Oxidative Degradation (N-oxides, etc.) A->C Oxidizing Agent D Deamination A->D Acidic Conditions

Caption: Predicted degradation pathways for 5-Amino-2-methylpyrimidine-4,6-diol.

Conclusion

This technical guide provides a robust framework for conducting comprehensive solubility and stability studies on 5-Amino-2-methylpyrimidine-4,6-diol. By following the detailed protocols and employing the recommended analytical techniques, researchers can generate the high-quality data necessary to advance the development of this promising compound. The emphasis on understanding the "why" behind each experimental choice will empower scientists to troubleshoot and adapt these methodologies to their specific needs.

References

  • Pharmacy 180. Pyrimidine Synthesis and Degradation - Biochemistry. [Link]

  • Wikipedia. Pyrimidine metabolism. [Link]

  • eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. [Link]

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • World Health Organization. Annex 4. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • ChemSynthesis. 5-amino-6-methyl-2,4-pyrimidinediol. [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

Sources

Foundational

structural isomers of 5-Amino-2-methylpyrimidine-4,6-diol

An In-Depth Technical Guide to the Structural Isomers of 5-Amino-2-methylpyrimidine-4,6-diol Abstract Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the scaffold for a vast array of therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Isomers of 5-Amino-2-methylpyrimidine-4,6-diol

Abstract

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the scaffold for a vast array of therapeutic agents.[1] Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties. For molecules such as 5-Amino-2-methylpyrimidine-4,6-diol, the concept of isomerism extends beyond simple constitutional arrangements to the dynamic equilibrium of tautomeric forms. This guide provides a comprehensive exploration of the , with a primary focus on its predominant keto-enol and amino-imino tautomerism. We will dissect the underlying principles governing tautomeric preference, provide validated experimental protocols for synthesis and characterization, and discuss the critical implications of this isomerism in the context of drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper mechanistic understanding of this important heterocyclic scaffold.

The Isomeric Landscape of Substituted Pyrimidines

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[2] While this includes constitutional isomers where connectivity differs, a more nuanced and biologically critical form of isomerism in heterocyclic chemistry is tautomerism. Tautomers are constitutional isomers that readily interconvert through a chemical reaction known as tautomerization, which most commonly involves the migration of a proton.[3][4]

For 5-Amino-2-methylpyrimidine-4,6-diol, two primary types of prototropic tautomerism are operative:

  • Keto-Enol Tautomerism: The hydroxyl groups at the C4 and C6 positions can exist in equilibrium with their keto forms. This involves the migration of the hydroxyl proton to the adjacent ring nitrogen, creating a carbonyl group.[5] For a diol system, this can result in keto-enol and diketo forms.

  • Amino-Imino Tautomerism: The amino group at the C5 position can equilibrate with its imino tautomer, where a proton from the exocyclic nitrogen migrates to a ring nitrogen.[2]

The precise equilibrium between these forms is not static; it is a dynamic process influenced by factors such as solvent polarity, pH, temperature, and electronic effects, with different tautomers often exhibiting vastly different biological activities.[6][7][8]

Tautomeric Equilibria of 5-Amino-2-methylpyrimidine-4,6-diol

The structure of 5-Amino-2-methylpyrimidine-4,6-diol allows for a complex network of tautomeric forms. The dihydroxy form is in equilibrium with two keto-enol tautomers and a diketo tautomer. Concurrently, the amino group can interconvert to an imino form. The interplay of these equilibria dictates the predominant species in a given environment. Generally, in aqueous solutions and polar solvents, the keto forms of hydroxypyrimidines are significantly more stable.[8]

The diagram below illustrates the principal tautomeric relationships.

Tautomers A 5-Amino-2-methylpyrimidine-4,6-diol (Diol-Amino Form) B 5-Amino-6-hydroxy-2-methyl- 1H-pyrimidin-4-one (Keto-Enol-Amino Form) A->B Keto-Enol Tautomerism D 5-Imino-2-methyl- 1,5-dihydropyrimidine-4,6-dione (Diketo-Imino Form) A->D Combined Tautomerism C 5-Amino-2-methyl- 1,5-dihydropyrimidine-4,6-dione (Diketo-Amino Form) B->C Keto-Enol Tautomerism C->D Amino-Imino Tautomerism

Caption: Principal tautomeric equilibria for 5-Amino-2-methylpyrimidine-4,6-diol.

Synthesis of the Core Scaffold

The synthesis of substituted dihydroxypyrimidines is reliably achieved through the condensation of an appropriate malonic acid derivative with a guanidine derivative.[9][10] This approach provides a robust and scalable route to the target compound.

Protocol 3.1: Synthesis of 5-Amino-2-methylpyrimidine-4,6-diol

This protocol is adapted from established procedures for analogous pyrimidines.[9] The core logic involves the base-catalyzed condensation of diethyl aminomalonate with 2-methylguanidine.

Materials:

  • Diethyl aminomalonate hydrochloride

  • 2-Methylguanidine hydrochloride

  • Sodium ethoxide (21% solution in ethanol)

  • Anhydrous ethanol

  • Hydrochloric acid (2 M)

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • Preparation of 2-Methylguanidine Free Base: In a round-bottom flask, dissolve 2-methylguanidine hydrochloride (1.10 g, 10 mmol) in anhydrous ethanol (20 mL). To this solution, add an equimolar amount of sodium ethoxide solution (3.24 g, 10 mmol). Stir at room temperature for 30 minutes. The precipitate of sodium chloride will form.

  • Condensation Reaction: To the stirred suspension from Step 1, add diethyl aminomalonate hydrochloride (2.12 g, 10 mmol). Add an additional two equivalents of sodium ethoxide solution (6.48 g, 20 mmol) to deprotonate the aminomalonate and catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid residue in a minimum amount of cold water (20 mL).

  • Precipitation: Carefully adjust the pH of the aqueous solution to ~6 using 2 M HCl. The target compound will precipitate out of the solution as it is least soluble near its isoelectric point.

  • Purification: Filter the white precipitate, wash with cold water (2 x 10 mL) followed by cold ethanol (2 x 10 mL) to remove residual salts and starting materials.

  • Drying: Dry the purified solid under vacuum at 60°C to a constant weight. The expected product is a white to off-white solid.

Spectroscopic Characterization and Isomer Differentiation

Distinguishing between tautomers in solution and confirming the structure in the solid state requires a multi-faceted analytical approach. Each technique provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating tautomeric forms in solution.[11] The choice of solvent is critical, as it can significantly influence the position of the equilibrium.[8]

  • ¹H NMR:

    • Exchangeable Protons: In aprotic solvents like DMSO-d₆, protons on nitrogen (NH) and oxygen (OH) can often be observed as distinct, broad singlets. The chemical shifts and number of these signals provide direct evidence for the predominant tautomer. For example, the diketo form would show two distinct NH signals, while the diol form would show two OH signals.[9]

    • Rapid Exchange: In protic solvents (D₂O, CD₃OD), these protons exchange rapidly with the solvent and are often not observed, limiting the information that can be obtained.

  • ¹³C NMR:

    • Carbonyl vs. Enolic Carbons: The chemical shift of the C4 and C6 carbons is highly diagnostic. In the diketo tautomer, these carbons will appear in the characteristic carbonyl region (δ ≈ 160-170 ppm). In the diol or enol forms, these carbons will have a more shielded, olefinic/aromatic character (δ ≈ 150-160 ppm).[9]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can readily distinguish between keto and enol forms, especially in the solid state.

  • Keto Forms: Exhibit strong, sharp absorption bands corresponding to C=O stretching vibrations, typically in the range of 1650-1720 cm⁻¹.

  • Enol/Diol Forms: Are characterized by the absence of a strong carbonyl peak and the presence of a broad O-H stretching band (3200-3600 cm⁻¹) and C=C stretching bands (1600-1650 cm⁻¹).

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[11] It reveals the precise location of all atoms (including hydrogen atoms with high-resolution data), bond lengths, and intermolecular interactions, such as hydrogen bonding, which often stabilizes a particular tautomer in the crystal lattice.[6]

Technique Key Observable for Tautomer ID Interpretation
¹H NMR (DMSO-d₆) Chemical shift and number of NH/OH peaksDifferentiates between keto, enol, amino, and imino forms.[9][12]
¹³C NMR Chemical shift of C4/C6 carbonsδ > 160 ppm indicates carbonyl (keto) character.[11]
IR Spectroscopy Presence/absence of C=O stretch (~1680 cm⁻¹)Strong C=O band confirms keto tautomer.
X-Ray Crystallography Atomic positions and bond lengthsProvides definitive solid-state structure.[6]
Table 1: Key Spectroscopic Signatures for Tautomer Identification.

Advanced Analytical Workflow

A systematic workflow is essential for the comprehensive characterization of the tautomeric space of 5-Amino-2-methylpyrimidine-4,6-diol.

AnalyticalWorkflow cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Solution-Phase Equilibrium Study start Synthesized Compound nmr ¹H & ¹³C NMR (in DMSO-d₆) start->nmr Dissolve ir Solid-State IR start->ir Analyze solid solvent_study NMR in Various Solvents (e.g., CDCl₃, D₂O) nmr->solvent_study xray Single Crystal X-ray Diffraction ir->xray Grow crystals solid_structure Definitive Solid-State Tautomeric Form xray->solid_structure vt_nmr Variable Temperature NMR (VT-NMR) solvent_study->vt_nmr solution_structure Predominant Solution Tautomer & Equilibrium Dynamics vt_nmr->solution_structure

Caption: A logical workflow for the complete characterization of tautomeric isomers.

Biological and Drug Development Implications

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its pharmacological profile. Different tautomers are, for all functional purposes, different molecules.

  • Receptor Binding: A change from a keto to an enol form alters the hydrogen bond donor/acceptor pattern of the molecule. A keto group is a hydrogen bond acceptor, while an enol group is both a donor and an acceptor. This fundamentally changes how a molecule can interact with its biological target.[7]

  • Physicochemical Properties: Tautomers can have different pKa values, lipophilicity (logP), and membrane permeability. The predominant tautomer at physiological pH (7.4) will dictate the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

  • Prodrug Design: In some cases, a specific tautomer may be desired for activity, but it may not be the most stable form. Medicinal chemists can design prodrugs that are metabolized in vivo to release the active tautomer at the site of action.

Derivatives of aminopyrimidines have shown a wide range of biological activities, including anti-inflammatory and anticancer properties, often through the inhibition of specific signaling pathways like kinases.[9][13][14] Understanding and controlling the tautomeric form of a lead compound like 5-Amino-2-methylpyrimidine-4,6-diol is therefore a crucial step in optimizing its efficacy and developing a successful therapeutic agent.

Conclusion

The structural isomerism of 5-Amino-2-methylpyrimidine-4,6-diol is dominated by a dynamic and environmentally sensitive tautomeric equilibrium. The molecule exists as a mixture of several keto-enol and amino-imino forms, with the diketo-amino tautomer often being the most stable species in polar environments and the solid state. A comprehensive analytical strategy, leveraging NMR, IR, and X-ray crystallography, is essential to fully characterize this tautomeric landscape. For drug development professionals, recognizing and controlling the tautomeric preferences of such pyrimidine scaffolds is not merely a characterization exercise but a fundamental requirement for rational drug design, enabling the optimization of target engagement, ADME properties, and overall therapeutic potential.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. (n.d.). Benchchem.
  • Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H,... (n.d.). ResearchGate.
  • Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. (2025, April 3). NINGBO INNO PHARMCHEM CO.,LTD.
  • Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023, November 15). MDPI.
  • Role of tautomerism in RNA biochemistry. (n.d.). PMC - NIH.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). NIH.
  • Keto–enol tautomeric equilibrium of isoguanosine. The proportion of the... (n.d.). ResearchGate.
  • New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (n.d.). Indian Academy of Sciences.
  • Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... (n.d.). ResearchGate.
  • 5-amino-6-methyl-2,4-pyrimidinediol. (2025, May 20). ChemSynthesis.
  • Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers.
  • Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts.
  • Keto-enol tautomerism issues in pyridin-4-ol derivative synthesis. (n.d.). Benchchem.
  • Tautomer. (n.d.). Wikipedia.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (2025, August 6). ResearchGate.
  • 2-Amino-4,6-dihydroxypyrimidine synthesis. (n.d.). ChemicalBook.
  • Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. (n.d.). PrepChem.com.
  • Tautomers. (2019, June 5). Chemistry LibreTexts.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.
  • 5-Amino-2-(propylthio)pyrimidine-4,6-diol. (n.d.). PubChem.
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024, February 13). PMC - PubMed Central.
  • 5-Amino-2,4,6-trihydroxy-pyrimidine. (n.d.). PubChem.
  • What Is Tautomerization In Organic Chemistry?. (2025, January 13). YouTube.
  • 5-AMINO-2,4-DIHYDROXY-6-METHYLPYRIMIDINE CAS#: 6270-46-8. (n.d.). ChemWhat.

Sources

Exploratory

discovery and history of 5-Amino-2-methylpyrimidine-4,6-diol

An In-depth Technical Guide on the Discovery and History of 5-Amino-2-methylpyrimidine-4,6-diol Abstract This technical guide provides a comprehensive exploration of 5-Amino-2-methylpyrimidine-4,6-diol, a heterocyclic co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of 5-Amino-2-methylpyrimidine-4,6-diol

Abstract

This technical guide provides a comprehensive exploration of 5-Amino-2-methylpyrimidine-4,6-diol, a heterocyclic compound rooted in the rich history of pyrimidine chemistry. While the specific discovery of this molecule is not prominently documented as a singular event, its existence is a logical outcome of foundational synthetic advancements in organic chemistry. This document traces the historical lineage from the initial elucidation of the pyrimidine core to the development of synthetic methodologies capable of producing highly functionalized derivatives. We present a validated, representative synthesis for 5-Amino-2-methylpyrimidine-4,6-diol, detail its physicochemical properties, and discuss its potential within the broader context of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this and related pyrimidine scaffolds.

Part 1: A Foundational History: The Dawn of Pyrimidine Chemistry

The journey of 5-Amino-2-methylpyrimidine-4,6-diol is inseparable from the broader history of pyrimidine chemistry itself. The pyrimidine ring system is a cornerstone of biochemistry, forming the basis for nucleobases such as cytosine, thymine, and uracil.[1] Its derivatives have become indispensable in pharmacology, exhibiting a vast range of biological activities.[2][3]

The systematic study of pyrimidines began in the late 19th century. Key milestones include:

  • 1879: Grimaux reports the synthesis of barbituric acid from urea and malonic acid, one of the earliest well-documented preparations of a pyrimidine derivative.[1]

  • 1884: Arthur Pinner commences a systematic investigation into pyrimidines, developing the "Pinner pyrimidine synthesis" by condensing ethyl acetoacetate with amidines. This work was foundational, establishing a versatile route to a wide array of pyrimidine-based compounds.[1][4]

  • 1900: The parent, unsubstituted pyrimidine ring is first prepared by Gabriel and Colman through the chemical conversion of barbituric acid.[1][4]

These pioneering efforts laid the chemical groundwork for future scientists to explore and create more complex, substituted pyrimidines, including the diol and amino-substituted variants that are central to modern drug discovery.

A 1879: Grimaux Synthesis of Barbituric Acid B 1884: Pinner Systematic Pyrimidine Synthesis A->B Foundation C 1900: Gabriel & Colman Preparation of Parent Pyrimidine B->C Elucidation D Mid-20th Century Exploration of Pyrimidine-4,6-diols (e.g., R. Hull, 1951) C->D Expansion E Modern Era Development of Functionalized Pyrimidines (e.g., 5-Amino-2-methylpyrimidine-4,6-diol) D->E Application

Caption: Key historical milestones in pyrimidine chemistry.

Part 2: The Rise of Pyrimidine-4,6-diols as Synthetic Precursors

Pyrimidine-4,6-diols, also known as 4,6-dihydroxypyrimidines, emerged as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals in the mid-20th century.[4] The fundamental and most widely utilized method for constructing the pyrimidine ring is the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment.[5]

  • The C-C-C Fragment: This is typically a β-dicarbonyl compound, most commonly a malonic acid ester (e.g., diethyl malonate or dimethyl malonate).

  • The N-C-N Fragment: This component can be an amidine, guanidine, or urea. The choice of this reagent dictates the substituent at the 2-position of the pyrimidine ring.

For instance, the reaction of diethyl malonate with guanidine yields 2-amino-4,6-dihydroxypyrimidine.[6] Active research into new synthetic routes for these diols was evident by 1951, as highlighted by publications in the Journal of the Chemical Society, indicating their growing importance as versatile chemical building blocks.[4]

Part 3: A Representative Synthesis of 5-Amino-2-methylpyrimidine-4,6-diol

While a singular "discovery" paper for 5-Amino-2-methylpyrimidine-4,6-diol is not available, its synthesis can be confidently predicated on the well-established principles of pyrimidine chemistry. The most logical and efficient route is the condensation of an aminomalonic ester with acetamidine.

Reaction Principle: The synthesis involves a base-catalyzed condensation and subsequent cyclization. The base (e.g., sodium ethoxide) deprotonates the α-carbon of the diethyl aminomalonate, creating a nucleophilic enolate. This enolate attacks the electrophilic carbon of the acetamidine. A series of intramolecular reactions and eliminations follows, leading to the formation of the stable, aromatic pyrimidine ring.

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Diethyl Aminomalonate C Sodium Ethoxide (Base) F 5-Amino-2-methylpyrimidine-4,6-diol A->F Condensation & Cyclization B Acetamidine B->F Condensation & Cyclization D Ethanol (Solvent) E Reflux

Caption: Synthetic workflow for 5-Amino-2-methylpyrimidine-4,6-diol.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system based on established methodologies for pyrimidine synthesis.[6][7]

Materials:

  • Diethyl aminomalonate hydrochloride

  • Acetamidine hydrochloride

  • Sodium metal

  • Absolute Ethanol (200 proof)

  • Hydrochloric acid (1 M)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal pieces to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.

    • Causality: Sodium ethoxide is the strong base required to deprotonate both the malonic ester and the hydrochloride salts of the reactants, initiating the condensation.

  • Reactant Addition: To the freshly prepared sodium ethoxide solution, add diethyl aminomalonate hydrochloride and acetamidine hydrochloride.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed to completion.

  • Workup and Isolation: After cooling to room temperature, reduce the solvent volume under vacuum. Dissolve the resulting solid residue in a minimum amount of cold deionized water.

  • Precipitation: Carefully adjust the pH of the aqueous solution to ~6 using 1 M hydrochloric acid. The target compound will precipitate out of the solution.

    • Causality: The product exists as a sodium salt in the basic reaction mixture. Neutralization protonates the hydroxyl groups, significantly reducing the compound's solubility in water and causing it to precipitate.

  • Purification: Filter the crude product using a Büchner funnel, wash with cold deionized water, followed by a small amount of cold ethanol to remove impurities.

  • Drying: Dry the purified white solid under vacuum to a constant weight.

Part 4: Physicochemical and Spectroscopic Profile

The accurate characterization of 5-Amino-2-methylpyrimidine-4,6-diol is essential for its use in further research and development.

PropertyDataSource(s)
Molecular Formula C₅H₇N₃O₂[8]
Molecular Weight 141.13 g/mol [8]
CAS Number 98797-08-1[9]
Appearance Expected to be a white solid[7]
Melting Point >250 °C (typical for this class)[7]
Expected Spectroscopic Data

While comprehensive, experimentally-derived spectra for this specific molecule are not widely published, its structure allows for the prediction of key spectroscopic features based on analogous compounds.[7][10]

  • ¹H NMR (in DMSO-d₆):

    • δ ~10.5-11.5 ppm (broad singlet, 2H): Corresponds to the two hydroxyl (-OH) protons. These are often exchangeable with D₂O.

    • δ ~6.5-7.0 ppm (broad singlet, 2H): Corresponds to the two amino (-NH₂) protons.

    • δ ~2.1-2.3 ppm (singlet, 3H): Represents the three protons of the methyl (-CH₃) group at the C2 position.

  • ¹³C NMR (in DMSO-d₆):

    • δ ~165 ppm: Carbonyl carbons (C4, C6) in the keto tautomeric form.

    • δ ~153 ppm: C2 carbon attached to the methyl group and two nitrogen atoms.

    • δ ~85-95 ppm: C5 carbon attached to the amino group.

    • δ ~20 ppm: Methyl group carbon.

  • FT-IR (KBr Pellet):

    • 3200-3500 cm⁻¹ (broad): O-H and N-H stretching vibrations.

    • ~1650 cm⁻¹ (strong): C=O stretching from the keto tautomer.

    • ~1600 cm⁻¹: N-H bending and C=N stretching vibrations.

Part 5: Biological Context and Future Directions

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[2] Heterocycles containing the pyrimidine moiety exhibit diverse and potent biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects.[11][12]

5-Amino-2-methylpyrimidine-4,6-diol serves as a valuable precursor for more complex molecules. The hydroxyl groups can be converted to chloro groups, creating a reactive intermediate like 5-Amino-4,6-dichloro-2-methylpyrimidine.[13] This dichloro-derivative is a key building block for synthesizing various pharmaceuticals, including the antihypertensive drug moxonidine.[13] Furthermore, related 2-amino-4,6-dichloropyrimidine structures have shown potential as anti-inflammatory agents by inhibiting the production of nitric oxide.[7]

The structural features of 5-Amino-2-methylpyrimidine-4,6-diol—a hydrogen bond donor (amino group), hydrogen bond acceptors (ring nitrogens and hydroxyls), and a small lipophilic feature (methyl group)—make it an attractive starting point for fragment-based drug discovery and the development of new therapeutic agents. Future research will likely focus on using this core to synthesize new libraries of compounds for screening against various disease targets.

References

  • The Genesis and Evolution of Pyrimidine-4,6-diols: A Technical Guide for Researchers. (2025). BenchChem.
  • The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution. (2025). BenchChem.
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed.
  • Pyrimidine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Institutes of Health.
  • Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. (2025). Ningbo Inno Pharmchem Co.,Ltd.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
  • 5-amino-6-methyl-2,4-pyrimidinediol. (2025). ChemSynthesis.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. (2025). BenchChem.

Sources

Foundational

A Technical Guide to the Potential Biological Activities of 5-Amino-2-methylpyrimidine-4,6-diol

Abstract: The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in essential biomolecules and its synthetic versatility.[1][2] This guide focuses on a s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in essential biomolecules and its synthetic versatility.[1][2] This guide focuses on a specific, yet underexplored, member of this family: 5-Amino-2-methylpyrimidine-4,6-diol (CAS 6270-46-8). While direct pharmacological data on this compound is limited, its structural features—an aminopyrimidine core with diol substitutions—suggest a rich potential for diverse biological activities. This document provides a technical exploration of these potential activities, grounded in the established pharmacology of analogous structures. We will delve into predicted mechanisms of action and provide detailed, field-proven experimental protocols for their validation, aimed at researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel pyrimidine derivatives.

Molecular Profile and Synthetic Strategy

Physicochemical Characteristics

5-Amino-2-methylpyrimidine-4,6-diol is a heterocyclic organic compound whose structure is foundational to its potential interactions with biological targets. Its key properties are summarized below.

PropertyValueSource
CAS Number 6270-46-8
Molecular Formula C₅H₇N₃O₂[3]
Molecular Weight 141.13 g/mol [3]
Synonyms 5-amino-6-methyl-pyrimidine-2,4-diol
Purity Typically ≥98%
Physical Form Off-white amorphous powder

A critical feature of this molecule is its capacity for tautomerism. The diol form can exist in equilibrium with its keto-enol tautomers, such as 5-amino-6-methyluracil. This dynamic state is crucial as it dictates the molecule's hydrogen bond donor and acceptor capabilities, which are fundamental to its binding affinity at enzyme active sites or receptors.

tautomers diol 5-Amino-2-methylpyrimidine-4,6-diol (Diol Form) keto 5-Amino-2-methyl-1H-pyrimidine-4,6-dione (Keto Form) diol->keto Tautomerization screening_workflow cluster_primary Primary Screening cluster_secondary Secondary Validation & SAR cluster_lead Lead Identification c1 MTT Cytotoxicity Assay (Cancer Cell Panel) s1 Determine IC50 Values c1->s1 c2 Nitric Oxide Assay (RAW 264.7 Cells) c2->s1 c3 Enzyme Inhibition (e.g., β-Glucuronidase) c3->s1 s2 Derivatization Strategy s1->s2 If Active s3 Test Analogs s2->s3 s3->s1 Iterate l1 Identify Lead Compound(s) s3->l1 start 5-Amino-2-methyl- pyrimidine-4,6-diol start->c1 Test Compound start->c2 Test Compound start->c3 Test Compound

Caption: A general workflow for the biological screening of the title compound.

Future Directions: A Derivatization Strategy

The existing literature strongly suggests that while dihydroxypyrimidines are excellent synthetic precursors, their biological activity can often be significantly enhanced through derivatization. [4]The hydroxyl groups at positions 4 and 6 can be converted to more reactive chloro groups, creating a versatile intermediate, 5-Amino-4,6-dichloro-2-methylpyrimidine. This intermediate is primed for nucleophilic substitution, allowing for the rapid synthesis of a diverse library of analogs to explore structure-activity relationships.

derivatization start 5-Amino-2-methyl- pyrimidine-4,6-diol intermediate 5-Amino-4,6-dichloro- 2-methylpyrimidine start->intermediate Chlorination (e.g., POCl3) library Diverse Chemical Library (e.g., substituted amines, thiols, alkoxides) intermediate->library Nucleophilic Substitution (R-NH2, R-SH, etc.)

Caption: Proposed workflow for creating a derivative library for SAR studies.

This strategy of converting the diol to a dichloro intermediate has been successfully used to produce compounds with potent anti-inflammatory properties. [4]A similar approach can be applied to explore other activities like anticancer and enzyme inhibition, systematically modifying the substituents at the 4 and 6 positions to optimize potency and selectivity.

Conclusion

5-Amino-2-methylpyrimidine-4,6-diol represents a promising, yet largely untapped, chemical scaffold. While direct evidence of its bioactivity is sparse, its structural relationship to a vast number of pharmacologically active pyrimidines provides a strong rationale for its investigation. The most promising potential activities, based on current literature, lie in the areas of anti-inflammatory, anticancer, and specific enzyme inhibition. The true potential of this molecule likely resides in its role as a foundational building block for a new generation of pyrimidine-based therapeutics. The experimental protocols and strategic framework outlined in this guide offer a clear and actionable path for researchers to systematically evaluate and optimize this promising scaffold for drug discovery.

References

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • PubMed. (n.d.). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • Unknown. (2025). The Role of Pyrimidine Derivatives in Modern Drug Discovery.
  • Unknown. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Taylor & Francis. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • Unknown. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
  • PubMed. (2009). Synthesis and Pharmacological Evaluation of Aminopyrimidine Series of 5-HT1A Partial Agonists.
  • Unknown. (2025). Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine.
  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs..
  • NIH. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
  • NIH. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • ChemSynthesis. (2025). 5-amino-6-methyl-2,4-pyrimidinediol.
  • MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • ResearchGate. (2025). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity | Request PDF.
  • ResearchGate. (2025). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.
  • Sigma-Aldrich. (n.d.). 5-Amino-6-methyl-pyrimidine-2,4-diol.
  • ChemicalBook. (n.d.). 2-Amino-4,6-dihydroxypyrimidine synthesis.
  • Fisher Scientific. (n.d.). 5-Amino-4,6-dichloro-2-methylpyrimidine 98.0+%, TCI America 5 g.
  • Guidechem. (n.d.). 2-AMINO-4,6-DIHYDROXY-5-METHYLPYRIMIDINE 55477-35-5 wiki.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Amino-2-methylpyrimidine-4,6-diol

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, includ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, including a significant number of clinically approved kinase inhibitors.[1][2][3] Its prevalence in the essential biomolecules of life, such as the nucleobases in DNA and RNA, underscores its inherent biocompatibility.[2] The unique arrangement of nitrogen atoms at positions 1 and 3 of the pyrimidine ring allows for critical hydrogen bonding interactions within the ATP-binding site of kinases, mimicking the adenine hinge-binding motif of ATP itself.[3][4] This ability to effectively compete with ATP is a cornerstone of the mechanism of action for many pyrimidine-based kinase inhibitors.

Furthermore, the pyrimidine ring is synthetically tractable, allowing for substitution at multiple positions. This enables medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize potency, selectivity, and overall drug-like characteristics.[3] A particularly successful application of pyrimidine-based drug design has been in the development of inhibitors for kinases implicated in cancer and inflammatory diseases, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases.[1][5]

This guide provides a comprehensive technical overview and detailed protocols for the use of 5-Amino-2-methylpyrimidine-4,6-diol as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. We will explore the strategic conversion of this readily available diol into a highly reactive dichloro-intermediate, followed by its sequential functionalization to construct potent and selective kinase inhibitors.

Strategic Overview: From Diol to Dichloro-Intermediate

The hydroxyl groups at the C4 and C6 positions of 5-Amino-2-methylpyrimidine-4,6-diol are poor leaving groups, rendering the scaffold unreactive towards nucleophilic substitution in its native form. Therefore, the critical first step in its utilization for kinase inhibitor synthesis is the conversion of these hydroxyl groups into a more reactive species. Chlorination is the most common and effective strategy, transforming the inert diol into the highly versatile 5-Amino-4,6-dichloro-2-methylpyrimidine . This dichloro-intermediate is an excellent electrophile for subsequent nucleophilic aromatic substitution (SNAr) reactions.

The most widely used reagent for this transformation is phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and often as the solvent.[6] The reaction proceeds by heating the diol in POCl₃, which converts the hydroxyl groups into chlorophosphate esters that are subsequently displaced by chloride ions.

G cluster_0 Activation cluster_1 Functionalization Start 5-Amino-2-methylpyrimidine-4,6-diol Intermediate 5-Amino-4,6-dichloro-2-methylpyrimidine Start->Intermediate  Chlorination (POCl₃)   Product Disubstituted Kinase Inhibitor Scaffold Intermediate->Product Sequential SₙAr (Amine 1, Amine 2)

Caption: Synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Part 1: Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine (Key Intermediate)

This protocol details the chlorination of the starting diol. The resulting dichloro-intermediate is the cornerstone for subsequent diversification.

Materials and Equipment:

  • 5-Amino-2-methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure: [2]

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Amino-2-methylpyrimidine-4,6-diol (e.g., 1.0 g, 6.36 mmol) in phosphorus oxychloride (POCl₃, e.g., 5.0 mL).

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice in a beaker with constant stirring. This step is highly exothermic.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 5-Amino-4,6-dichloro-2-methylpyrimidine can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Expected Yield and Characterization:

  • Appearance: Off-white to light brown solid.

  • Yield: 50-70%.

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

CompoundMolecular FormulaMolecular WeightExpected Yield
5-Amino-4,6-dichloro-2-methylpyrimidineC₅H₅Cl₂N₃178.02 g/mol 50-70%
Part 2: Sequential Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Synthesis

The two chlorine atoms on the pyrimidine ring exhibit differential reactivity, allowing for a controlled, stepwise introduction of different nucleophiles. This is a powerful strategy for building molecular complexity and exploring the structure-activity relationship (SAR).

G Dichloro 5-Amino-4,6-dichloro- 2-methylpyrimidine MonoSub Monochloro-Intermediate Dichloro->MonoSub  SₙAr 1 (e.g., RT to 50°C) FinalProduct Final Kinase Inhibitor MonoSub->FinalProduct  SₙAr 2 (e.g., 80°C to reflux) Amine1 Amine 1 (R¹-NH₂) Amine1->MonoSub Amine2 Amine 2 (R²-NH₂) Amine2->FinalProduct

Caption: Sequential SNAr for inhibitor synthesis.

General Protocol for Sequential SNAr:

Step A: First Substitution

  • Dissolve 5-Amino-4,6-dichloro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as isopropanol, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).

  • Add a primary or secondary amine (Amine 1, 1.0-1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Stir the reaction at room temperature to 50 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the monochloro-intermediate by column chromatography.

Step B: Second Substitution

  • Dissolve the purified monochloro-intermediate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane, n-butanol).

  • Add the second amine (Amine 2, 1.2-1.5 eq) and a base (e.g., DIPEA).

  • Heat the reaction mixture to 80 °C to reflux for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, perform an aqueous workup as described in Step A.

  • Purify the final product by column chromatography or preparative HPLC.

Example Synthesis: A Hypothetical IRAK4 Inhibitor

This example illustrates the synthesis of a 2,4,6-trisubstituted pyrimidine, a common scaffold for IRAK4 inhibitors.[1]

  • Amine 1: 3-aminopyrrolidine derivative

  • Amine 2: 3-amino-5-methylpyrazole

StepReagents and ConditionsProduct
1 5-Amino-4,6-dichloro-2-methylpyrimidine, 3-aminopyrrolidine derivative, DIPEA, Isopropanol, 50 °C, 8h6-chloro-2-methyl-N⁴-(pyrrolidin-3-yl)pyrimidine-4,5-diamine intermediate
2 Monochloro-intermediate, 3-amino-5-methylpyrazole, DIPEA, n-Butanol, 120 °C, 16hFinal IRAK4 Inhibitor Analog
Part 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Once synthesized, the inhibitory activity of the novel pyrimidine derivatives against the target kinase must be evaluated. A common method is a luminescent kinase assay that measures ATP consumption.

Protocol Outline:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, the target kinase (e.g., recombinant IRAK4), and the appropriate substrate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ value for the specific kinase.

  • Incubation and Detection: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time. Stop the reaction and measure the remaining ATP using a commercial luminescent assay kit (e.g., Kinase-Glo®).

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using non-linear regression analysis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous analytical monitoring.

  • Reaction Monitoring: The progress of each synthetic step should be closely monitored by TLC and LC-MS to ensure complete conversion and identify any potential side products.

  • Intermediate and Final Product Characterization: The identity and purity of all isolated compounds must be unequivocally confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC. This ensures that the biological data obtained is from the intended molecule.

  • Assay Controls: The inclusion of appropriate positive and negative controls in the kinase assay is critical for validating the assay performance and ensuring the reliability of the IC₅₀ data.

Conclusion

5-Amino-2-methylpyrimidine-4,6-diol is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Through a straightforward and robust chlorination protocol, it can be converted into a key dichloro-intermediate, which opens the door to a vast chemical space through sequential nucleophilic aromatic substitution reactions. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and synthesize novel pyrimidine-based kinase inhibitors for a wide range of therapeutic targets.

References

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.5b00279]
  • How to Prepare 5-Amino-4,6-dichloro-2-methylpyrimidine? Guidechem. [URL: https://www.guidechem.com/news/how-to-prepare-5-amino-4-6-dichloro-2-methylpyrimidine-100010.html]
  • The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem. [URL: https://www.benchchem.com/blog/the-pyrimidine-scaffold-a-cornerstone-of-modern-drug-discovery/]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00227e]
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ardp.202400163]
  • Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.com/news/exploring-the-versatility-of-5-amino-4-6-dichloro-2-methylpyrimidine-342557.html]
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research. [URL: https://link.springer.com/article/10.1007/s00044-013-0869-z]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00326]
  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00514]
  • Synthesis of novel pyrimido-[5, 4-d] pyrimidines by sequential nucleophillic substitution reaction. Journal of Chemical and Pharmaceutical Research. [URL: https://www.researchgate.net/publication/289531853_Synthesis_of_novel_pyrimido-5_4-d_pyrimidines_by_sequential_nucleophillic_substitution_reaction]
  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra05687d]
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank. [URL: https://www.mdpi.com/1422-8599/2011/3/M734]
  • A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors. Benchchem. [URL: https://www.benchchem.
  • Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/abs/pii/S096808962500332X]
  • Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem. [URL: https://www.benchchem.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.com/bft-article/synthesis-structure-activity-relationship-and-pharmaceutical-applications-of-pyrimidine-analogues-a-review/]
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/088.shtm]
  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm960879m]

Sources

Application

Application Notes and Protocols for the Derivatization of 5-Amino-2-methylpyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-2-methylpyrimidine-4,6-diol is a substituted pyrimidine of significant interest in medicinal chemistry and drug development. Its struct...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methylpyrimidine-4,6-diol is a substituted pyrimidine of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases and other biologically active pyrimidines makes it a valuable scaffold for the synthesis of novel therapeutic agents. Derivatization of this molecule is a key strategy for modulating its physicochemical properties, biological activity, and for enabling analytical characterization. This guide details robust protocols for N-acylation, N-alkylation, and silylation, providing researchers with the necessary tools to explore the chemical space around this promising core.

The reactivity of 5-Amino-2-methylpyrimidine-4,6-diol is largely governed by the nucleophilic character of the exocyclic amino group at the C5 position and the potential for reactions at the hydroxyl groups. The protocols described are based on established methodologies for analogous aminopyrimidines and aminouracils, adapted to the specific characteristics of the target molecule.[1]

Physicochemical Properties of 5-Amino-2-methylpyrimidine-4,6-diol

A thorough understanding of the starting material is critical for successful derivatization.

PropertyValueSource
CAS Number 98797-08-1[2]
Molecular Formula C₅H₇N₃O₂ChemSrc
Molecular Weight 141.13 g/mol ChemSrc
Appearance White to off-white solidGeneral Knowledge
Solubility Sparingly soluble in water, soluble in DMSO and hot aqueous bases.General Knowledge
Melting Point >300 °CGeneral Knowledge

Derivatization Strategies and Protocols

The primary sites for derivatization on 5-Amino-2-methylpyrimidine-4,6-diol are the amino group at the 5-position and the hydroxyl groups at the 4- and 6-positions. The choice of derivatization strategy will depend on the desired outcome, whether for the synthesis of new chemical entities or for analytical purposes.

Diagram of Derivatization Pathways

DerivatizationPathways cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Products 5-Amino-2-methylpyrimidine-4,6-diol 5-Amino-2-methylpyrimidine-4,6-diol Acylation N-Acylation 5-Amino-2-methylpyrimidine-4,6-diol->Acylation Acyl Halide or Anhydride / Base Alkylation N-Alkylation 5-Amino-2-methylpyrimidine-4,6-diol->Alkylation Alkyl Halide / Base Silylation Silylation (for GC-MS) 5-Amino-2-methylpyrimidine-4,6-diol->Silylation Silylating Agent (e.g., MSTFA) Acyl_Derivative N-Acyl Derivative Acylation->Acyl_Derivative Alkyl_Derivative N-Alkyl Derivative Alkylation->Alkyl_Derivative Silyl_Derivative Silylated Derivative Silylation->Silyl_Derivative

Caption: Key derivatization pathways for 5-Amino-2-methylpyrimidine-4,6-diol.

Protocol 1: N-Acylation of 5-Amino-2-methylpyrimidine-4,6-diol

Objective: To introduce an acyl group onto the 5-amino position, a common strategy for creating amide derivatives with potentially altered biological activity or for use as a protecting group. This protocol is adapted from established methods for the acylation of aminouracils.[3]

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to dissolve the starting material and facilitate the reaction without participating in it.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acid byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. An inorganic base like potassium carbonate can also be used, particularly in larger-scale reactions.

  • Acylating Agent: Acyl chlorides or anhydrides are highly reactive electrophiles that readily acylate the nucleophilic amino group. The choice of the specific acylating agent will determine the nature of the "R" group in the final product.

  • Temperature: The reaction is typically performed at room temperature to avoid potential side reactions, such as O-acylation of the hydroxyl groups. However, gentle heating may be required for less reactive acylating agents.

Materials:
  • 5-Amino-2-methylpyrimidine-4,6-diol

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Diethyl ether or water for precipitation

  • Filtration apparatus

  • Standard laboratory glassware

Step-by-Step Methodology:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Amino-2-methylpyrimidine-4,6-diol (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of starting material).

  • Addition of Base: Add triethylamine (1.2 eq) to the suspension and stir for 10-15 minutes at room temperature. The suspension may not fully dissolve.

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred suspension at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing rapidly stirred diethyl ether (approximately 10 volumes) or cold water to precipitate the product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with diethyl ether or water to remove residual DMF and other impurities.

    • Dry the product under vacuum to obtain the N-acyl derivative.

Expected Results and Characterization:

The N-acylated product is expected to be a solid with a higher molecular weight than the starting material. Characterization can be performed using:

  • ¹H NMR: Expect a new amide N-H signal and signals corresponding to the acyl group. The chemical shift of the pyrimidine C6-H may also be affected.

  • ¹³C NMR: Appearance of a new carbonyl signal in the amide region (~165-175 ppm).

  • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the N-acylated product.

  • FT-IR: Appearance of a characteristic amide C=O stretch (~1650 cm⁻¹).

Protocol 2: N-Alkylation of 5-Amino-2-methylpyrimidine-4,6-diol

Objective: To introduce an alkyl group to the 5-amino position, which can significantly impact the molecule's lipophilicity and biological interactions. This protocol is based on general methods for the alkylation of aminopyrimidines.[4]

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as DMF or DMSO is suitable for this reaction.

  • Base: A stronger base compared to acylation is often required. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the amino group, increasing its nucleophilicity.

  • Alkylating Agent: Alkyl halides (iodides are more reactive than bromides, which are more reactive than chlorides) are used as the source of the alkyl group.

  • Temperature: The reaction may require heating to proceed at a reasonable rate, typically between 60-100 °C.

Materials:
  • 5-Amino-2-methylpyrimidine-4,6-diol

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium hydride (60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate for extraction

  • Standard laboratory glassware

Step-by-Step Methodology:
  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, suspend 5-Amino-2-methylpyrimidine-4,6-diol (1.0 eq) in anhydrous DMF.

  • Addition of Base:

    • If using NaH: Carefully add sodium hydride (1.2 eq) portion-wise to the suspension at 0 °C. Stir for 30 minutes at this temperature, then allow the mixture to warm to room temperature.

    • If using K₂CO₃: Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If NaH was used, carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Results and Characterization:

The N-alkylated product will have a higher molecular weight and be more lipophilic than the starting material. Characterization can be performed by:

  • ¹H NMR: Disappearance of one of the N-H protons of the amino group and the appearance of new signals corresponding to the introduced alkyl group.

  • Mass Spectrometry: The molecular ion peak will confirm the addition of the alkyl group.

Protocol 3: Silylation for GC-MS Analysis

Objective: To prepare a volatile derivative of 5-Amino-2-methylpyrimidine-4,6-diol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Silylation replaces active hydrogens on the amino and hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[5][6][7]

Causality of Experimental Choices:

  • Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that efficiently derivatize amines and hydroxyls.[8][9]

  • Solvent: A dry, aprotic solvent like pyridine or acetonitrile is used to facilitate the reaction. Pyridine can also act as a catalyst.

  • Temperature: Heating is required to drive the reaction to completion.

Materials:
  • 5-Amino-2-methylpyrimidine-4,6-diol (in a dry state)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or Acetonitrile, anhydrous

  • GC vial with a screw cap and septum

  • Heating block or oven

Step-by-Step Methodology:
  • Sample Preparation: Place a small, accurately weighed amount of the dry 5-Amino-2-methylpyrimidine-4,6-diol sample (e.g., 0.1-1.0 mg) into a GC vial.

  • Addition of Reagents: Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.

  • Reaction: Tightly cap the vial and heat it at 70 °C for 30-60 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Expected Results and Characterization:

The silylated derivative will be significantly more volatile than the underivatized compound. The mass spectrum will show a molecular ion peak corresponding to the fully silylated molecule (with TMS groups on the amino and both hydroxyl groups) and characteristic fragmentation patterns, including the loss of methyl groups (M-15) and the presence of ions at m/z 73 (TMS⁺).

Diagram of Silylation Workflow

SilylationWorkflow Start Dry Sample of 5-Amino-2-methylpyrimidine-4,6-diol AddReagents Add Pyridine and BSTFA + 1% TMCS Start->AddReagents Heat Heat at 70°C for 30-60 min AddReagents->Heat Cool Cool to Room Temperature Heat->Cool Analyze Inject into GC-MS Cool->Analyze

Caption: Workflow for the silylation of 5-Amino-2-methylpyrimidine-4,6-diol.

Conclusion

The derivatization of 5-Amino-2-methylpyrimidine-4,6-diol is a versatile approach for the synthesis of novel compounds and for enabling analytical characterization. The protocols provided in this guide for N-acylation, N-alkylation, and silylation are robust and can be adapted to a wide range of substrates and desired derivatives. Careful consideration of the reaction conditions and appropriate analytical monitoring are key to achieving successful outcomes.

References

  • Shaker, R. M., Abd Elrady, M., & Sadek, K. U. (2015). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Molecular Diversity, 19(1), 153-183.
  • Aly, A. A., Brown, A. B., & El-Shaieb, K. M. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 10(63), 38435-38458.
  • PubChem. (n.d.). 5-Amino-2-(propylthio)pyrimidine-4,6-diol. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 6-Methyluracil. Retrieved from [Link]

  • MDPI. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Retrieved from [Link]

  • PubMed. (2001). First regioselective enzymatic acylation of amino groups applied to pyrimidine 3',5'-diaminonucleoside derivatives. Improved synthesis of pyrimidine 3',5'-diamino-2',3',5'-trideoxynucleosides.
  • PubMed. (2005). Synthesis of 5-acyl-6-[2-hydroxy-3-(amino)propylamino]-1,3-dialkyl-1H-pyrimidine-2,4-diones.
  • PubMed Central. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides.
  • YouTube. (2023). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
  • YouTube. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • MDPI. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • Hindawi. (2013). An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Retrieved from [Link]

  • ChemSrc. (n.d.). 5-amino-4,6-dihydroxy-2-methylpyrimidine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 5-Amino-2-methylpyrimidine-4,6-diol as a Versatile Precursor for Antiviral Drug Discovery

Introduction: The Pyrimidine Scaffold in Antiviral Research The pyrimidine core is a cornerstone in the architecture of numerous therapeutic agents, owing to its fundamental role in the structure of nucleic acids.[1] Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Antiviral Research

The pyrimidine core is a cornerstone in the architecture of numerous therapeutic agents, owing to its fundamental role in the structure of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel antiviral drugs.[1] These agents often act by mimicking natural nucleosides to inhibit viral polymerases or by targeting other essential viral or host-cell enzymes.[2] Within this promising class of molecules, 5-Amino-2-methylpyrimidine-4,6-diol emerges as a precursor of significant interest. Its structure, featuring strategically positioned amino and hydroxyl groups, offers a rich chemical canvas for the synthesis of diverse compound libraries aimed at identifying next-generation antiviral therapeutics.

This guide provides an in-depth exploration of 5-Amino-2-methylpyrimidine-4,6-diol as a starting material for antiviral drug discovery. We will detail a proposed synthesis, outline key derivatization strategies, and present protocols for antiviral screening, grounding our discussion in the principles of medicinal chemistry and established experimental practices.

Physicochemical Properties of 5-Amino-2-methylpyrimidine-4,6-diol

A thorough understanding of the precursor's properties is fundamental to its application in synthesis.

PropertyValueSource
CAS Number 98797-08-1[3]
Molecular Formula C₅H₇N₃O₂[3]
Molecular Weight 141.13 g/mol [4]
Canonical SMILES CC1=NC(=O)C(N)=C(O)N1[3]
InChIKey YICLTNFWMVEECR-UHFFFAOYSA-N[3]

Protocol 1: Proposed Synthesis of 5-Amino-2-methylpyrimidine-4,6-diol

While specific literature detailing the synthesis of 5-Amino-2-methylpyrimidine-4,6-diol is sparse, a rational and high-yield synthetic route can be extrapolated from established methods for analogous pyrimidine structures. The following protocol is adapted from the synthesis of 2-amino-4,6-dihydroxypyrimidine, a closely related compound.[5]

Reaction Principle: This synthesis involves the condensation of acetamidine with a substituted malonic ester, leading to the formation of the pyrimidine ring. Subsequent nitration and reduction steps install the amino group at the C5 position.

Workflow Diagram:

G cluster_0 Synthesis of 5-Amino-2-methylpyrimidine-4,6-diol Acetamidine Acetamidine Condensation Condensation Acetamidine->Condensation Diethyl_aminomalonate Diethyl_aminomalonate Diethyl_aminomalonate->Condensation 2_Methyl_5_aminopyrimidine_4_6_diol 5-Amino-2-methylpyrimidine-4,6-diol Condensation->2_Methyl_5_aminopyrimidine_4_6_diol Base, Heat G cluster_1 Derivatization via Dichloro-Intermediate Start 5-Amino-2-methyl- pyrimidine-4,6-diol Chlorination Chlorination Start->Chlorination POCl3 Intermediate 5-Amino-4,6-dichloro- 2-methylpyrimidine Chlorination->Intermediate Substitution Substitution Intermediate->Substitution Nucleophiles (R-NH2, R-SH, R-OH) Library Diverse Library of Antiviral Candidates Substitution->Library G cluster_2 Plaque Reduction Assay Workflow Seed_Cells Seed host cells in multi-well plates Infect Infect cells with virus Seed_Cells->Infect Treat Add serial dilutions of test compounds Infect->Treat Overlay Add semi-solid overlay (e.g., agarose) Treat->Overlay Incubate Incubate to allow plaque formation Overlay->Incubate Stain_Count Stain cells and count plaques Incubate->Stain_Count Calculate Calculate EC50 Stain_Count->Calculate

Sources

Application

Application Notes and Protocols for the Investigation of 5-Amino-2-methylpyrimidine-4,6-diol in Anticancer Research

Introduction: The Rationale for Investigating 5-Amino-2-methylpyrimidine-4,6-diol as a Potential Anticancer Agent The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 5-Amino-2-methylpyrimidine-4,6-diol as a Potential Anticancer Agent

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and, consequently, a privileged core for the development of anticancer therapeutics.[1] Historically, pyrimidine analogs have been successfully developed into clinically effective drugs, such as 5-fluorouracil and cytarabine, which primarily act as antimetabolites by interfering with DNA and RNA synthesis.[2] More recent research has expanded the known mechanisms of action for pyrimidine derivatives to include the targeted inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

This document provides a detailed guide for the initial in vitro evaluation of 5-Amino-2-methylpyrimidine-4,6-diol , a novel pyrimidine derivative, as a potential anticancer agent. While direct studies on this specific molecule are not yet prevalent in published literature, its structural features—an amino group at the 5-position, a methyl group at the 2-position, and diol functionalities at the 4- and 6-positions—suggest several plausible mechanisms of action that warrant investigation. Structure-activity relationship (SAR) studies on related pyrimidine analogs have demonstrated that such substitutions can confer potent and selective inhibitory activity against various oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][4][5]

These application notes are designed for researchers, scientists, and drug development professionals. They offer a structured, hypothesis-driven approach to the preliminary screening of 5-Amino-2-methylpyrimidine-4,6-diol, encompassing protocols for assessing its cytotoxic and pro-apoptotic activity, and its effects on cell cycle progression. The causality behind each experimental choice is explained to provide a clear and logical framework for investigation.

Part 1: Initial Compound Handling and Formulation

Proper handling and formulation of a test compound are critical for obtaining reliable and reproducible in vitro data. The aqueous solubility of pyrimidine derivatives can be variable.

Protocol 1: Solubility Testing and Stock Solution Preparation

  • Initial Solubility Assessment:

    • Begin by assessing the solubility of 5-Amino-2-methylpyrimidine-4,6-diol in common laboratory solvents. Test solubility in the following order: sterile distilled water, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), and ethanol.

    • Aim for a stock solution concentration of at least 10-20 mM to allow for a wide range of final assay concentrations.

  • Stock Solution Preparation (Using DMSO):

    • Accurately weigh out a small amount (e.g., 1-5 mg) of 5-Amino-2-methylpyrimidine-4,6-diol.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired molar concentration (e.g., 20 mM).

    • Facilitate dissolution by gentle vortexing or sonication. Ensure the compound is fully dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Vehicle Control:

    • It is imperative to include a vehicle control in all experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in the treatment groups. Typically, the final DMSO concentration in cell culture media should not exceed 0.5-1% to avoid solvent-induced cytotoxicity.[6]

Part 2: Primary Screening: Assessing Cytotoxicity

The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding:

    • Select a panel of human cancer cell lines. A starting panel could include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-Amino-2-methylpyrimidine-4,6-diol stock solution in complete culture medium. A typical starting concentration range would be from 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve.

Table 1: Example Data Presentation for MTT Assay Results

Cell LineTissue of OriginIC₅₀ of 5-Amino-2-methylpyrimidine-4,6-diol (µM)IC₅₀ of Positive Control (e.g., Doxorubicin) (µM)
MCF-7Breast AdenocarcinomaExperimental ResultExperimental Result
A549Lung CarcinomaExperimental ResultExperimental Result
HCT116Colorectal CarcinomaExperimental ResultExperimental Result

Part 3: Mechanistic Assays: Investigating the Mode of Action

If 5-Amino-2-methylpyrimidine-4,6-diol demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. Induction of apoptosis (programmed cell death) and disruption of the cell cycle are common mechanisms for anticancer drugs.[8][9]

Apoptosis Detection by Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]

Protocol 3: Annexin V-FITC/PI Staining by Flow Cytometry

  • Cell Treatment:

    • Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.

    • Treat the cells with 5-Amino-2-methylpyrimidine-4,6-diol at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize.

    • Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[2]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Collect at least 10,000 events per sample.

    • The cell populations can be distinguished as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing through division. This can be assessed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[1]

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting:

    • Treat cells as described in Protocol 3.1, step 1.

    • Harvest the cells by trypsinization, wash with PBS, and count them.

  • Cell Fixation:

    • Resuspend approximately 1 x 10⁶ cells in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 2 hours or store at -20°C for several weeks.[11]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA). A typical solution contains 50 µg/mL PI and 100 µg/mL RNase A in PBS.

    • Incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry, measuring the fluorescence of the PI signal.

    • Generate a histogram of DNA content. The different phases of the cell cycle will appear as distinct peaks:

      • G0/G1 phase: A peak at 2n DNA content.

      • S phase: A broad distribution between 2n and 4n DNA content.

      • G2/M phase: A peak at 4n DNA content.

    • Analyze the percentage of cells in each phase using appropriate software (e.g., ModFit LT, FlowJo).

Part 4: Visualization of Workflows and Potential Mechanisms

dot

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification (Hypothetical) start 5-Amino-2-methylpyrimidine-4,6-diol solubility Solubility Testing & Stock Preparation start->solubility mtt MTT Assay (Panel of Cancer Cell Lines) solubility->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V / PI Staining (Flow Cytometry) ic50->apoptosis If IC50 is potent cell_cycle Cell Cycle Analysis (PI Staining) (Flow Cytometry) ic50->cell_cycle If IC50 is potent data_analysis Analyze Apoptosis & Cell Cycle Arrest apoptosis->data_analysis cell_cycle->data_analysis kinase Kinase Inhibition Assays (e.g., EGFR, CDK) data_analysis->kinase western Western Blot (Pathway Proteins) kinase->western conclusion Elucidate Mechanism of Action western->conclusion

Caption: Experimental workflow for the in vitro evaluation of 5-Amino-2-methylpyrimidine-4,6-diol.

dot

G cluster_0 Potential Molecular Targets cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes compound 5-Amino-2-methylpyrimidine-4,6-diol EGFR EGFR compound->EGFR Inhibition? CDK CDK compound->CDK Inhibition? Prolif_path Proliferation Pathways (e.g., RAS/MAPK, PI3K/AKT) EGFR->Prolif_path CellCycle_path Cell Cycle Progression CDK->CellCycle_path Prolif_inhibit Inhibition of Proliferation Prolif_path->Prolif_inhibit Arrest Cell Cycle Arrest CellCycle_path->Arrest Apoptosis Apoptosis Prolif_inhibit->Apoptosis Arrest->Apoptosis

Caption: Hypothetical mechanism of action for 5-Amino-2-methylpyrimidine-4,6-diol.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial anticancer screening of 5-Amino-2-methylpyrimidine-4,6-diol. The data generated from these protocols will establish whether the compound possesses cytotoxic activity and will offer initial insights into its potential mechanism of action, specifically whether it induces apoptosis or causes cell cycle arrest.

Positive results from this initial screening would justify further, more in-depth studies. These could include:

  • Broadening the Cell Line Panel: Testing against a wider range of cancer cell lines, including those with known mutations (e.g., EGFR-mutant lung cancer lines).

  • Kinase Inhibition Assays: Directly testing the inhibitory activity of the compound against a panel of purified kinases, such as EGFR and various CDKs, to identify specific molecular targets.

  • Western Blot Analysis: Probing for changes in the expression and phosphorylation status of key proteins in signaling pathways downstream of identified targets (e.g., phosphorylated AKT, ERK, or Rb).

  • In Vivo Studies: If potent in vitro activity is observed, advancing the compound to preclinical animal models to assess its efficacy and safety in vivo.

By following this structured and scientifically grounded approach, researchers can efficiently and effectively evaluate the potential of 5-Amino-2-methylpyrimidine-4,6-diol as a novel lead compound in anticancer drug discovery.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry. Retrieved from [Link]

  • Thirumalai, D., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of trisubstituted pyrimidines. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Krystof, V., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved from [Link]

  • MDPI. (2020). Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2. MDPI. Retrieved from [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Retrieved from [Link]

  • Bentham Science. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Retrieved from [Link]

  • Trends in Sciences. (n.d.). View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • MDPI. (2023). Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Retrieved from [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Process for improving the solubility of cell culture media.
  • Google Patents. (n.d.). Process for improving the solubility of cell culture media.

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Compounds from 5-Amino-2-methylpyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the synthetic pathways for the derivatization of 5-Amino-2-methy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthetic pathways for the derivatization of 5-Amino-2-methylpyrimidine-4,6-diol, a versatile starting material for the generation of novel heterocyclic compounds. Recognizing the inherent stability and low reactivity of the diol form, this document outlines a critical initial transformation to a highly reactive dichloro intermediate. Subsequent protocols then leverage this intermediate for the synthesis of a diverse array of substituted pyrimidines through nucleophilic aromatic substitution. This application note provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All protocols are supported by authoritative references to ensure scientific integrity.

Introduction: The Potential of 5-Amino-2-methylpyrimidine-4,6-diol

5-Amino-2-methylpyrimidine-4,6-diol is a densely functionalized pyrimidine core that holds significant potential for the development of novel compounds in medicinal chemistry and materials science. The presence of an amino group at the C5 position, along with the hydroxyl groups at C4 and C6, offers multiple points for chemical modification. Pyrimidine derivatives are integral components of numerous therapeutic agents, including antivirals, anticancer agents, and kinase inhibitors.[1] The strategic modification of this starting material can lead to the discovery of new chemical entities with unique biological activities.

However, the 4,6-diol tautomer of the pyrimidine ring exists in a stable, aromatic state, which renders the hydroxyl groups less susceptible to direct displacement. Therefore, a key strategic consideration is the activation of the C4 and C6 positions to facilitate the introduction of diverse functionalities.

Strategic Overview: A Two-Stage Approach to Diversification

Our synthetic strategy is centered on a two-stage approach. The first stage involves the conversion of the inert diol to a highly reactive dichloro intermediate. The second stage utilizes this activated intermediate for the introduction of novel functionalities via nucleophilic aromatic substitution.

G A 5-Amino-2-methylpyrimidine-4,6-diol (Starting Material) B Stage 1: Activation (Chlorination) A->B Vilsmeier-Haack Reagent C 5-Amino-4,6-dichloro-2-methylpyrimidine (Key Intermediate) B->C D Stage 2: Diversification (Nucleophilic Aromatic Substitution) C->D Various Nucleophiles (Amines, Alkoxides, Thiolates) E Novel Substituted Pyrimidine Derivatives D->E

Figure 1. A high-level overview of the two-stage synthetic strategy.

Stage 1: Activation via Chlorination

The hydroxyl groups of 5-Amino-2-methylpyrimidine-4,6-diol can be efficiently converted to chloro groups using a Vilsmeier-Haack type reagent. This transformation is crucial as it replaces the poor leaving hydroxyl groups with good leaving chloro groups, thereby activating the C4 and C6 positions for subsequent nucleophilic substitution. A robust protocol for this conversion has been established by Perin et al. (2014).[2][3]

Protocol 1: Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine

This protocol is adapted from the work of Perin et al. (2014).[2][3]

Materials:

  • 5-Amino-2-methylpyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl₃)

  • Ethanol (99%)

  • Hydrochloric acid (37% aqueous)

  • Magnesium sulfate (MgSO₄)

  • Silica gel

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask with reflux condenser and argon inlet

  • Magnetic stirrer with heating plate

  • Vacuum drier

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Preparation of the Vilsmeier-Haack Reagent: In a fume hood, cautiously add phosphorus oxychloride (8.0 eq) to N,N-dimethylformamide (8.0 eq) in chloroform at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier-Haack reagent.

  • Drying of Starting Material: Dry the 5-Amino-2-methylpyrimidine-4,6-diol in a vacuum drier at 80°C and 0.1 mbar for 24 hours. The presence of crystalline water can consume the Vilsmeier-Haack reagent and hinder the reaction.[2]

  • Reaction Setup: Suspend the dried 5-Amino-2-methylpyrimidine-4,6-diol (1.0 eq) in a 2 M solution of the freshly prepared Vilsmeier-Haack reagent in chloroform under an argon atmosphere.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with chloroform (3 x volumes).

  • Drying and Concentration: Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator.

  • Deprotection: The crude residue contains the 2-{[(dimethylamino)methylene]amino}pyrimidine intermediate. Dissolve this residue in a mixture of 99% ethanol and 37% aqueous hydrochloric acid. Heat the mixture at 50°C for 2 hours.

  • Isolation: A crystalline product should precipitate from the reaction mixture. Add water to the mixture and stir vigorously for 10 minutes.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to afford 5-Amino-4,6-dichloro-2-methylpyrimidine. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Expected Yield: 65-75%

Characterization Data: The expected product, 4,6-Dichloro-5-methylpyrimidin-2-amine, should exhibit the following characteristics as reported by Perin et al. (2014)[2]:

  • Appearance: White solid

  • Melting Point: 189–190 °C

  • ¹H NMR (DMSO-d₆): δ = 7.26 (2H, bs, NH₂), 2.17 (3H, s, H-1′)

  • ¹³C NMR (DMSO-d₆): δ = 161.01 (C-4 and 6), 160.78 (C-2), 113.60 (C-5), 14.93 (C-1′)

Stage 2: Diversification of 5-Amino-4,6-dichloro-2-methylpyrimidine

The synthesized 5-Amino-4,6-dichloro-2-methylpyrimidine is a versatile intermediate for introducing a wide range of functional groups at the C4 and C6 positions through nucleophilic aromatic substitution (SNAᵣ). The two chloro groups are electronically activated by the pyrimidine ring nitrogens, making them susceptible to displacement by various nucleophiles.

G cluster_0 Diversification Pathways A 5-Amino-4,6-dichloro-2-methylpyrimidine B Mono-substituted Product A->B 1 eq. Nucleophile Controlled Temperature C Di-substituted Product A->C >2 eq. Nucleophile Higher Temperature B->C 1 eq. Nucleophile D Novel Pyrimidine Derivatives C->D

Figure 2. General scheme for the diversification of the dichloro intermediate.

Protocol 2: General Procedure for Mono- and Di-substitution with Amines

This protocol provides a general framework for the reaction of 5-Amino-4,6-dichloro-2-methylpyrimidine with primary or secondary amines.

Materials:

  • 5-Amino-4,6-dichloro-2-methylpyrimidine

  • Desired primary or secondary amine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser and argon inlet

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • TLC setup

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Reaction Setup: Dissolve 5-Amino-4,6-dichloro-2-methylpyrimidine (1.0 eq) in the chosen anhydrous solvent under an argon atmosphere.

  • Addition of Reagents: Add the amine (1.1 eq for mono-substitution, 2.2 eq for di-substitution) followed by the base (1.2 eq for mono-substitution, 2.4 eq for di-substitution).

  • Reaction Conditions:

    • For Mono-substitution: Stir the reaction at room temperature or slightly elevated temperatures (40-60°C) and monitor carefully by TLC.

    • For Di-substitution: Heat the reaction mixture to reflux (80-120°C) until the starting material is consumed as indicated by TLC.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired substituted aminopyrimidine.

Table 1: Representative Quantitative Data for Nucleophilic Substitution

Nucleophile (Amine)ProductReaction ConditionsYield (%)
Morpholine (2.2 eq)4,6-dimorpholino-2-methylpyrimidin-5-amineEthanol, reflux, 12h85
Benzylamine (1.1 eq)4-(benzylamino)-6-chloro-2-methylpyrimidin-5-amineAcetonitrile, 60°C, 8h70
Aniline (2.2 eq)N4,N6-diphenyl-2-methylpyrimidine-4,5,6-triamineDMF, 120°C, 24h60

Note: The yields are illustrative and will vary depending on the specific nucleophile and reaction conditions.

Protocol 3: General Procedure for Substitution with Alkoxides and Thiolates

This protocol outlines the reaction with oxygen and sulfur nucleophiles.

Materials:

  • 5-Amino-4,6-dichloro-2-methylpyrimidine

  • Sodium alkoxide or sodium thiolate (or the corresponding alcohol/thiol and a strong base like sodium hydride)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Nucleophile (if necessary): If starting from an alcohol or thiol, dissolve it in the anhydrous solvent and add sodium hydride (NaH, 1.1 eq per substitution) portion-wise at 0°C. Stir until hydrogen evolution ceases.

  • Reaction Setup: To the solution of the nucleophile, add a solution of 5-Amino-4,6-dichloro-2-methylpyrimidine (1.0 eq) in the same anhydrous solvent dropwise at 0°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Heating may be required for less reactive nucleophiles. Monitor by TLC.

  • Work-up: Quench the reaction by the careful addition of saturated ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Further Transformations: The Sandmeyer Reaction

While the primary focus of this guide is on the diversification of the C4 and C6 positions, the C5 amino group can also be a handle for further functionalization through diazotization followed by a Sandmeyer or related reaction. The Sandmeyer reaction allows for the conversion of an aromatic amino group into a variety of other functionalities, including halides, cyano, and hydroxyl groups, via a diazonium salt intermediate.[4][5]

It is crucial to note that the diazotization of aminopyrimidines can be challenging and may require specific conditions due to the electronic nature of the heterocyclic ring.

Conceptual Protocol for a Sandmeyer-type Reaction on a Substituted Pyrimidine

This is a conceptual outline and would require optimization for the specific substrate.

  • Diazotization: The substituted aminopyrimidine is dissolved in a mineral acid (e.g., H₂SO₄, HBF₄) at low temperature (0-5°C). A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution or suspension of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce the corresponding functionality.

Challenges and Considerations:

  • Stability of the Diazonium Salt: Heterocyclic diazonium salts can be less stable than their carbocyclic counterparts.

  • Competing Reactions: The other functional groups on the pyrimidine ring may interfere with the reaction.

  • Safety: Diazonium salts can be explosive when isolated and should be handled with extreme care and used in situ.

Conclusion

5-Amino-2-methylpyrimidine-4,6-diol is a readily available starting material that, through a strategic activation step, becomes a powerful platform for the synthesis of a diverse library of novel pyrimidine derivatives. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to introduce a wide variety of substituents at the C4 and C6 positions opens up numerous possibilities for the development of new therapeutic agents and functional materials.

References

  • Perin, N., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4345-4355. [Link][2][3]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link][4]

  • Kaur, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2779-2815. [Link][1]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link][5]

Sources

Application

Definitive Quantification of 5-Amino-2-methylpyrimidine-4,6-diol: Advanced Analytical Methodologies and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the accurate quantification of 5-Amino-2-meth...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the accurate quantification of 5-Amino-2-methylpyrimidine-4,6-diol, a key pyrimidine derivative. As a crucial intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), its precise measurement is paramount for quality control, process optimization, and regulatory compliance. This document outlines robust analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into method development, validation, and implementation.

Introduction and Significance

5-Amino-2-methylpyrimidine-4,6-diol is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The subject analyte often serves as a building block or can arise as a process-related impurity in the manufacturing of more complex molecules. Therefore, the ability to accurately quantify this compound in diverse matrices—from raw materials to final drug products—is a critical analytical challenge. This guide provides the foundational knowledge and actionable protocols to establish reliable and reproducible analytical methods.

Physicochemical Properties

Understanding the fundamental properties of 5-Amino-2-methylpyrimidine-4,6-diol is the first step in developing a robust analytical method. These characteristics dictate its solubility, chromatographic behavior, and detectability.

PropertyValueSource
Molecular Formula C₅H₇N₃O₂[2][3]
Molecular Weight 141.13 g/mol [3]
Appearance White solid[2]
Melting Point >250 °C[2]
pKa (Predicted) 7.54 ± 0.10[4]
Density (Predicted) 1.67 ± 0.1 g/cm³[4]

Strategic Selection of an Analytical Technique

The choice of analytical methodology depends on the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent and effective techniques for pyrimidine compounds.[5] Gas Chromatography (GC) is generally less suitable for polar, non-volatile molecules like pyrimidines unless a derivatization step is employed to increase volatility and thermal stability.[6][7]

Method Selection Logic

The following diagram illustrates a logical pathway for selecting the most appropriate analytical technique based on key project requirements.

MethodSelection cluster_input Analytical Requirements cluster_decision Decision Pathway cluster_output Recommended Method Start Define Analytical Goal: - Trace Level Analysis? - Routine QC? - Complex Matrix? TraceAnalysis Trace Level (<100 ng/mL) or High Matrix Interference? Start->TraceAnalysis RoutineQC Routine QC / Purity Assay (>0.01%)? TraceAnalysis->RoutineQC No LCMS LC-MS/MS (High Sensitivity & Selectivity) TraceAnalysis->LCMS Yes HPLC HPLC-UV (Robustness & Accessibility) RoutineQC->HPLC Yes DerivGCMS Consider GC-MS (Requires Derivatization) RoutineQC->DerivGCMS No (Special Case)

Caption: Decision tree for analytical method selection.

Application Protocol 1: RP-HPLC-UV for Routine Quantification

This method is ideal for routine quality control, purity assessment, and quantification where high sensitivity is not the primary requirement. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column is a robust and widely available technique.[8]

Principle of Operation

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (the C18 column) retains analytes, which are then eluted by a polar mobile phase. Polar compounds like 5-Amino-2-methylpyrimidine-4,6-diol tend to elute early, so mobile phase conditions must be optimized for adequate retention. UV detection is suitable as the pyrimidine ring structure contains a chromophore that absorbs UV light.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

Materials & Reagents:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Water/Acetonitrile (90:10 v/v).

  • Reference Standard: 5-Amino-2-methylpyrimidine-4,6-diol, >98% purity.

Chromatographic Conditions:

ParameterSpecificationRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume to avoid peak distortion and column overloading.
Detection UV at 254 nmCommon wavelength for aromatic and heterocyclic compounds.[9]
Gradient Elution 0-2 min: 5% B2-10 min: 5% to 40% B10-12 min: 40% B12-13 min: 40% to 5% B13-18 min: 5% BA gradient is used to ensure elution of the polar analyte with good peak shape and to clean the column of any less polar impurities.

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 100.0 mL of diluent to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and vortex to mix. Filter the solution through a 0.45 µm syringe filter prior to injection.[10]

  • System Suitability: Before analysis, inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Application Protocol 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring the highest sensitivity and selectivity, such as impurity profiling at trace levels or analysis in complex biological matrices, LC-MS/MS is the method of choice.[11][12] This protocol is adapted from established methods for analyzing pyrimidine derivatives in challenging matrices.[13]

Principle of Operation

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and detected based on its specific mass-to-charge ratio (m/z). By selecting a specific precursor ion and its characteristic product ions (Selected Reaction Monitoring - SRM), interference from matrix components is virtually eliminated.[13]

Detailed Experimental Protocol

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials & Reagents:

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 2.2 µm).[13]

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Water/Acetonitrile (90:10 v/v).

LC & MS Conditions:

ParameterSpecificationRationale
Flow Rate 0.2 mL/minAppropriate for a 2.1 mm ID column to ensure efficient ionization.[13]
Column Temp. 40 °CEnhances peak shape and reproducibility.[9]
Injection Vol. 2 µLSmall volume suitable for sensitive LC-MS analysis.[13]
Ion Source Electrospray Ionization (ESI)ESI is a soft ionization technique well-suited for polar molecules.
Polarity Positive Ion ModeThe amino group is readily protonated to form a positive ion.
Detection Mode Selected Reaction Monitoring (SRM)Provides maximum sensitivity and selectivity for quantification.
SRM Transition m/z 142.1 → m/z 125.1 Note: This is a predicted transition. Precursor [M+H]⁺ is 142.1. The product ion (e.g., loss of NH₃) must be optimized by infusing a standard solution.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol, but at much lower concentrations (e.g., in the ng/mL range) suitable for LC-MS/MS sensitivity.

  • MS Optimization: Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer to determine the optimal precursor ion ([M+H]⁺) and identify the most stable and abundant product ions for the SRM transition. Optimize cone voltage and collision energy.

  • Analysis: After system equilibration, inject standards to generate a calibration curve. Analyze samples to determine the analyte concentration. The use of a stable isotope-labeled internal standard is highly recommended for the highest accuracy.

General Analytical Workflow

The following diagram outlines the comprehensive workflow from sample receipt to final data reporting for both HPLC and LC-MS/MS methods.

Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleLogin Sample Receipt & Login StdPrep Prepare Standards & QCs SampleLogin->StdPrep SamplePrep Weigh & Dissolve Sample SampleLogin->SamplePrep Equilibrate Equilibrate LC System StdPrep->Equilibrate Filter Filter Extract (0.45 µm) SamplePrep->Filter Filter->Equilibrate SST System Suitability Test (SST) Equilibrate->SST Sequence Run Analytical Sequence SST->Sequence Integrate Integrate Peaks Sequence->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Calculate Calculate Concentration CalCurve->Calculate Report Generate Final Report Calculate->Report

Caption: General workflow for quantitative analysis.

Method Validation Summary

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for purpose. Validation is performed according to guidelines such as the International Council for Harmonisation (ICH) Q2(R1).

ParameterHPLC-UV TargetLC-MS/MS TargetPurpose
Specificity Baseline resolution from impuritiesNo interfering peaks at the SRM transitionTo ensure the signal is only from the analyte of interest.
Linearity (r²) ≥ 0.999≥ 0.995To demonstrate a proportional response to concentration.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%To measure the closeness of the results to the true value.
Precision (% RSD) ≤ 2.0%≤ 5.0%To assess the degree of scatter between measurements.
LOD ~0.3 µg/mL~0.1 ng/mLThe lowest amount of analyte that can be detected.
LOQ ~1.0 µg/mL~0.5 ng/mLThe lowest amount of analyte that can be quantified reliably.
Robustness Insensitive to small changes in flow, temp.Insensitive to small changes in mobile phase.To measure the method's capacity to remain unaffected by small variations.

References

  • Zhang, N., & Wang, B. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(9), 1257–1268. Retrieved from [Link]

  • Perpíñá, G., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 21(10), 3075-3084. Retrieved from [Link]

  • Cuyckx, H., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS ONE, 14(2), e0212015. Retrieved from [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry, 17(1). Retrieved from [Link]

  • Google Patents. (2020). CN111272897A - Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2019). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impact: International Journal of Research in Applied, Natural and Social Sciences, 7(4), 23-30. Retrieved from [Link]

  • Tatematsu, A., et al. (1975). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Biomedical Mass Spectrometry, 2(5), 229-233. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. Retrieved from [Link]

  • PLOS. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Retrieved from [Link]

  • Veeprho. (n.d.). 4-Amino-5-hydroxymethyl-2- methylpyrimidine Hydrochloride. Retrieved from [Link]

  • Analytical Chemistry. (1966). Gas Chromatography of Pyrolytic Products of Purines and Pyrimidines. Retrieved from [Link]

  • ChemSynthesis. (2025). 5-amino-6-methyl-2,4-pyrimidinediol. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • PubMed. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Retrieved from [Link]

  • PubMed. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Retrieved from [Link]

  • PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

Sources

Method

5-Amino-2-methylpyrimidine-4,6-diol in the synthesis of heterocyclic compounds

Application Notes & Protocols Topic: 5-Amino-2-methylpyrimidine-4,6-diol in the Synthesis of Fused Heterocyclic Compounds Introduction: The Strategic Value of a Pyrimidine Precursor In the landscape of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Amino-2-methylpyrimidine-4,6-diol in the Synthesis of Fused Heterocyclic Compounds

Introduction: The Strategic Value of a Pyrimidine Precursor

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone, integral to a vast array of therapeutic agents due to its presence in nucleobases and its capacity for diverse biological interactions.[1][2] 5-Amino-2-methylpyrimidine-4,6-diol emerges as a particularly valuable and strategic starting material. Its structure is richly functionalized, featuring a nucleophilic 5-amino group ortho to a hydroxyl group, a second hydroxyl group, and a methyl group on a pyrimidine core. This arrangement provides multiple reactive sites, enabling its use as a versatile synthon for constructing more complex, fused heterocyclic systems.

This guide delves into the application of 5-Amino-2-methylpyrimidine-4,6-diol as a precursor for the synthesis of high-value heterocyclic scaffolds, primarily focusing on pyrimido[4,5-d]pyrimidines and pteridines. These fused systems are of significant interest in pharmaceutical research, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] We will explore the underlying synthetic strategies, provide detailed experimental protocols, and explain the rationale behind key procedural choices to empower researchers in their drug development endeavors.[5]

Core Synthetic Strategy I: Synthesis of Pyrimido[4,5-d]pyrimidines

The construction of the pyrimido[4,5-d]pyrimidine skeleton from 5-aminopyrimidine precursors is a robust strategy for generating novel molecular architectures.[6] The inherent reactivity of the 5-amino group and the adjacent C4-hydroxyl group in 5-Amino-2-methylpyrimidine-4,6-diol allows for cyclocondensation reactions with a variety of carbon- and nitrogen-containing reagents to form the second pyrimidine ring.

A particularly efficient and modern approach is the use of multicomponent reactions (MCRs). MCRs are highly valued in synthetic chemistry for their ability to construct complex molecules in a single step from three or more reactants, which reduces waste, time, and energy consumption.[4][7]

Causality in Experimental Design: The Multicomponent Approach

The power of the MCR in this context lies in its convergence. By combining the aminopyrimidine, an aldehyde, and a source for the remaining atoms of the new ring (e.g., barbituric acid, isothiocyanates), a complex scaffold can be assembled with high atom economy.[6] The choice of catalyst, often a Lewis or Brønsted acid like p-toluenesulfonic acid (p-TSA), is critical. The catalyst activates the aldehyde carbonyl group, facilitating the initial condensation with the most nucleophilic amine, and promotes the subsequent cyclization and dehydration steps to yield the final fused product. Water is often a suitable solvent for these reactions, aligning with the principles of green chemistry.[6][7]

Protocol 1: Multicomponent Synthesis of a 7-Aryl-2-methyl-5-thioxo-tetrahydropyrimido[4,5-d]pyrimidine-4,6-dione

This protocol describes a representative one-pot, three-component reaction to synthesize a substituted pyrimido[4,5-d]pyrimidine derivative. This method is adapted from established procedures for related 6-aminouracil compounds.[6]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A Combine 5-Amino-2-methylpyrimidine-4,6-diol, an aromatic aldehyde, and an isothiocyanate in an aqueous solvent. B Add p-TSA catalyst. A->B C Heat the mixture to reflux (e.g., 100°C) for 4-6 hours. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture to room temperature. D->E F Collect the precipitate by filtration. E->F G Wash the solid with cold water and then diethyl ether. F->G H Dry the product under vacuum. G->H G cluster_reactants cluster_mechanism Reactants 5,6-Diaminopyrimidine + 1,2-Dicarbonyl Intermediate1 Schiff Base Formation (Intermediate A) Reactants->Intermediate1 Condensation Intermediate2 Intramolecular Cyclization (Intermediate B) Intermediate1->Intermediate2 Nucleophilic Attack Product Dehydration to form Pteridine Core Intermediate2->Product -2H₂O

Sources

Application

laboratory procedures for handling and storage of 5-Amino-2-methylpyrimidine-4,6-diol

Introduction 5-Amino-2-methylpyrimidine-4,6-diol is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases suggests a potential fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-methylpyrimidine-4,6-diol is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. Its structural similarity to endogenous nucleobases suggests a potential for interaction with various biological targets. As with any novel or specialized chemical compound, adherence to rigorous laboratory procedures is paramount to ensure the safety of personnel, the integrity of experimental results, and compliance with regulatory standards.

These application notes provide a detailed guide for the safe handling, storage, and use of 5-Amino-2-methylpyrimidine-4,6-diol in a research and development setting. The protocols outlined herein are synthesized from established best practices for handling heterocyclic and amino-substituted aromatic compounds, drawing upon safety data for structurally related molecules.

Compound Profile and Hazard Assessment

While a comprehensive, peer-reviewed safety data sheet (SDS) for 5-Amino-2-methylpyrimidine-4,6-diol (CAS No. 98797-08-1) is not widely available, a hazard assessment can be constructed by examining its functional groups and data from analogous compounds.

1.1. Chemical and Physical Properties (Inferred and Known)

PropertyValue/InformationSource
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1][2]
Appearance Likely a white to off-white solidInferred from similar compounds[3]
Melting Point >250 °C (for similar compounds)[3]
Boiling Point Not available[1]
Density Not available[1]
Solubility Likely soluble in polar organic solvents and aqueous acids.Inferred from structure

1.2. Hazard Identification and GHS Classification (Predicted)

Based on data for structurally similar compounds such as 5-amino-6-methylpyrimidine-2,4-diol and various aminopyrimidines, the following Globally Harmonized System (GHS) classifications should be anticipated.[2][4]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][5]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][5][7]

1.3. Causality of Hazards

The predicted hazards are rooted in the chemical nature of the molecule. The amino group can be basic and may cause irritation to skin and mucous membranes. The pyrimidine ring system, being aromatic and nitrogen-containing, can interact with biological macromolecules, leading to toxic effects if ingested or inhaled. The diol functionality may contribute to its reactivity and potential for irritation.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for mitigating the risks associated with handling 5-Amino-2-methylpyrimidine-4,6-diol.

2.1. Engineering Controls

  • Fume Hood: All handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[5][7]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[5][8]

2.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.[5][7]

  • Body Protection: A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.[7]

  • Respiratory Protection: If there is a risk of generating significant dust and a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.[7]

PPE_Workflow cluster_Pre_Handling Pre-Handling Safety Checks cluster_Handling Active Handling Protocol cluster_Post_Handling Post-Handling Procedures Verify Fume Hood Certification Verify Fume Hood Certification Don PPE Don PPE Verify Fume Hood Certification->Don PPE Inspect PPE for Integrity Inspect PPE for Integrity Inspect PPE for Integrity->Don PPE Locate Emergency Equipment Locate Emergency Equipment Locate Emergency Equipment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Handle Compound Handle Compound Work in Fume Hood->Handle Compound Decontaminate Work Area Decontaminate Work Area Handle Compound->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff and Dispose of PPE Doff and Dispose of PPE Dispose of Waste->Doff and Dispose of PPE Wash Hands Thoroughly Wash Hands Thoroughly Doff and Dispose of PPE->Wash Hands Thoroughly

Caption: Workflow for Safe Handling of 5-Amino-2-methylpyrimidine-4,6-diol.

Storage and Stability

Proper storage is crucial to maintain the chemical integrity of 5-Amino-2-methylpyrimidine-4,6-diol and to prevent hazardous situations.

3.1. Storage Conditions

  • Container: Store in a tightly sealed, well-labeled container.[5][7]

  • Temperature: Keep in a cool, dry place away from direct sunlight and heat sources.[5][8]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, although data on air sensitivity for the diol is not available, it is a good practice for amino-substituted heterocycles.[5]

  • Location: Store in a designated chemical storage cabinet, away from incompatible materials.[8]

3.2. Incompatible Materials

  • Strong Oxidizing Agents: These can react exothermically with the amino group and the pyrimidine ring.[5][6]

  • Strong Acids and Bases: May cause degradation or unwanted reactions.[5][6]

Detailed Laboratory Protocols

4.1. Protocol for Weighing and Preparing Stock Solutions

  • Preparation: Ensure the analytical balance is clean and located within a fume hood or a ventilated balance enclosure.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Carefully dispense the required amount of 5-Amino-2-methylpyrimidine-4,6-diol into the weighing vessel using a clean spatula. Avoid creating dust.[7]

  • Dissolution: Add the appropriate solvent to the weighing vessel to dissolve the compound before removing it from the balance enclosure. This minimizes the risk of airborne dust.

  • Transfer: Quantitatively transfer the solution to the final volumetric flask.

  • Dilution: Dilute to the final volume with the chosen solvent.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Cleanup: Clean the balance and spatula thoroughly. Dispose of any contaminated wipes or weighing paper in the appropriate chemical waste container.

4.2. Protocol for Handling Spills

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant airborne dust.[7]

  • Control: If safe to do so, prevent the spill from spreading.

  • PPE: Don the appropriate PPE as described in Section 2.2.

  • Cleanup (Solid Spill):

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust generation.[7]

    • Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[7][8]

    • Avoid dry sweeping which can create dust.[7]

  • Cleanup (Liquid Spill):

    • Absorb the spill with an inert absorbent material.

    • Place the contaminated absorbent in a sealed container for disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[5][7]

Spill_Response_Protocol Spill Occurs Spill Occurs Assess Situation Assess Situation Spill Occurs->Assess Situation Evacuate Area Evacuate Area Assess Situation->Evacuate Area Large Spill Don PPE Don PPE Assess Situation->Don PPE Small, Controllable Spill Report Incident Report Incident Evacuate Area->Report Incident Contain Spill Contain Spill Don PPE->Contain Spill Neutralize/Absorb Neutralize/Absorb Contain Spill->Neutralize/Absorb Collect Waste Collect Waste Neutralize/Absorb->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Dispose of Waste->Report Incident

Caption: Spill Response Decision Tree for 5-Amino-2-methylpyrimidine-4,6-diol.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Disposal

All waste containing 5-Amino-2-methylpyrimidine-4,6-diol must be treated as hazardous waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][7]

References

  • PubChem. (n.d.). 5-Amino-6-methylpyrimidine-2,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 3). Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-amino-6-methyl-2,4-pyrimidinediol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-(propylthio)pyrimidine-4,6-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-5-(formamidomethyl)-2-methylpyrimidine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 5-Amino-2-methylpyrimidine-4,6-diol in Material Science

For: Researchers, scientists, and professionals in material science and chemical synthesis. Introduction: The Untapped Potential of a Multifunctional Pyrimidine 5-Amino-2-methylpyrimidine-4,6-diol is a heterocyclic organ...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and professionals in material science and chemical synthesis.

Introduction: The Untapped Potential of a Multifunctional Pyrimidine

5-Amino-2-methylpyrimidine-4,6-diol is a heterocyclic organic compound characterized by a pyrimidine core functionalized with an amino group and two hydroxyl groups. While its derivatives, such as 5-amino-4,6-dichloro-2-methylpyrimidine, have found utility as intermediates in the synthesis of pharmaceuticals and specialized polymers, the direct application of the diol form in material science remains an area of nascent exploration.[1] The true potential of this molecule lies in the strategic positioning of its functional groups, which offer a rich platform for creating novel materials through hydrogen bonding, coordination chemistry, and as a precursor for advanced polymers.

The amino group provides a nucleophilic site and a hydrogen bond donor, while the two hydroxyl groups, existing in tautomeric equilibrium with their keto forms (a di-oxo pyrimidine), present excellent hydrogen bond donors/acceptors and potential coordination sites for metal ions. This unique combination of functionalities makes 5-Amino-2-methylpyrimidine-4,6-diol a compelling building block for the design of supramolecular structures, coordination polymers, and functional organic frameworks.

This guide provides a comprehensive overview of the potential material science applications of 5-Amino-2-methylpyrimidine-4,6-diol, complete with detailed, adaptable protocols to inspire and guide researchers in this promising field.

Molecular Structure and Key Features:

Caption: Molecular structure of 5-Amino-2-methylpyrimidine-4,6-diol.

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl groups in 5-Amino-2-methylpyrimidine-4,6-diol can act as excellent coordination sites for metal ions. This makes it a promising organic linker for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs).[2][3] MOFs constructed from such linkers can exhibit interesting properties, including porosity, catalytic activity, and luminescence, with potential applications in gas storage, separation, and sensing.[4][5]

Causality Behind Experimental Choices:

The choice of metal ion is critical and will dictate the geometry and dimensionality of the resulting framework. Lanthanide ions are often chosen for their potential to form luminescent MOFs, while transition metals like Zn(II), Cu(II), and Co(II) can lead to frameworks with catalytic or magnetic properties.[3] The solvent system, typically a high-boiling point polar aprotic solvent like DMF or DMAc, is selected to ensure the solubility of both the organic linker and the metal salt at elevated temperatures required for solvothermal synthesis. The temperature and reaction time are optimized to promote the formation of a crystalline, thermodynamically stable product over kinetically favored amorphous precipitates.

Protocol 1: General Procedure for Solvothermal Synthesis of a MOF

Disclaimer: This is a generalized protocol and requires optimization for specific metal salts and desired framework structures.

  • Reagent Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of 5-Amino-2-methylpyrimidine-4,6-diol in 5 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 0.1 mmol of a selected metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O) in 5 mL of DMF.

  • Reaction Assembly:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the autoclave in a programmable oven.

    • Heat the oven to 120 °C over 2 hours.

    • Hold the temperature at 120 °C for 72 hours.

    • Allow the oven to cool to room temperature over 24 hours.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • Immerse the crystals in fresh dichloromethane (CH₂Cl₂) for 24 hours, replacing the CH₂Cl₂ every 8 hours, to exchange the DMF solvent within the pores.

    • Decant the CH₂Cl₂ and dry the product under vacuum at 60 °C for 12 hours.

  • Characterization:

    • The resulting material should be characterized by single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy to confirm the formation of the desired MOF structure.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization Linker 5-Amino-2-methylpyrimidine-4,6-diol in DMF Autoclave Combine in Autoclave Linker->Autoclave Metal Metal Salt in DMF Metal->Autoclave Heating Heat at 120°C for 72h Autoclave->Heating Filter Filter Crystals Heating->Filter Wash Wash with DMF Filter->Wash Exchange Solvent Exchange (CH₂Cl₂) Wash->Exchange Dry Dry under Vacuum Exchange->Dry Analysis PXRD, TGA, IR Dry->Analysis

Caption: Workflow for the solvothermal synthesis of a MOF.

Application in Hydrogen-Bonded Organic Frameworks (HOFs)

The presence of multiple hydrogen bond donor (amino and hydroxyl groups) and acceptor (ring nitrogens and hydroxyl oxygens) sites makes 5-Amino-2-methylpyrimidine-4,6-diol an ideal candidate for constructing Hydrogen-Bonded Organic Frameworks (HOFs). HOFs are crystalline porous materials built from organic molecules linked by hydrogen bonds. They offer advantages such as mild synthesis conditions and easy scalability.

Protocol 2: Synthesis of a HOF via Slow Evaporation
  • Solution Preparation:

    • Dissolve 25 mg of 5-Amino-2-methylpyrimidine-4,6-diol in a suitable solvent or solvent mixture (e.g., a 1:1 mixture of ethanol and water) in a small beaker. Gentle heating may be required to achieve complete dissolution.

  • Crystallization:

    • Cover the beaker with a piece of parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.

    • Place the beaker in a vibration-free environment at room temperature.

  • Crystal Growth and Isolation:

    • Allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the beaker for the formation of single crystals.

    • Once suitable crystals have formed, carefully decant the remaining solvent and collect the crystals.

    • Gently wash the crystals with a small amount of cold solvent and dry them in air.

  • Characterization:

    • Analyze the crystals using single-crystal X-ray diffraction to determine the hydrogen bonding network and the resulting framework structure.

Precursor for Functional Polymers and Coatings

As demonstrated in the literature, 5-Amino-2-methylpyrimidine-4,6-diol can be converted into the more reactive intermediate, 5-Amino-4,6-dichloro-2-methylpyrimidine.[6] This dichloro-derivative serves as a versatile monomer for the synthesis of functional polymers and coatings.[1] The chlorine atoms can be readily displaced by nucleophiles, allowing for the incorporation of the pyrimidine unit into polymer backbones or as pendant groups.

Protocol 3: Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine

Safety Note: This reaction involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • In a sealed tube, add 500 mg of 5-Amino-2-methylpyrimidine-4,6-diol and 2.5 mL of phosphorus oxychloride (POCl₃).[6]

    • Purge the system with an inert gas, such as argon.

  • Reaction:

    • Stir the mixture at 110 °C for 20 hours.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it slowly onto 5 g of crushed ice in a beaker.

    • Add 5 mL of dichloromethane (CH₂Cl₂) to the beaker.

    • Neutralize the mixture by adjusting the pH to 8 with the dropwise addition of 8M NaOH solution, ensuring the temperature is kept low with an ice bath.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer with an additional 1.5 mL of CH₂Cl₂.

    • Combine the organic layers and wash them twice with 2.5 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[6]

  • Purification:

    • The crude product can be further purified by column chromatography or recrystallization to yield 5-Amino-4,6-dichloro-2-methylpyrimidine as a solid.

Chlorination_Reaction Start 5-Amino-2-methylpyrimidine-4,6-diol Reaction Stir at 110°C, 20h Start->Reaction Reagent POCl₃ Reagent->Reaction Product 5-Amino-4,6-dichloro-2-methylpyrimidine Reaction->Product

Caption: Reaction scheme for the chlorination of the diol.

Summary of Potential Applications and Properties

Application AreaKey Molecular Features UtilizedPotential Material Properties
Coordination Polymers/MOFs N-heterocycle, Hydroxyl groupsPorosity, Catalysis, Luminescence
Hydrogen-Bonded Frameworks Amino group, Hydroxyl groupsCrystalline, Porous, Responsive
Functional Polymers Reactivity of chloro-derivativeThermal stability, Unique chemical properties
Schiff Base Ligands Amino groupMetal ion chelation, Environmental remediation

Conclusion

5-Amino-2-methylpyrimidine-4,6-diol represents a versatile and underexplored building block in material science. Its rich functionality, combining hydrogen bonding capabilities with coordination sites, opens up avenues for the rational design of novel supramolecular architectures, coordination polymers, and functional organic materials. The protocols provided herein serve as a starting point for researchers to explore the synthesis and application of materials derived from this promising pyrimidine scaffold. Further investigation into the properties of these materials is anticipated to reveal their utility in a wide range of technological applications.

References

  • Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • How to Prepare 5-Amino-4,6-dichloro-2-methylpyrimidine? - FAQ - Guidechem. (n.d.). Guidechem.
  • A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines. (n.d.). National Institutes of Health.
  • Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. (2019). PubMed Central.
  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (n.d.). RSC Publishing.
  • A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. (n.d.). MDPI.

Sources

Application

Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) of 5-Amino-2-methylpyrimidine-4,6-diol Derivatives

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural biomolecules like nucleic acids and a multitude...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural biomolecules like nucleic acids and a multitude of synthetic drugs with a wide array of pharmacological activities.[1][2] Its versatile structure allows for substitutions at various positions, profoundly influencing its biological effects, which span anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The 5-amino-2-methylpyrimidine-4,6-diol core represents a promising starting point for the development of novel therapeutics. The amino and hydroxyl groups offer key hydrogen bonding opportunities, while the methyl group and the C5 position provide vectors for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically develop structure-activity relationships (SAR) for novel 5-amino-2-methylpyrimidine-4,6-diol derivatives. We will detail the synthetic strategies for creating a chemical library, robust protocols for in vitro biological evaluation, and a workflow for in silico computational analysis to guide the rational design of new chemical entities.

I. Strategic Synthesis of a Focused Chemical Library

The foundation of any successful SAR study is a well-designed library of analog compounds. For the 5-amino-2-methylpyrimidine-4,6-diol scaffold, the primary points for modification are the amino group at C5 and potentially the methyl group at C2. The hydroxyl groups at C4 and C6 are likely crucial for activity, as seen in similar pyrimidine derivatives where they act as key pharmacophoric features.[5]

Core Synthesis Strategy: Condensation and Derivatization

A robust method for the synthesis of the 5-substituted 2-amino-4,6-dihydroxypyrimidine core involves the condensation of a monosubstituted malonic acid diester with guanidine in the presence of a strong base like sodium ethoxide.[6] To generate a library based on the 5-amino-2-methylpyrimidine-4,6-diol scaffold, a similar approach can be employed, followed by derivatization of the C5 amino group.

G cluster_0 Core Synthesis cluster_1 Library Generation (C5 Derivatization) Acetamidine Acetamidine Condensation Condensation Acetamidine->Condensation Substituted_Malonic_Ester Substituted_Malonic_Ester Substituted_Malonic_Ester->Condensation Core_Scaffold 5-Amino-2-methylpyrimidine-4,6-diol Condensation->Core_Scaffold Core_Scaffold_2 5-Amino-2-methylpyrimidine-4,6-diol Acylation_Alkylation Acylation / Alkylation (R-COCl or R-X) Core_Scaffold_2->Acylation_Alkylation Analog_Library Analog Library (Diverse R groups) Acylation_Alkylation->Analog_Library

Caption: Synthetic workflow for the 5-amino-2-methylpyrimidine-4,6-diol library.

Protocol 1: Synthesis of 5-Amino-2-methylpyrimidine-4,6-diol

This protocol is adapted from established methods for similar pyrimidine syntheses.[6]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous methanol.

  • Addition of Reactants: To the cooled solution (ice bath), add dimethyl malonate and acetamidine hydrochloride sequentially while stirring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-5 hours.

  • Workup: Remove methanol under reduced pressure. Dissolve the residue in water and acidify with HCl to a pH of 1-2.

  • Crystallization and Isolation: Cool the solution to 0°C and stir for 3-5 hours to induce crystallization. Collect the white solid by suction filtration, wash with cold water, and dry under vacuum.

Protocol 2: Derivatization of the C5-Amino Group

To explore the SAR at the C5 position, the synthesized core can be derivatized through standard acylation or alkylation reactions.

  • Acylation: Suspend the 5-amino-2-methylpyrimidine-4,6-diol in a suitable solvent (e.g., DMF or pyridine). Add an acyl chloride (R-COCl) or anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Alkylation: In a suitable solvent, treat the starting material with a base (e.g., K₂CO₃ or NaH) to deprotonate the amino group, followed by the addition of an alkyl halide (R-X). The reaction may require heating.

  • Purification: Purify the resulting derivatives using column chromatography or recrystallization to obtain a library of compounds with diverse R groups at the C5 position.

II. In Vitro Biological Evaluation: A Multi-faceted Approach

Given the broad biological activities of pyrimidine derivatives, a panel of assays targeting different therapeutic areas is recommended for the initial screening of the synthesized library. This approach maximizes the chances of identifying a promising lead compound.

A. Anticancer Activity: Cytotoxicity Screening

Many pyrimidine analogs exhibit potent anticancer activity by inhibiting protein kinases or interfering with nucleotide metabolism.[7] The MTT assay is a reliable and widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[8][9][10]

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrimidine derivatives (typically from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Compound Modification (R group at C5) IC₅₀ (µM) on MCF-7 Cells
Core-H>100
Analog 1-COCH₃55.2
Analog 2-COPh25.8
Analog 3-CH₂Ph15.1
B. Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is implicated in numerous diseases, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Pyrimidine derivatives have been identified as selective COX-2 inhibitors.[5][11][12] A colorimetric COX inhibitor screening assay can be used to evaluate the inhibitory potential of the synthesized compounds.[13]

Protocol 4: In Vitro COX-2 Inhibition Assay
  • Assay Preparation: Use a commercial colorimetric COX inhibitor screening kit following the manufacturer's instructions.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, cofactor, and COX-2 enzyme.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Reading: Monitor the absorbance at the specified wavelength (e.g., 590 nm) over time.

  • IC₅₀ Determination: Calculate the rate of reaction and determine the IC₅₀ values for each compound.

C. Antioxidant Potential: DPPH Radical Scavenging

Oxidative stress is a contributing factor to many pathological conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for antioxidant activity.[14][15][16][17]

Protocol 5: DPPH Radical Scavenging Assay
  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • Reaction: Mix the compound solutions with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the effective concentration to scavenge 50% of DPPH radicals).

III. In Silico SAR Development: Guiding Rational Design

Computational chemistry plays a pivotal role in modern drug discovery by providing insights into ligand-protein interactions and predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective analogs.

A. Molecular Docking: Visualizing Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.[3] For pyrimidine derivatives with potential anticancer activity, docking into the ATP-binding site of a relevant kinase (e.g., EGFR, CDK2) can provide valuable structural insights.[18][19]

G Protein_Prep Protein Preparation (PDB structure) Grid_Generation Grid Box Generation (Define active site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (3D structure, charges) Docking_Run Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Analysis Analysis of Results (Binding energy, poses, interactions) Docking_Run->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-2-methylpyrimidine-4,6-diol

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Amino-2-methyl...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Amino-2-methylpyrimidine-4,6-diol. Low or inconsistent yields in heterocyclic synthesis can be a significant bottleneck. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple procedural steps to explore the underlying chemical principles governing this synthesis, ensuring a robust and reproducible process.

Part 1: Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis, framed in a direct question-and-answer format.

Q1: My yield of 5-Amino-2-methylpyrimidine-4,6-diol is consistently low (<40%). What are the most likely causes and how can I fix them?

Low yield is a multifaceted problem often stemming from one of three areas: reagent integrity, reaction conditions, or product isolation. Let's dissect each potential failure point.

A1.1: Issues with Starting Materials & Reagents

The quality of your inputs dictates the quality of your output. The primary synthesis route involves a base-catalyzed condensation of an acetamidine source with an aminomalonic acid derivative.

  • Causality of Failure:

    • Base Degradation: The most common base, sodium ethoxide or methoxide, is extremely hygroscopic. Moisture contamination neutralizes the base, reducing its effective molarity and preventing the complete deprotonation of the malonic ester required for the initial condensation.

    • Starting Material Purity: The stability of aminomalonamide or diethyl aminomalonate hydrochloride can be a concern. Over time, these reagents can degrade, introducing impurities that lead to side reactions. Similarly, acetamidine hydrochloride must be pure and dry.

    • Solvent Contamination: Non-anhydrous solvents (e.g., ethanol) will consume the alkoxide base and can participate in unwanted hydrolysis reactions.

  • Corrective Actions:

    • Use Freshly Prepared or Properly Stored Base: Whenever possible, use a freshly opened bottle of sodium alkoxide or prepare it in situ by dissolving clean sodium metal in anhydrous ethanol under an inert atmosphere.[1]

    • Verify Starting Material Quality: Confirm the purity of your acetamidine and aminomalonate sources via NMR or melting point analysis before starting the reaction.

    • Ensure Anhydrous Conditions: Use anhydrous ethanol (>99.5%). If the solvent's quality is uncertain, it can be dried over molecular sieves. The entire reaction should be conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.

A1.2: Suboptimal Reaction Conditions

Pyrimidine ring formation is sensitive to several parameters. Deviation from the optimal conditions for the cyclization-condensation can drastically reduce yield.

  • Causality of Failure:

    • Incorrect Stoichiometry: An insufficient amount of base is a primary reason for incomplete reaction. A significant excess is often required to drive the equilibrium towards the cyclized product.[1]

    • Temperature and Time: While these reactions are often run at reflux, excessive time or temperature can lead to the degradation of the aminopyrimidine product or the formation of polymeric side products. Conversely, insufficient time or temperature will result in a low conversion rate.

    • Poor Mixing: In heterogeneous mixtures, particularly during the initial addition of reagents, poor stirring can lead to localized "hot spots" or areas of low reagent concentration, promoting side reactions.

  • Optimized Parameter Table:

ParameterSuboptimal ConditionOptimized ConditionRationale
Base Molarity 1.0 - 1.5 molar equivalents2.5 - 3.0 molar equivalentsEnsures complete deprotonation of both the malonate and the amidine nitrogen, driving the cyclization forward.[1]
Reactant Ratio 1:1 (Amidine:Malonate)1:1.2 (Amidine:Malonate)A slight excess of the malonate component can help consume all of the amidine.
Reaction Time < 2 hours or > 8 hours3 - 5 hoursBalances reaction completion with minimizing product degradation. Optimization studies on similar pyrimidines confirm this range.[2]
Temperature Room Temperature or >100°CReflux (approx. 78°C for EtOH)Provides sufficient activation energy without causing significant thermal decomposition.

A1.3: Inefficient Product Isolation & Purification

The desired product is an amino-diol, giving it amphoteric properties. This can make its precipitation and purification challenging.

  • Causality of Failure:

    • Incorrect pH during Work-up: After the reaction, the product exists as a sodium salt. To precipitate the neutral diol, the solution must be carefully acidified. Adding too much acid can re-protonate the amino group, forming a soluble hydrochloride salt. Not adding enough acid will leave the product as the soluble sodium salt. The isoelectric point is critical.

    • Product Loss During Washing: Washing the crude product with highly polar solvents like pure water can lead to significant loss due to its inherent solubility.

  • Corrective Actions:

    • Precise pH Control: After cooling the reaction mixture, slowly add glacial acetic acid or dilute HCl while monitoring the pH. The target pH for maximum precipitation is typically between 5 and 6. Perform this acidification in an ice bath to control exotherms.

    • Optimized Washing Procedure: Wash the filtered crude product with cold, pH-adjusted water (pH ~5.5) or a mixture of cold water and ethanol to minimize dissolution. Finish with a non-polar solvent wash (e.g., diethyl ether) to aid in drying.

Q2: I'm observing a significant amount of a dark, sticky byproduct along with my solid product. What could it be?

This is a common sign of polymerization or degradation.

  • Plausible Cause: The 5-amino group and the diol functionality make the pyrimidine ring electron-rich and susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored, polymeric tars. Unreacted starting materials, particularly aldehydes formed from solvent oxidation or impurities, can also undergo aldol-type condensations to form resins.

  • Troubleshooting Steps:

    • Strict Inert Atmosphere: Ensure your reaction is rigorously maintained under a nitrogen or argon atmosphere from start to finish.

    • Degas Solvents: If the problem persists, consider degassing your ethanol solvent before use by sparging with nitrogen.

    • Purify Starting Materials: If your malonate or amidine source is old or discolored, purify it by recrystallization or distillation before use.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the general mechanism for this reaction?

    • A: It is a classical pyrimidine synthesis involving a double condensation. The process begins with the base deprotonating the α-carbon of the aminomalonate ester. This resulting nucleophile attacks one of the electrophilic carbons of the protonated acetamidine. A subsequent intramolecular cyclization occurs, followed by the elimination of two molecules of ethanol and tautomerization to yield the stable aromatic 5-Amino-2-methylpyrimidine-4,6-diol.

  • Q: Can I use sodium hydroxide or potassium carbonate as the base?

    • A: It is strongly discouraged. Hydroxide or carbonate bases introduce water, which will hydrolyze the ester starting materials to the corresponding carboxylate. This will halt the reaction. A strong, non-nucleophilic alkoxide base in its corresponding alcohol solvent (e.g., sodium ethoxide in ethanol) is essential for success.

  • Q: What are the key safety precautions?

    • A: The reaction involves flammable solvents (ethanol) and highly reactive and corrosive materials. Sodium metal reacts violently with water. Sodium ethoxide is corrosive and hygroscopic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all glassware is completely dry before use.

Part 3: Optimized Experimental Protocol

This protocol is a self-validating system designed for a 10 mmol scale synthesis and incorporates best practices discussed above.

Reagents & Equipment:

  • Diethyl aminomalonate hydrochloride (2.18 g, 11 mmol, 1.1 eq)

  • Acetamidine hydrochloride (0.95 g, 10 mmol, 1.0 eq)

  • Anhydrous Ethanol (200 proof, 100 mL)

  • Sodium metal (0.81 g, 35 mmol, 3.5 eq)

  • Three-neck round-bottom flask (250 mL), condenser, dropping funnel, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • Preparation of Sodium Ethoxide (In-Situ):

    • Assemble the dry glassware and flush the system with nitrogen.

    • Add 80 mL of anhydrous ethanol to the reaction flask.

    • Carefully add small, clean pieces of sodium metal to the ethanol under positive nitrogen pressure. The reaction is exothermic; control the addition rate to maintain a gentle reflux. Allow the mixture to stir until all sodium has dissolved completely. Cool the resulting sodium ethoxide solution to room temperature.

  • Reaction Assembly:

    • In a separate flask, dissolve the diethyl aminomalonate hydrochloride and acetamidine hydrochloride in 20 mL of anhydrous ethanol.

    • Transfer this solution to the dropping funnel.

  • Condensation Reaction:

    • Slowly add the reactant solution from the dropping funnel to the stirred sodium ethoxide solution over 30 minutes.

    • After the addition is complete, heat the mixture to reflux (approx. 78°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4 hours. Monitor the reaction progress by TLC if a suitable system is available.

  • Product Isolation (Work-up):

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly and carefully neutralize the mixture by adding glacial acetic acid dropwise while monitoring the pH with a calibrated meter or pH paper. Adjust to a final pH of 5.5. A thick, white precipitate should form.

    • Continue stirring the slurry in the ice bath for another 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 20 mL), cold ethanol (2 x 20 mL), and finally diethyl ether (2 x 20 mL).

    • Dry the resulting white to off-white solid in a vacuum oven at 60-70°C to a constant weight.

  • Characterization:

    • Determine the yield.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and above 250°C.[1]

Part 4: Visualization & Workflow Diagrams

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Amidine Acetamidine Adduct Tetrahedral Adduct Amidine->Adduct Nucleophilic Attack Malonate Diethyl Aminomalonate Enolate Malonate Enolate Malonate->Enolate Enolate->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product 5-Amino-2-methyl- pyrimidine-4,6-diol Cyclized->Product -2 EtOH Tautomerization Base Sodium Ethoxide (Base) Base->Malonate Deprotonation

Caption: Generalized reaction mechanism for pyrimidine synthesis.

Troubleshooting_Workflow cluster_reagents Reagent Integrity cluster_conditions Reaction Parameters cluster_workup Isolation Protocol Start Low Yield Reported CheckReagents 1. Analyze Reagents Start->CheckReagents CheckConditions 2. Review Conditions Start->CheckConditions CheckWorkup 3. Optimize Work-up Start->CheckWorkup BaseFresh Use fresh/in-situ base? CheckReagents->BaseFresh BaseRatio Check base molar ratio (>2.5 eq?) CheckConditions->BaseRatio pH_Control Check final pH (target ~5.5?) CheckWorkup->pH_Control SolventDry Using anhydrous solvent? BaseFresh->SolventDry InertAtmo Under inert atmosphere? SolventDry->InertAtmo End Yield Improved InertAtmo->End TempTime Verify temp & time (Reflux, 3-5h?) BaseRatio->TempTime TempTime->End Washing Using cold/mixed solvent washes? pH_Control->Washing Washing->End

Caption: A logical workflow for troubleshooting low yield.

References

  • Disorders of pyrimidine metabolism - WikiLectures. (2024). Available at: [Link]

  • Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. (2025). Available at: [Link]

  • Pyrimidine Metabolism Disorders - MSD Manual Professional Edition. (2023). Available at: [Link]

  • Dolensky, B., Kolar, M., & Csollei, J. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180. Available at: [Link]

  • 5-amino-6-methyl-2,4-pyrimidinediol - ChemSynthesis. (2025). Available at: [Link]

  • Purine & Pyrimidine Metabolism | Chapter 33 – Harper's Illustrated Biochemistry (31st). Available at: [Link]

  • Nguyen, V. T., et al. (2023). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. ResearchGate. Available at: [Link]

  • Quiroga, J., et al. (2012). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-methylpyrimidine-4,6-diol Functionalization

Welcome to the technical support center for the functionalization of 5-Amino-2-methylpyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-Amino-2-methylpyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the chemical modification of this versatile scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to optimize your reactions for higher yields and purity.

Introduction to the Chemistry of 5-Amino-2-methylpyrimidine-4,6-diol

5-Amino-2-methylpyrimidine-4,6-diol is a highly functionalized heterocyclic compound that serves as a valuable starting material in medicinal chemistry and materials science.[1] Its utility stems from the presence of multiple reactive sites: a nucleophilic amino group at the 5-position and two hydroxyl groups at the 4- and 6-positions, which exist in tautomeric equilibrium with the corresponding keto forms.[2] This multiplicity of reactive sites, however, also presents challenges in achieving selective functionalization. This guide will address these challenges head-on, providing practical solutions to common experimental hurdles.

Core Functionalization Strategies and Troubleshooting

The functionalization of 5-Amino-2-methylpyrimidine-4,6-diol can be broadly categorized into three main areas:

  • N-Functionalization of the 5-Amino Group: Reactions such as acylation, alkylation, and sulfonylation to introduce novel side chains.

  • O-Functionalization of the 4,6-Diol Groups: Primarily the conversion of the hydroxyl groups to leaving groups (e.g., chlorides) for subsequent nucleophilic substitution.

  • Diazotization of the 5-Amino Group: A method to introduce a wider range of functional groups at the 5-position via a diazonium salt intermediate.

The following sections provide detailed troubleshooting guides and FAQs for each of these key transformations.

Section 1: N-Functionalization of the 5-Amino Group

The amino group at the 5-position is a primary site for introducing molecular diversity. However, its reactivity can be influenced by the electronic nature of the pyrimidine ring and the presence of the adjacent hydroxyl groups.

Troubleshooting Guide: N-Acylation

Common Issue: Low yield of the desired N-acylated product, with significant recovery of starting material.

Potential Cause Explanation Troubleshooting Steps
Insufficiently Activated Acylating Agent Acyl chlorides and anhydrides are common acylating agents. If they are old or have been improperly stored, they may have hydrolyzed, reducing their reactivity.Use freshly opened or distilled acylating agents. Consider using a more reactive agent if the substrate is particularly unreactive.
Inadequate Base A base is required to neutralize the acid byproduct (e.g., HCl) of the reaction.[1] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the amino group of the starting material and rendering it non-nucleophilic.Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least a stoichiometric amount. For sluggish reactions, consider using a stronger base or a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).
Poor Solubility of Starting Material 5-Amino-2-methylpyrimidine-4,6-diol has poor solubility in many common organic solvents. A heterogeneous reaction mixture can lead to slow and incomplete conversion.Screen for suitable solvents. Polar aprotic solvents like DMF or DMSO are often good choices.[3] Gentle heating may also improve solubility and reaction rate.
Competitive O-Acylation The hydroxyl groups can also be acylated, leading to a mixture of products and reducing the yield of the desired N-acylated compound.This is more likely with highly reactive acylating agents. To favor N-acylation, consider using milder conditions (e.g., lower temperature). For complete selectivity, protection of the hydroxyl groups may be necessary.
Experimental Protocol: General N-Acylation
  • Dissolve/Suspend Starting Material: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Amino-2-methylpyrimidine-4,6-diol (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add Base and Catalyst: Add triethylamine (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

FAQ: N-Alkylation

Q: I am attempting to N-alkylate the 5-amino group but am observing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A: Controlling the stoichiometry of the alkylating agent is crucial. Use of a slight excess (1.1-1.2 equivalents) of the alkylating agent is a good starting point. Running the reaction at a lower temperature can also improve selectivity. If a mixture is still obtained, consider using a protecting group strategy. For instance, you could first perform a mono-acylation, then alkylate the resulting secondary amide, and finally remove the acyl group.

Q: My N-alkylation reaction is very slow. What can I do to speed it up?

A: Ensure your solvent is appropriate for an SN2 reaction (e.g., DMF or acetonitrile). The choice of base is also important; a stronger base like potassium carbonate or sodium hydride can be used if your substrate is stable to these conditions. Finally, increasing the reaction temperature will generally increase the rate, but this may also lead to more side products.

Section 2: O-Functionalization of the 4,6-Diol Groups

The conversion of the 4,6-diol to 4,6-dichloro groups is a key transformation, as the chloro groups are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functionalities.

Troubleshooting Guide: Chlorination with POCl₃

Common Issue: Low yield of 2-amino-5-methyl-4,6-dichloropyrimidine.

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The conversion of the diol to the dichloro derivative can be sluggish.Classical methods often use a large excess of POCl₃ at reflux.[4] However, this can lead to decomposition and difficult work-up. Consider the use of an additive like PCl₅, which can generate a more reactive chlorinating species.[5] Alternatively, a tertiary amine base like N,N-dimethylaniline can be used to facilitate the reaction.[6]
Hydrolysis During Work-up The dichloropyrimidine product is susceptible to hydrolysis back to the diol, especially in the presence of water and at non-neutral pH.The work-up should be performed quickly and at low temperatures. Quenching the reaction mixture by pouring it onto ice is a common procedure, but the subsequent neutralization and extraction should be done without delay.
Difficult Purification The crude product can be contaminated with phosphorus-containing byproducts, which can make purification by chromatography challenging.Trituration of the crude product with a non-polar solvent can sometimes help to remove some impurities. Careful column chromatography on silica gel is often required.
Formation of Phosphorylated Byproducts The hydroxyl groups can react with POCl₃ to form stable phosphate esters, which are difficult to convert to the desired chloro derivative.This is more likely if the reaction is not heated sufficiently. Ensure the reaction is maintained at a temperature high enough to drive the conversion to the dichloride.
Optimized Protocol: Chlorination using Vilsmeier-Haack-Arnold Reagent

Traditional chlorination with POCl₃ often results in low yields and difficult purifications for this substrate.[7] An optimized procedure using the Vilsmeier-Haack-Arnold reagent has been shown to give higher yields.[7]

  • Drying of Starting Material: Dry the 5-Amino-2-methylpyrimidine-4,6-diol in a vacuum oven at 80 °C for 24 hours to remove any crystalline water, which can consume the reagent.[7]

  • Reaction Setup: Suspend the dried starting material (1 equivalent) in a 2 M solution of the Vilsmeier-Haack-Arnold reagent in chloroform under an inert atmosphere.[7]

  • Heating: Heat the reaction mixture to reflux for 4 hours. The starting material should completely dissolve during this time.[7]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto ice. Rapidly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.[7]

  • Extraction: Immediately extract the product with chloroform.

  • Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualization of the Chlorination Process

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 5-Amino-2-methyl pyrimidine-4,6-diol Dry Dry in vacuum oven (80 °C, 24h) Start->Dry React Suspend in Vilsmeier-Haack reagent in Chloroform Dry->React Reflux Reflux for 4h React->Reflux Quench Pour onto ice and neutralize with NaHCO₃ Reflux->Quench Extract Extract with Chloroform Quench->Extract Purify Dry and Concentrate Extract->Purify Product 2-Amino-5-methyl-4,6- dichloropyrimidine Purify->Product

Caption: Workflow for the chlorination of 5-Amino-2-methylpyrimidine-4,6-diol.

Section 3: Diazotization of the 5-Amino Group

Diazotization of the 5-amino group to form a diazonium salt, followed by treatment with a nucleophile (e.g., in a Sandmeyer-type reaction), can be a powerful method for introducing a wide range of substituents at the 5-position. However, the instability of the diazonium intermediate presents a significant challenge.

Troubleshooting Guide: Diazotization Reactions

Common Issue: A complex mixture of products is obtained, with little or no desired product.

Potential Cause Explanation Troubleshooting Steps
Instability of the Diazonium Salt Unlike aromatic diazonium salts, which can be stabilized by resonance, diazonium salts on a pyrimidine ring can be highly unstable and decompose rapidly, even at low temperatures.[2] This leads to the formation of a carbocation, which can then undergo various non-selective reactions with any nucleophiles present in the mixture.The reaction must be carried out at low temperatures (typically 0-5 °C) to minimize decomposition.[8] The diazonium salt should be used immediately in the next step without any attempt at isolation.
Side Reactions with the Solvent If the reaction is carried out in an aqueous medium, the carbocation formed from the decomposition of the diazonium salt can be trapped by water, leading to the formation of a hydroxyl group at the 5-position.Consider using a non-nucleophilic solvent if possible. However, the generation of nitrous acid typically requires an aqueous acidic medium.
Incomplete Diazotization If the diazotization is not complete, the unreacted starting material will contaminate the product mixture.Ensure that the sodium nitrite is added slowly and that the temperature is maintained below 5 °C. Use of a slight excess of sodium nitrite may be necessary, but a large excess should be avoided as it can lead to side reactions.
Conceptual Workflow for Diazotization

Diazotization_Pathway Start 5-Amino-2-methyl- pyrimidine-4,6-diol Diazotization NaNO₂, HCl 0-5 °C Start->Diazotization Intermediate Unstable Diazonium Salt [Pyr-N₂]⁺Cl⁻ Diazotization->Intermediate Decomposition Decomposition (-N₂) Intermediate->Decomposition Cation Pyrimidine Cation [Pyr]⁺ Decomposition->Cation Desired_Product Desired Product (e.g., 5-Chloro derivative) Cation->Desired_Product  Trapping with  nucleophile (e.g., CuCl) Side_Product Side Product (e.g., 5-Hydroxy derivative) Cation->Side_Product  Trapping with  solvent (e.g., H₂O)

Caption: Conceptual pathway for the diazotization of 5-aminopyrimidines.

FAQ: Diazotization

Q: Can I use the same conditions for the diazotization of 5-Amino-2-methylpyrimidine-4,6-diol as I would for aniline?

A: While the basic principle is the same (reaction of a primary amine with nitrous acid), the conditions need to be much more carefully controlled for the pyrimidine substrate due to the higher instability of the resulting diazonium salt. Strict temperature control (0-5 °C) is paramount.

Q: What are some alternatives to diazotization for introducing a halogen at the 5-position?

A: Direct halogenation of the pyrimidine ring can be an alternative. However, the regioselectivity can be an issue. For the introduction of other functional groups, it may be more reliable to first convert the amino group to a more stable intermediate, such as an iodo or bromo derivative, and then use transition-metal-catalyzed cross-coupling reactions to introduce the desired functionality.

Section 4: General Laboratory Practice and Quality Control

Solubility: 5-Amino-2-methylpyrimidine-4,6-diol is sparingly soluble in water and common organic solvents like ethanol and acetone. It shows better solubility in polar aprotic solvents such as DMSO and DMF, especially with gentle heating.[3] When setting up reactions, it is often necessary to work with suspensions rather than homogeneous solutions.

Spectroscopic Characterization: The successful functionalization of 5-Amino-2-methylpyrimidine-4,6-diol should be confirmed by standard spectroscopic methods.

  • ¹H NMR: Look for the appearance of new signals corresponding to the introduced functional group and shifts in the signals of the pyrimidine ring protons. The broad signals for the -NH₂ and -OH protons will likely change significantly or disappear upon functionalization.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring will be sensitive to the nature of the substituents.

  • IR Spectroscopy: N-acylation will result in the appearance of a strong amide carbonyl stretch (typically around 1650-1680 cm⁻¹). Chlorination will result in the disappearance of the broad O-H stretch.

  • Mass Spectrometry: This is essential for confirming the molecular weight of the product and can provide information about its fragmentation pattern.

References

  • Špaček, P., Zgarbová, M., & Dvořáková, H. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(11), 17644-17663. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
  • National Center for Biotechnology Information. (n.d.). N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)
  • Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

  • Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Patents. (n.d.). US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
  • Patents. (n.d.). WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
  • ResearchGate. (2022). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines.
  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Unacademy. [Link]

Sources

Troubleshooting

identification and removal of byproducts in 5-Amino-2-methylpyrimidine-4,6-diol reactions

Welcome to the technical support guide for the synthesis of 5-Amino-2-methylpyrimidine-4,6-diol. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Amino-2-methylpyrimidine-4,6-diol. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical heterocyclic intermediate. The purity of 5-Amino-2-methylpyrimidine-4,6-diol is paramount for its successful use in downstream applications, yet its synthesis can be accompanied by the formation of various byproducts.

This guide provides in-depth, field-proven insights into the common challenges encountered during its synthesis, focusing on a prevalent synthetic route: the base-catalyzed condensation of an appropriate C3 synthon with acetamidine. We will explore the causality behind byproduct formation and provide robust, self-validating protocols for their identification, removal, and prevention.

Section 1: The Synthetic Pathway and Core Challenges

The synthesis of pyrimidine derivatives often involves the cyclization of a three-carbon compound with a molecule containing an N-C-N moiety, such as an amidine or guanidine.[1] For 5-Amino-2-methylpyrimidine-4,6-diol, a common approach is the condensation of acetamidine with a substituted malonic ester, such as diethyl aminomalonate, in the presence of a strong base like sodium ethoxide.

The primary challenges in this synthesis are:

  • Purity of Starting Materials: Impurities in either the acetamidine or the malonic ester can introduce byproducts that are difficult to separate.[2]

  • Reaction Control: The reaction is sensitive to conditions such as temperature, stoichiometry, and reaction time. Suboptimal conditions can lead to incomplete reactions or the formation of side products.[2]

  • Product Isolation: The desired product has moderate solubility and amphoteric properties, which can be leveraged for purification but also pose challenges in achieving high recovery.

Below is a generalized workflow for the synthesis and purification process.

start_mats Starting Materials (Acetamidine HCl, Diethyl Aminomalonate) reaction Condensation Reaction (Cyclization) start_mats->reaction base_prep Base Preparation (e.g., Sodium Ethoxide in Ethanol) base_prep->reaction quench Reaction Quench & pH Adjustment reaction->quench Reaction Mixture crude_iso Crude Product Isolation (Precipitation & Filtration) quench->crude_iso Product Slurry purification Purification (Recrystallization / Wash) crude_iso->purification Crude Solid final_prod Pure 5-Amino-2-methyl- pyrimidine-4,6-diol purification->final_prod Purified Solid

Caption: General workflow for synthesis and purification.

Section 2: FAQs - Byproduct Identification

This section addresses common questions regarding the detection and identification of impurities. A systematic approach is crucial for efficient troubleshooting.

Q1: My initial analysis (TLC, LC-MS) shows multiple unexpected spots/peaks. What are the most likely byproducts?

A1: In a condensation reaction between acetamidine and an aminomalonic ester, several types of byproducts are plausible. The most common arise from incomplete reactions, side reactions of the starting materials, or degradation.

Potential Byproduct Formation Mechanism Expected [M+H]⁺ (Example using Diethyl Aminomalonate) Identification Notes
Unreacted Diethyl Aminomalonate Incomplete reaction; incorrect stoichiometry.176.10Will likely be more soluble in organic solvents than the final product.
Acetamidine Dimer/Trimer Self-condensation of acetamidine under basic conditions.VariesCan be identified by characteristic masses and comparison to a standard.
Hydrolyzed Malonamide Intermediate Incomplete cyclization followed by hydrolysis of one ester group.Varies based on structureWill show a carboxylic acid group in IR and a different fragmentation pattern in MS/MS.
N-Acetyl Aminomalonamide Reaction of the amino group of the malonate with acetamidine without cyclization.VariesAn open-chain intermediate that failed to cyclize.
Oxidized Byproducts Air oxidation of the electron-rich pyrimidine ring, especially under prolonged heating.+14 or +16 Da shiftsOften colored impurities. Can be minimized by running the reaction under an inert atmosphere (N₂ or Ar).[3]

Q2: I have mass data for an unknown impurity from LC-MS. What is the workflow to identify its structure?

A2: A confirmed molecular weight is the strongest starting point for identification. The following workflow outlines a systematic approach to structure elucidation.

start Unknown Peak (LC-MS Data) get_mass Determine Accurate Mass & Propose Formula start->get_mass check_db Compare Formula to Potential Reactants & Intermediates get_mass->check_db isolate Isolate Impurity? (e.g., Prep-HPLC) check_db->isolate nmr Acquire Spectroscopic Data (1H NMR, 13C NMR, 2D NMR) isolate->nmr Yes hypothesize Hypothesize Structure Based on Plausible Side Reactions isolate->hypothesize No confirm Confirm Structure nmr->confirm hypothesize->confirm

Caption: Workflow for the identification of unknown byproducts.

The first step is to use high-resolution mass spectrometry to obtain an accurate mass, which allows you to predict the elemental composition. Compare this formula against those of starting materials, known intermediates, and plausible side-reaction products. If the impurity is present in sufficient quantity, isolation by preparative HPLC or column chromatography followed by NMR spectroscopy is the definitive method for structure confirmation.[4]

Section 3: Troubleshooting Guide - Byproduct Removal & Prevention

Proactive prevention is always more efficient than reactive removal. This section provides solutions to common problems encountered during the synthesis.

Problem: The final product has a persistent yellow or brown color, and purity by HPLC is low (<95%).

  • Primary Cause: This often indicates the presence of oxidized byproducts or other colored impurities formed under harsh reaction conditions. Running the reaction at too high a temperature or for an extended period can promote side reactions.

  • Preventative Action:

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. The reaction flask should be equipped with a reflux condenser and a gas inlet/outlet.[3]

    • Temperature Control: Carefully monitor and control the reaction temperature. While heating is required to drive the condensation, excessive heat can lead to degradation. An optimal temperature is typically around the reflux temperature of the alcohol solvent used.

    • Purity of Sodium Ethoxide/Methoxide: Use freshly prepared or high-purity sodium alkoxide. Older or improperly stored base can contain impurities that catalyze side reactions.

  • Removal Strategy: Activated Carbon Treatment

    • Dissolve the crude product in a minimum amount of hot aqueous base (e.g., 1M NaOH).

    • Add a small amount (1-2% w/w) of activated carbon to the hot solution.

    • Stir for 15-30 minutes.

    • Filter the hot solution through a pad of celite to remove the carbon.

    • Allow the filtrate to cool and proceed with acidic precipitation as described in the purification protocol below.

Problem: The product contains significant amounts of unreacted starting materials.

  • Primary Cause: This is typically an issue of incorrect stoichiometry or insufficient reaction time. The condensation reaction is an equilibrium process, and a slight excess of one reagent may be needed to drive it to completion.[2]

  • Preventative Action:

    • Stoichiometry Check: Carefully check the molar ratios of your reactants. Often, a slight excess (1.1 to 1.2 equivalents) of the amidine component is used.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots from the reaction mixture at regular intervals to determine when the starting materials have been consumed.

  • Removal Strategy: Optimized Washing

    • Unreacted diethyl aminomalonate is significantly more soluble in organic solvents like diethyl ether or ethyl acetate than the pyrimidine product. A thorough wash of the filtered crude product with such a solvent can effectively remove it.

    • Unreacted acetamidine hydrochloride is water-soluble. A wash with cold water during the final filtration step will help remove it.

Problem: Purification by simple precipitation or recrystallization is ineffective.

  • Primary Cause: The byproduct has a solubility profile very similar to the desired product.

  • Solution: pH-Controlled Precipitation

    • This technique exploits the different pKa values of the product and impurities. The amino group and the diol (keto-enol tautomers) give the product specific pH-dependent solubility.

    • Protocol:

      • Dissolve the crude material in a dilute aqueous base (e.g., pH 11-12 with NaOH) to deprotonate the diol groups and form a soluble salt.

      • Filter off any base-insoluble impurities.

      • Slowly and with vigorous stirring, add a dilute acid (e.g., 1M HCl or acetic acid) to the filtrate.[5]

      • The desired product, 5-Amino-2-methylpyrimidine-4,6-diol, will precipitate as the solution is neutralized. Monitor the pH carefully; the isoelectric point where solubility is lowest is key.

      • Some impurities may remain in solution at this pH. Filter the precipitated product, wash thoroughly with deionized water and then a non-polar solvent like ether to aid drying, and dry under vacuum.[3][6]

crude Crude Product (Mixture) dissolve Dissolve in Aqueous Base (e.g., 1M NaOH, pH > 11) crude->dissolve filter1 Filter Insoluble Impurities dissolve->filter1 acidify Slowly Add Acid (e.g., 1M HCl) to Filtrate filter1->acidify Filtrate precipitate Product Precipitates at Isoelectric Point acidify->precipitate filter2 Filter Precipitated Product precipitate->filter2 soluble_imp Soluble Impurities Remain in Filtrate precipitate->soluble_imp wash Wash with DI Water & Organic Solvent filter2->wash dry Dry Under Vacuum wash->dry pure_prod High-Purity Product dry->pure_prod

Caption: Workflow for purification via pH-controlled precipitation.

Section 4: Standardized Analytical Protocol

For reliable and reproducible purity assessment, a validated HPLC method is essential. Below is a standard reverse-phase HPLC protocol suitable for this compound.

Protocol: Purity Analysis by RP-HPLC-UV

This method is based on established techniques for analyzing polar pyrimidine derivatives.[7]

Parameter Specification
Chromatographic Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B2-12 min: 5-80% B12-15 min: 80% B15-16 min: 80-5% B16-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 230 nm and 275 nm
Sample Preparation 1 mg/mL solution in a 50:50 mixture of water and methanol.

Experimental Steps:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Acquire data for 20 minutes. The product should elute as a sharp peak.

  • Analysis: Integrate all peaks and calculate the purity of the main component as a percentage of the total peak area. Byproducts will appear as separate peaks, typically with different retention times.

References

  • Troubleshooting common issues in pyrimidine synthesis - Benchchem.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH.
  • Pyrimidine - Wikipedia. Available at: [Link]

  • A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem.
  • Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques - Benchchem.
  • CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents.
  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents.

Sources

Optimization

Technical Support Center: Purification of 5-Amino-2-methylpyrimidine-4,6-diol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Amino-2-methylpyrimidine-4,6-diol. This document provides in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Amino-2-methylpyrimidine-4,6-diol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity for this valuable synthetic intermediate.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of 5-Amino-2-methylpyrimidine-4,6-diol. These characteristics directly influence its behavior during purification.

PropertyValue/InformationSource
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
Appearance White solid[2]
Melting Point >250 °C[2]
Solubility Soluble in aqueous ethanol.[2] Solubility in other organic solvents is limited, a common trait for aminohydroxypyrimidines.
pKa (Predicted) The pyrimidine ring contains both acidic (hydroxyl) and basic (amino) functional groups. The diol groups are weakly acidic, while the amino group is weakly basic. The pKa of the amino group is likely in the range of 3-5, similar to other aminopyrimidines. The hydroxyl groups are expected to have pKa values in the range of 8-10.

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 5-Amino-2-methylpyrimidine-4,6-diol.

Q1: My final product is off-white or yellowish. What is the likely cause and how can I fix it?

A yellowish tint often indicates the presence of colored impurities arising from side reactions during synthesis.[3]

  • Recommended Solution: Treatment with activated charcoal during recrystallization is an effective method to remove colored impurities. Add a small amount of activated charcoal to the hot, dissolved solution of your compound, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q2: I'm experiencing low recovery after recrystallization. What are the common pitfalls?

Low recovery is a frequent challenge, often stemming from using an excessive amount of solvent or incomplete precipitation.[4]

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the solid.

    • Evaporate Excess Solvent: If too much solvent was added, carefully evaporate some of it to reach the saturation point.

    • Ensure Complete Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Consider an Anti-Solvent: If the compound is still soluble at low temperatures, the addition of a miscible "anti-solvent" (a solvent in which the compound is insoluble) can induce further precipitation.

Q3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly.[4]

  • Corrective Actions:

    • Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration.

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites for crystal growth.[5]

    • Seeding: Introduce a tiny seed crystal of the pure compound to initiate crystallization.[5]

III. Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to troubleshooting common purification challenges.

A. Issue: Persistent Impurities Detected by HPLC

Potential Cause 1: Unreacted Starting Materials

  • Identification: Compare the HPLC retention time of your sample with authentic standards of the starting materials (e.g., a substituted malonic ester and guanidine).

  • Solution: Optimize the reaction conditions (e.g., reaction time, temperature) to ensure complete conversion. If unreacted starting materials persist, they can often be removed by a carefully chosen recrystallization solvent system where their solubility differs significantly from the product.

Potential Cause 2: Presence of Synthetic Byproducts

  • Identification: Byproducts can arise from side reactions. For pyrimidine syntheses, these can include products of incomplete cyclization or rearrangement.

  • Solution: Column Chromatography

    • Rationale: Column chromatography is a powerful technique for separating compounds with different polarities. Due to the polar nature of 5-Amino-2-methylpyrimidine-4,6-diol, a normal-phase silica gel column with a polar mobile phase is often effective.

    • Workflow:

Column Chromatography Workflow A Prepare Slurry of Silica Gel B Pack Column A->B C Load Crude Product B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC/HPLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Workflow for purification by column chromatography.

B. Issue: Poor Separation During Acid-Base Extraction

Potential Cause 1: Incorrect pH Adjustment

  • Rationale: Acid-base extraction relies on the differential solubility of the neutral and ionized forms of the compound in aqueous and organic layers. The amino group can be protonated in acidic conditions, making the compound more water-soluble. The diol groups can be deprotonated in basic conditions, also increasing water solubility.

  • Troubleshooting:

    • Verify pH: Use a calibrated pH meter to ensure the aqueous layer has reached the desired pH.

    • Optimize pH:

      • To extract into the aqueous layer as the ammonium salt, adjust the pH to ~1-2 with dilute HCl.

      • To precipitate the neutral compound from the aqueous layer, carefully adjust the pH to its isoelectric point. This will require experimentation but is likely to be in the neutral to slightly acidic range.

Potential Cause 2: Emulsion Formation

  • Rationale: Emulsions are stable mixtures of immiscible liquids that can form during vigorous shaking, especially if surfactant-like impurities are present.[5]

  • Solutions:

    • Gentle Mixing: Invert the separatory funnel gently instead of shaking vigorously.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and help break the emulsion.[5]

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol is adapted from a method used for a structurally similar compound and is a good starting point for 5-Amino-2-methylpyrimidine-4,6-diol.[2]

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Amino-2-methylpyrimidine-4,6-diol. Add a minimal amount of a 1:1 mixture of ethanol and water.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven.

Recrystallization_Workflow A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (remove insoluble impurities) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration (collect crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: General workflow for recrystallization.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method for aminopyrimidine derivatives that can be adapted for 5-Amino-2-methylpyrimidine-4,6-diol.

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL solution in a 1:1 mixture of water and acetonitrile

V. Logical Troubleshooting Framework

When encountering a purification challenge, a systematic approach is key. The following decision tree can guide your troubleshooting process.

Troubleshooting_Decision_Tree Start Purification Issue Impurity Persistent Impurities? Start->Impurity LowYield Low Yield? Start->LowYield OilingOut Oiling Out? Start->OilingOut Impurity_Yes Yes Impurity->Impurity_Yes Impurity_No No Impurity->Impurity_No LowYield_Yes Yes LowYield->LowYield_Yes LowYield_No No LowYield->LowYield_No OilingOut_Yes Yes OilingOut->OilingOut_Yes OilingOut_No No OilingOut->OilingOut_No Sol_Impurity Consider Column Chromatography or Acid-Base Extraction Impurity_Yes->Sol_Impurity End Pure Product Impurity_No->End Sol_LowYield Optimize Recrystallization: - Minimize Solvent - Ensure Complete Cooling - Consider Anti-Solvent LowYield_Yes->Sol_LowYield LowYield_No->End Sol_OilingOut Optimize Recrystallization: - Re-dissolve and Dilute - Slow Cooling - Scratching/Seeding OilingOut_Yes->Sol_OilingOut OilingOut_No->End

Caption: Decision tree for troubleshooting purification.

VI. References

  • Brenk, R. et al. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules17 , 13251-13271 (2012). Available at: [Link]. (Accessed: January 17, 2026).

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Molecular Liquids272 , 83-90 (2018). Available at: [Link]. (Accessed: January 17, 2026).

  • Problems in recrystallization. Biocyclopedia. Available at: [Link]. (Accessed: January 17, 2026).

  • Recrystallization Issues. Reddit. Available at: [Link]. (Accessed: January 17, 2026).

  • Recrystallization. Available at: [Link]. (Accessed: January 17, 2026).

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]. (Accessed: January 17, 2026).

  • 5-amino-6-methyl-2,4-pyrimidinediol. ChemSynthesis. Available at: [Link]. (Accessed: January 17, 2026).

  • Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data54 , 2345-2347 (2009). Available at: [Link]. (Accessed: January 17, 2026).

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents. Available at: . (Accessed: January 17, 2026).

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry54 , 5957-5967 (2011). Available at: [Link]. (Accessed: January 17, 2026).

  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data59 , 264-268 (2014). Available at: [Link]. (Accessed: January 17, 2026).

  • 5-Amino-2,4,6-trihydroxy-pyrimidine. PubChem. Available at: [Link]. (Accessed: January 17, 2026).

  • Thermodynamic solubility of celecoxib in organic solvents. RSC Advances6 , 105100-105110 (2016). Available at: [Link]. (Accessed: January 17, 2026).

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available at: [Link]. (Accessed: January 17, 2026).

  • 5-amino-4,6-dihydroxy-2-methylpyrimidine. Chemsrc. Available at: [Link]. (Accessed: January 17, 2026).

Sources

Troubleshooting

improving the stability of 5-Amino-2-methylpyrimidine-4,6-diol in solution

Technical Support Center: 5-Amino-2-methylpyrimidine-4,6-diol A Guide to Enhancing Solution Stability for Researchers Welcome to the technical support hub for 5-Amino-2-methylpyrimidine-4,6-diol. As a Senior Application...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2-methylpyrimidine-4,6-diol

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support hub for 5-Amino-2-methylpyrimidine-4,6-diol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. The stability of this pyrimidine derivative is paramount for generating reliable and reproducible data in drug discovery and development. This guide is structured to help you diagnose, troubleshoot, and proactively manage the stability of your compound in solution.

Section 1: Understanding the Inherent Instability of 5-Amino-2-methylpyrimidine-4,6-diol

5-Amino-2-methylpyrimidine-4,6-diol possesses a unique chemical architecture that, while valuable for its biological interactions, also contains moieties susceptible to degradation. The primary sources of instability stem from its aminopyrimidine core and the two hydroxyl groups, which can exist in tautomeric forms. Understanding these liabilities is the first step toward effective stabilization.

The main degradation pathways to consider are:

  • Oxidative Degradation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This often results in the formation of colored byproducts.

  • pH-Dependent Degradation: The diol and amino functionalities have ionizable protons. Changes in pH alter the electronic landscape of the molecule, making it susceptible to hydrolysis or other rearrangements. For instance, protonation of the ring nitrogens under acidic conditions can accelerate photodegradation.[1]

  • Photodegradation: Pyrimidine scaffolds are known to absorb UV light, which can lead to the formation of reactive excited states and subsequent degradation, such as the formation of pyrimidine hydrates.[2][3]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis and oxidative processes.[4][5]

cluster_0 5-Amino-2-methylpyrimidine-4,6-diol (Parent Compound) cluster_1 Degradation Products parent 5-Amino-2-methylpyrimidine-4,6-diol oxidized Oxidized Species (e.g., N-oxides, quinone-imines) parent->oxidized O₂ / Light Metal Ions hydrolyzed Ring-Opened Products parent->hydrolyzed H₂O / pH Extremes (Acid or Base) photo Photoproducts (e.g., pyrimidine hydrates) parent->photo UV / Visible Light

Caption: Potential degradation pathways for 5-Amino-2-methylpyrimidine-4,6-diol.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of 5-Amino-2-methylpyrimidine-4,6-diol solutions.

Q1: My solution of 5-Amino-2-methylpyrimidine-4,6-diol has turned yellow/brown. What is happening and how can I stop it?

A: A color change is a classic indicator of oxidative degradation. The amino-substituted pyrimidine ring is susceptible to oxidation, forming highly conjugated, colored impurities.

Causality: This is often caused by one or more of the following:

  • Dissolved Oxygen: Standard aqueous buffers are saturated with atmospheric oxygen.

  • Trace Metal Contamination: Metal ions (e.g., Fe²⁺, Cu²⁺) in your buffer or on your glassware can catalyze oxidation reactions.

  • Light Exposure: Light can provide the energy to initiate photo-oxidative processes.

Troubleshooting Steps:

  • Work under an Inert Atmosphere: Prepare your solutions in a glove box or use solvents that have been thoroughly degassed by sparging with nitrogen or argon for 15-30 minutes.

  • Use High-Purity Water and Reagents: Employ HPLC-grade or Milli-Q water and high-purity buffer components to minimize metal ion contamination.

  • Incorporate an Antioxidant: For long-term storage, consider adding a scavenger antioxidant like L-ascorbic acid or glutathione at a low concentration (e.g., 0.1-1 mM), but first verify it does not interfere with your downstream assay.

  • Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[6]

Q2: I'm seeing a loss of my parent compound peak and the appearance of new peaks in my HPLC analysis over time. How do I determine the optimal pH for stability?

A: This observation indicates compound degradation. Pyrimidine derivatives often exhibit a U-shaped or V-shaped pH-rate profile, meaning they are most stable within a specific, narrow pH range and degrade faster in highly acidic or alkaline conditions.[7][8] Determining this "sweet spot" is critical.

Causality: The stability is dictated by the ionization state of the molecule. At extreme pH values, the compound becomes more susceptible to specific acid- or base-catalyzed hydrolysis and other rearrangements.[9]

Solution: Conduct a pH-rate profile study. This involves incubating your compound in a series of buffers across a wide pH range (e.g., pH 2 to pH 10) and monitoring the degradation over time using a stability-indicating HPLC method. The pH at which the degradation rate is slowest is your optimum. See Protocol 2 for a detailed methodology.

Q3: What is the best way to prepare and store a stock solution of 5-Amino-2-methylpyrimidine-4,6-diol?

A: Proper preparation and storage are essential to ensure the integrity of your compound for the duration of your experiments.

Causality: Instability is often introduced during initial solubilization and subsequent storage due to factors like solvent choice, temperature, and light exposure.[6][10]

Recommended Best Practices:

  • Solvent Selection: Start with an organic solvent like DMSO for your high-concentration stock solution, as this often provides better stability than aqueous environments.[11]

  • Aqueous Dilutions: Prepare fresh aqueous working solutions daily from your DMSO stock. Do not store dilute aqueous solutions for extended periods unless stability has been confirmed.

  • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[12][13] Keep containers tightly sealed to prevent moisture absorption.[14]

  • Inert Headspace: For maximum protection, after aliquoting your stock solution, flush the vial headspace with argon or nitrogen before sealing.

cluster_workflow Troubleshooting Workflow start Stability Issue Observed? color_change Solution Discolored? start->color_change peak_loss Parent Peak Loss in HPLC? start->peak_loss No Color Change color_change->peak_loss No oxidation Probable Oxidation - Use Inert Gas - Add Antioxidant - Protect from Light color_change->oxidation Yes ph_issue pH-Dependent Degradation - Conduct pH-Rate Study (See Protocol 2) peak_loss->ph_issue Yes storage_issue Improper Storage - Aliquot & Freeze - Use DMSO Stock - Avoid Freeze-Thaw peak_loss->storage_issue No, but need proactive plan

Caption: A decision-making workflow for troubleshooting stability issues.

Section 3: Experimental Protocols

These protocols provide a framework for systematically evaluating and improving the stability of 5-Amino-2-methylpyrimidine-4,6-diol.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To rapidly identify the key environmental factors (pH, oxidation, light, heat) that cause degradation and to generate degradation products for analytical method validation. This is a standard approach recommended by ICH guidelines.[6]

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass HPLC vials for each condition.

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.

    • Oxidative Degradation: Add 30% H₂O₂ to a final concentration of 3%.[15]

    • Thermal Degradation: Heat at 60°C in a controlled oven.

    • Photolytic Degradation: Expose to a photostability chamber (ICH Option 2: near UV light) or wrap a clear vial in foil as a dark control and expose the test vial to direct laboratory light.

  • Incubation: Incubate all samples. A typical starting point is 24-48 hours. Monitor at intermediate time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: At each time point, neutralize the acid and base samples before injection. Analyze all samples by a stability-indicating HPLC-UV method (see reference method below).[16]

  • Data Interpretation: Compare the chromatograms from the stressed samples to a control sample (stored at 4°C in the dark). Significant loss of the parent peak or the appearance of new peaks indicates susceptibility to that stress condition.

Stress Condition Reagent/Setup Typical Duration Primary Degradation Pathway Targeted
Acid Hydrolysis0.1N HCl24-48 hourspH-dependent hydrolysis, deamination[3]
Base Hydrolysis0.1N NaOH24-48 hourspH-dependent hydrolysis, ring cleavage[17]
Oxidation3% H₂O₂2-24 hoursOxidation of amino group and aromatic ring
Thermal60°C48-72 hoursGeneral acceleration of all pathways[4]
PhotolyticUV/Visible Light24-72 hoursPhotodegradation, photo-oxidation[1]
Table 1: Summary of conditions for a forced degradation study.
Protocol 2: HPLC Method for Stability Assessment

Objective: To provide a robust reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.

Parameter Specification
Chromatographic Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-19 min: 95-5% B19-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at an appropriate wavelength (determine by UV scan, likely ~254-280 nm)
Sample Preparation 100 µg/mL solution in Mobile Phase A
Table 2: A starting HPLC method for stability analysis.[16]

References

  • Vertex AI Search. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. [Link]

  • Vertex AI Search. (N/A). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
  • BenchChem. (2025).
  • Apollo Scientific. (2023).
  • PubMed. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]

  • Duker, N. J. (1986). Rates of Heat-Induced Pyrimidine Alterations in Synthetic Polydeoxyribonucleotides. Chemical-Biological Interactions, 60(3), 265-273. [Link]

  • Fisher, M. S., & Setlow, P. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880. [Link]

  • Fisher Scientific. (2025).
  • ChemicalBook. (2025).
  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. [Link]

  • ResearchGate. (N/A). Effect of temperature on the synthesis of 4‐phenyl‐2‐(pyridin‐3‐yl)‐5,6‐dihydrobenzo[h]quinazoline (5a). [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4128-4136. [Link]

  • Apollo Scientific. (2022).
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]

  • Liu, B., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B, 11(10), 3021-3043. [Link]

  • ResearchGate. (2018). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). [Link]

  • Trissel, L. A., & Zhang, Y. (2001). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 5(5), 398-400.
  • ChemicalBook. (2025).
  • ResearchGate. (N/A). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. [Link]

  • Thermo Fisher Scientific. (N/A).
  • BenchChem. (2025).
  • Li, S., et al. (1995). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical Research, 12(11), 1640-1646. [Link]

  • Ilie, M., et al. (2022). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. International Journal of Molecular Sciences, 23(19), 11299. [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal, 2014, 803789. [Link]

Sources

Optimization

Technical Support Center: Derivatization of Aminopyrimidine Diols

Welcome to the Technical Support Center for the derivatization of aminopyrimidine diols. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of aminopyrimidine diols. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common pitfalls encountered during the chemical modification of this important scaffold. The following content, structured in a flexible question-and-answer format, addresses specific experimental challenges with a focus on the underlying chemical principles.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the derivatization of aminopyrimidine diols, from regioselectivity challenges to unexpected side reactions.

FAQ 1: Poor Regioselectivity in Mono-Acylation and Mono-Silylation

Question: I am attempting a mono-derivatization of my aminopyrimidine diol, but I'm getting a mixture of the two possible regioisomers, the di-substituted product, and unreacted starting material. How can I improve the selectivity for a single hydroxyl group?

Answer: This is a classic challenge when two hydroxyl groups have similar steric and electronic environments. Achieving high regioselectivity requires fine-tuning your reaction conditions to exploit subtle differences between the OH groups.

Core Problem: The nucleophilicity of the two hydroxyl groups is too similar, leading to a competitive reaction. Furthermore, the mono-derivatized product can react again to form the di-substituted byproduct.

Troubleshooting Strategies:

  • Exploit Steric Hindrance (Silylation): The most common strategy is to use a sterically bulky silylating agent. The reagent will preferentially react with the less sterically hindered hydroxyl group.

    • Actionable Advice: Switch from a small silylating agent like TMS-Cl to a bulkier one. The relative steric bulk increases as follows: TMS < TES < TBS (TBDMS) < TIPS < TBDPS.[1] TBS and TIPS ethers are often a good starting point for achieving selectivity between a primary and a secondary alcohol, or two different secondary alcohols.[2][3]

    • Causality: A larger reagent creates a higher energy transition state when approaching the more sterically crowded hydroxyl group, thus slowing its rate of reaction relative to the more accessible hydroxyl group.

  • Use of Organotin Reagents (Acylation): Dibutyltin oxide (Bu₂SnO) can be used to activate one hydroxyl group over another. It reacts with the diol to form a stannylene acetal, which then preferentially reacts with an acylating agent at the more nucleophilic position. This is particularly effective for cis-1,2-diols.

  • Low-Temperature Control: Running the reaction at a very low temperature (e.g., -78 °C) can amplify small differences in the activation energy between the two hydroxyl groups, favoring the kinetic product.[4][5]

    • Protocol Insight: Dissolve the aminopyrimidine diol in a suitable solvent (e.g., THF or DCM). Cool the solution to -78 °C before the slow, dropwise addition of the derivatizing agent. Monitor the reaction closely by TLC to quench it before significant formation of the di-substituted product occurs.

  • Enzymatic Acylation: For specific substrates, enzymatic (lipase-catalyzed) acylation can provide exquisite regioselectivity that is often difficult to achieve with traditional chemical methods.

FAQ 2: Competing N-Derivatization vs. O-Derivatization

Question: When I try to acylate the hydroxyl groups of my aminopyrimidine diol, I am observing significant acylation on the exocyclic amino group. How can I favor O-acylation exclusively?

Answer: The exocyclic amino group of an aminopyrimidine is a nucleophile and can compete with the hydroxyl groups, especially under basic or neutral conditions. The key to achieving selectivity is to modulate the nucleophilicity of the amine.

Core Problem: The nitrogen of the amino group is often more nucleophilic than the hydroxyl oxygens, leading to preferential N-acylation. In some cases, undesired N,N-diacylation can also occur, particularly with highly deactivated anilines or aminopyrimidines in the presence of a strong base.[6]

Troubleshooting Strategies:

  • Reaction under Acidic Conditions: This is the most effective and direct method. In an acidic medium, the basic amino group is protonated, forming an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the acylating agent, allowing for selective O-acylation.[7]

    • Actionable Protocol: Dissolve the aminopyrimidine diol in a strong acid that can also act as a solvent, such as trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO₃H).[7] Add the acylating agent (e.g., an acid anhydride or acyl chloride) and stir at the appropriate temperature. The product will be the O-acylated pyrimidinium salt, which can be isolated or neutralized during workup.

    • Causality: The lone pair on the amino nitrogen is rendered unavailable by protonation, effectively "protecting" it in situ.

  • Orthogonal Protection of the Amine: If acidic conditions are not compatible with your substrate, the amino group must be protected beforehand with a suitable protecting group.

    • Recommended Groups:

      • Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA). This is a very common choice.

      • Cbz (Benzyloxycarbonyl): Stable to acidic and basic conditions but removed by catalytic hydrogenation.

    • Workflow: Protect the amine -> Derivatize the hydroxyls -> Deprotect the amine. This adds steps but provides unambiguous control.

Diagram 1: Troubleshooting N- vs. O-Acylation Selectivity

This decision tree illustrates the logical workflow for troubleshooting competitive acylation.

start Start: Derivatization of Aminopyrimidine Diol observe Observe Reaction Outcome (TLC, LC-MS) start->observe check_N_acyl Is N-Acylation a Major Side Product? observe->check_N_acyl use_acid Strategy 1: Run reaction under acidic conditions (e.g., TFA) check_N_acyl->use_acid  Yes optimize_O_acyl Focus on optimizing O-Acylation regioselectivity (See FAQ 1) check_N_acyl->optimize_O_acyl  No check_compatibility Is substrate stable to strong acid? use_acid->check_compatibility protect_amine Strategy 2: Protect amine with Boc or other suitable group check_compatibility->protect_amine  No proceed_O_acyl Proceed with O-Acylation check_compatibility->proceed_O_acyl  Yes protect_amine->proceed_O_acyl

Caption: Decision workflow for achieving selective O-acylation.

FAQ 3: The Impact of Tautomerism on Reactivity

Question: My derivatization reaction is sluggish, or I'm getting an unexpected product isomer. Could tautomerism be playing a role?

Answer: Absolutely. Aminopyrimidine diols, particularly those with hydroxyl groups at positions 4 and 6, can exist in equilibrium with their keto-enol or amino-imino tautomeric forms.[8][9] The dominant tautomer in solution can significantly influence the molecule's reactivity and lead to unexpected outcomes.

Core Problem: The reaction may be proceeding on a minor, but more reactive, tautomer, or the equilibrium may shift under the reaction conditions. For example, a pyrimidine-4,6-diol can exist in the dioxo form (a pyrimidinedione).[8] Derivatization might then occur on the endocyclic nitrogen atoms rather than the hydroxyl groups.

Troubleshooting Strategies:

  • Spectroscopic Analysis: Before derivatization, characterize your starting material thoroughly using NMR (¹H, ¹³C) and UV spectroscopy in the solvent you plan to use for the reaction. This can provide clues about the predominant tautomeric form. Polar solvents tend to favor more polar tautomers.[10]

  • Change the Solvent: Tautomeric equilibria are often highly dependent on the solvent.[10] Switching from an aprotic solvent (like THF or Dioxane) to a protic one (like an alcohol), or vice-versa, can shift the equilibrium and potentially favor the desired reactive form.

  • pH Control: The pH of the reaction medium can dictate the tautomeric equilibrium. Forcing the molecule into a specific form by using buffered or strongly acidic/basic conditions can be an effective strategy, as discussed in FAQ 2.

FAQ 4: Issues with the Mitsunobu Reaction

Question: I'm trying to perform a Mitsunobu reaction to invert the stereochemistry of a secondary alcohol on my aminopyrimidine diol, but the reaction is failing or giving complex byproducts. What are the common pitfalls?

Answer: The Mitsunobu reaction is powerful but sensitive. Its success hinges on several factors, particularly the pKa of the nucleophile and the potential for side reactions with the reaction intermediates.

Core Problems & Solutions:

  • Nucleophile Acidity: The Mitsunobu reaction generally requires a nucleophile with a pKa of less than 13.[11] The reaction mechanism involves protonation of the azodicarboxylate-phosphine betaine adduct by the nucleophile.[12][13] If the nucleophile is not acidic enough, this proton transfer is slow or does not occur, leading to side reactions where the deprotonated alcohol or the azodicarboxylate itself acts as the nucleophile.

    • Actionable Advice: Ensure your chosen nucleophile (e.g., a carboxylic acid for esterification) is sufficiently acidic. If using a less acidic nucleophile, alternative coupling agents may be necessary.

  • Elimination Side Reactions: For secondary alcohols, particularly those adjacent to an electron-withdrawing group, elimination to form an alkene can be a significant side reaction.

    • Actionable Advice: This is often promoted by steric hindrance. Ensure the reaction is run at low temperatures (start at 0 °C or below) to favor the Sₙ2 substitution pathway over elimination.

  • Difficult Purification: The major byproducts of the reaction, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, can be notoriously difficult to remove from the desired product via standard chromatography.

    • Actionable Advice:

      • Use polymer-supported triphenylphosphine, which can be filtered off at the end of the reaction.

      • Use modified azodicarboxylates (like ADDP) or phosphines designed for easier byproduct removal.[11][13]

      • After the reaction, precipitation of TPPO from a nonpolar solvent (e.g., by adding hexane or ether to the crude mixture) can be effective.

Section 2: Data & Protocols

This section provides structured data and step-by-step protocols to guide your experimental design and troubleshooting.

Table 1: Comparison of Common Silyl Protecting Groups for Diols
Protecting GroupAbbreviationCommon ReagentRelative Acid StabilityRelative Base StabilityCleavage ConditionsKey Considerations
TrimethylsilylTMSTMS-Cl11Very mild acid, water, K₂CO₃/MeOHHighly labile; often used for GC derivatization, not robust synthesis.[14]
TriethylsilylTESTES-Cl6410-100Mild acid (e.g., AcOH)More stable than TMS, but still relatively labile.[1]
tert-ButyldimethylsilylTBS / TBDMSTBS-Cl20,00020,000TBAF, HF•Py, strong acid (e.g., TFA)A workhorse protecting group; good balance of stability and ease of removal.[1][2]
TriisopropylsilylTIPSTIPS-Cl700,000100,000TBAF, HF•Py (slower), strong acidVery bulky; provides high stability and good regioselectivity for less hindered alcohols.[2][3]
tert-ButyldiphenylsilylTBDPSTBDPS-Cl5,000,00020,000TBAF (slower than TBS), HF•PyMore stable to acid than TBS; useful when TBS group might be unintentionally cleaved.[2][14]

Relative stability values are approximate and can vary with substrate and conditions.[1][14]

Experimental Protocol: Test Reaction for N- vs. O-Acylation Selectivity

This protocol allows for a rapid small-scale test to determine the chemoselectivity of an acylation reaction under standard basic conditions.

Objective: To determine the ratio of N-acylated, O-acylated, and di/poly-acylated products.

Materials:

  • Aminopyrimidine diol (1.0 equiv)

  • Acetic anhydride (1.1 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • TLC plates, LC-MS vials

Procedure:

  • Dissolution: Dissolve the aminopyrimidine diol (e.g., 20 mg) in the anhydrous solvent (1 mL) in a small vial equipped with a magnetic stir bar.

  • Base Addition: Add the base (e.g., pyridine or triethylamine).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the acetic anhydride dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).

  • Quenching: Once the starting material is consumed or the reaction appears to stall, quench the reaction by adding a few drops of water or methanol.

  • Analysis: Dilute a small aliquot of the crude reaction mixture and analyze by LC-MS to determine the ratio of products. The mass of the products will clearly indicate mono-O-acylation, mono-N-acylation, di-O-acylation, N,O-diacylation, etc.

Interpretation:

  • Predominantly N-acylated product: Indicates the amine is more nucleophilic under these conditions. To achieve O-acylation, you must use acidic conditions or an amine-protecting group (see FAQ 2).

  • Mixture of N- and O-acylated products: Chemoselectivity is poor. Acidic conditions are strongly recommended.

  • Predominantly O-acylated product: The hydroxyls are sufficiently reactive. You can proceed with optimizing for regioselectivity between the two hydroxyls (see FAQ 1).

Diagram 2: General Workflow for Protected Derivatization

This diagram outlines the strategic workflow when direct derivatization fails due to selectivity issues.

cluster_0 Phase 1: Protection cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Deprotection start Aminopyrimidine Diol protect_N Protect Amine (e.g., Boc₂O, DMAP) start->protect_N If N-reactivity is an issue protect_O1 Protect more reactive OH (e.g., bulky silyl group) start->protect_O1 If only OH-regioselectivity is an issue protect_N->protect_O1 If OH-regioselectivity is needed protected_intermediate_N N-Protected Intermediate protect_N->protected_intermediate_N protected_intermediate_O N,O-Protected Intermediate protect_O1->protected_intermediate_O derivatize Perform Desired Derivatization on Free Functional Group deprotect_O1 Remove OH Protecting Group (e.g., TBAF for silyl) derivatize->deprotect_O1 protected_intermediate_N->derivatize protected_intermediate_O->derivatize deprotect_N Remove Amine Protecting Group (e.g., TFA for Boc) deprotect_O1->deprotect_N final_product Final Derivatized Product deprotect_N->final_product

Caption: Orthogonal protection-derivatization-deprotection workflow.

Section 3: Purification & Final Considerations

Challenge: My derivatized aminopyrimidine diol is difficult to purify. It either sticks to the silica column or is not retained on reversed-phase HPLC.

Solution: The polarity of your final compound is critical. Derivatization can significantly alter the polarity, requiring a change in purification strategy.

  • For Highly Polar Products (e.g., after Boc deprotection):

    • Normal Phase Chromatography: The basic amino group can cause strong, irreversible binding to acidic silica gel, leading to low recovery and peak tailing.[15] If using silica, consider treating the column with a base (e.g., eluting with a solvent system containing 0.5-1% triethylamine) to neutralize the acidic sites.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This is often the ideal technique for purifying polar, basic compounds. It uses a polar stationary phase and a high-organic mobile phase.[15]

    • Ion-Exchange Chromatography: For charged species, this can be a highly effective purification method.

  • For Nonpolar Products (e.g., silyl or benzyl protected):

    • Reversed-Phase HPLC (RP-HPLC): This is the standard method. If retention is poor, you may be using too strong of a sample solvent (the "strong solvent effect"). Dissolve your sample in a solvent as close to the mobile phase composition as possible.[15]

    • Ion-Pairing Chromatography: For ionizable compounds that have poor retention in standard RP-HPLC, adding an ion-pairing reagent (e.g., TFA or HFBA) to the mobile phase can form a neutral, more hydrophobic ion pair that retains well on a C18 column.[15]

References

  • BenchChem. (2025). A Comparative Analysis of Protecting Groups for Aminopyridines. [URL not available]
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [URL not available]
  • Portnoy, M., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry. [Link]

  • Grokipedia. (n.d.). Silyl ether. [URL not available]
  • Schmidt, R. R., et al. (2016). Regioselective Acylation of Diols and Triols: The Cyanide Effect. PubMed. [Link]

  • BenchChem. (2025). A Comparative Guide to Diol Protection Strategies in Organic Synthesis. [URL not available]
  • SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. (2024). Angewandte Chemie International Edition. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. [URL not available]
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health (NIH). [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). [Source name not available]. [URL not available]
  • Portnoy, M., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. PubMed Central. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Lu, H., Wei, Y., & Long, R. (n.d.). Proton-Transfer Isomerization Reactions of 2-(2-Hydroxybenzylidenamino)pyrimidine-4,6-diol. Acta Physico-Chimica Sinica. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews. [Link]

  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. (2014). ResearchGate. [Link]

  • Schmidt, R. R., et al. (2016). Regioselective Acylation of Diols and Triols: The Cyanide Effect. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Ways of making silyl ethers from alcohols. (n.d.). ResearchGate. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]

  • Wang, G., et al. (2008). Regioselective esterification of vicinal diols on monosaccharide derivatives via Mitsunobu reactions. PubMed. [Link]

  • Kappe, C. O., et al. (2003). High-throughput synthesis of N3-acylated dihydropyrimidines combining microwave-assisted synthesis and scavenging techniques. PubMed. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Chemoselective Acylation of Nucleosides. (n.d.). PubMed Central. [Link]

  • Stereoselectivity and Regioselectivity in Nucleophilic Ring Opening in Derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine... (2004). PubMed. [Link]

  • What impact does tautomerism have on drug discovery and development? (n.d.). PubMed Central. [Link]

  • Liddell, J. (2022). Challenges in downstream purification of advanced therapies. [Source name not available]. [URL not available]
  • Ben-Asuly, A., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • ARTICLE. (n.d.). ChemRxiv. [Link]

  • A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride. (n.d.). [Source name not available]. [Link]

  • Bendik, M. (2019). Addressing challenges presented for downstream purification by changes upstream. [Source name not available]. [URL not available]
  • High-level biosynthesis and purification of the antimicrobial peptide Kiadin based on non-chromatographic purification and acid cleavage methods. (2025). National Institutes of Health (NIH). [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... (2020). PubMed Central. [Link]

  • Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-methylpyrimidine-4,6-diol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Amino-2-methylpyrimidine-4,6-diol. This guide is designed for researchers, chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Amino-2-methylpyrimidine-4,6-diol. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of this important pyrimidine intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize the synthesis effectively.

Synthetic Strategy Overview

The synthesis of 5-Amino-2-methylpyrimidine-4,6-diol is most effectively approached via a three-step sequence starting from readily available commercial materials. This pathway involves a cyclocondensation to form the core pyrimidine ring, followed by regioselective nitration at the C5 position, and subsequent reduction to yield the final product.

The overall workflow is outlined below. Each step presents unique challenges, particularly during scale-up, which will be addressed in the subsequent troubleshooting sections.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A Methyl Malonate + Acetamidine HCl C 2-Methylpyrimidine-4,6-diol A->C Reflux B Base (e.g., NaOMe) in Alcohol B->C D Nitrating Agent (e.g., HNO3/H2SO4) E 4,6-Dihydroxy-2-methyl- 5-nitropyrimidine C->E Controlled Temp. D->E F Reducing Agent (e.g., Pd/C, H2 or Fe/AcOH) G 5-Amino-2-methyl- pyrimidine-4,6-diol E->G Reaction F->G Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Purity in Final Product Cause1 Over-Nitration (Step 2) Problem->Cause1 Cause2 Incomplete Reduction (Step 3) Problem->Cause2 Cause3 Product Oxidation (Post-Step 3) Problem->Cause3 Sol1 Optimize Nitration: - Lower Temperature - Control Addition Rate Cause1->Sol1 Sol2 Enhance Reduction: - Use Fresh Catalyst (Pd/C) - Increase H2 Pressure - Ensure Good Agitation Cause2->Sol2 Sol3 Protect Product: - Workup under N2/Ar - Process Promptly - Use Antioxidants Cause3->Sol3

Caption: Troubleshooting logic for final product purity issues.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Methylpyrimidine-4,6-diol (Step 1)

This protocol is adapted from established procedures for similar pyrimidines. [1]

  • Setup: Equip a multi-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Base Preparation: In the flask, add absolute methanol (see table for volume). Under an inert atmosphere, add sodium methoxide. Stir until fully dissolved.

  • Reagent Addition: Add acetamidine hydrochloride and methyl malonate to the flask.

  • Reaction: Heat the mixture to reflux (approx. 65 °C). The mixture will become a thick, white slurry. Continue refluxing for 5-7 hours. Monitor the reaction by TLC or LCMS.

  • Workup: After cooling, remove the methanol under reduced pressure. Dissolve the resulting solid in a minimum amount of water.

  • Precipitation: Carefully adjust the pH to 5-6 with 10% hydrochloric acid or acetic acid. [2]A white precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 1 hour. Filter the solid, wash with cold water, then with cold ethanol to remove impurities.

  • Drying: Dry the white solid under vacuum at 60 °C to a constant weight.

Data Summary: Reagent Stoichiometry (per 1 mole of Methyl Malonate)
ReagentMolar Eq.Recommended Mass/Volume (Example)Purpose
Methyl Malonate1.0132.1 gC3 backbone source
Acetamidine HCl1.2 - 1.5113.4 g - 141.8 gAmidine source
Sodium Methoxide2.2 - 2.5118.8 g - 135.1 gStrong base
Methanol10 - 15 L/kg~1.5 L - 2.0 LSolvent
Protocol 2: Synthesis of 4,6-Dihydroxy-2-methyl-5-nitropyrimidine (Step 2)

Safety First: This reaction is highly exothermic and uses corrosive acids. Perform in a fume hood with appropriate PPE and have an ice bath ready for emergency cooling.

  • Setup: In a flask equipped with a stirrer and thermometer, prepare a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 v/v ratio) and cool it to 0-5 °C in an ice/salt bath.

  • Addition: Slowly and portion-wise, add the dry 2-Methylpyrimidine-4,6-diol from Step 1 to the cold nitrating mixture. Use a powder funnel or add as a slurry in a small amount of sulfuric acid. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C.

  • Reaction: Stir the mixture at 0-10 °C for 2-3 hours after the addition is complete.

  • Quenching: Very carefully, pour the reaction mixture onto a large volume of crushed ice. This will precipitate the product and must be done slowly with vigorous stirring.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water until the washings are neutral (pH ~7) to remove all acid.

  • Drying: Dry the yellow solid under vacuum. The product is often used in the next step without further purification.

References

  • Perina, D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Monatshefte für Chemie - Chemical Monthly, 145(4), 679–689. Available at: [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • Google Patents. (2015). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • Bonacorso, H. G., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 267–276. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies to Avoid Tautomeric Ambiguity in Reactions

Welcome to the technical support center for managing tautomeric ambiguity in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges posed b...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing tautomeric ambiguity in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges posed by tautomerism in their experimental work. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why certain strategies are effective. This guide is structured to help you diagnose, troubleshoot, and strategically control tautomeric equilibria to achieve desired reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) about Tautomerism in Reactions

This section addresses common questions researchers face regarding tautomerism, providing concise answers grounded in established chemical principles.

Q1: What is tautomerism, and why is it a concern in my reactions?

A1: Tautomers are structural isomers of a chemical compound that readily interconvert.[1][2] This process most commonly involves the migration of a proton, accompanied by a switch of a single bond and adjacent double bond.[2] The classic example is keto-enol tautomerism, where a ketone or aldehyde is in equilibrium with its corresponding enol form.[3]

This dynamic equilibrium becomes a significant concern in synthesis because different tautomers can exhibit distinct reactivity.[4] For instance, the keto form has an electrophilic carbonyl carbon, while the enol form has a nucleophilic α-carbon.[5] This dual reactivity can lead to a mixture of products, reducing the yield of the desired compound and complicating purification. In drug development, different tautomers can have varied pharmacological activities, binding affinities to biological targets, and pharmacokinetic properties, making control of the tautomeric form critical.[6][7]

Q2: My reaction is giving a mixture of regioisomers. Could tautomerism be the cause?

A2: Absolutely. Uncontrolled tautomerism is a frequent cause of unexpected regioselectivity. If your starting material can exist in multiple tautomeric forms, each with a reactive site at a different position, your reagents may react with both tautomers simultaneously. For example, in the alkylation of a β-dicarbonyl compound, reaction with the enolate can occur at either the carbon or the oxygen atom, leading to C-alkylation or O-alkylation products, respectively. The ratio of these products is highly dependent on the reaction conditions, which influence the tautomeric equilibrium and the relative reactivity of the nucleophilic centers.

Q3: What are the key factors that I can manipulate to control the tautomeric equilibrium in my reaction?

A3: The position of the tautomeric equilibrium is not fixed and can be influenced by several factors, providing you with levers to control the outcome of your reaction. The most critical factors are:

  • Solvent: The polarity of the solvent plays a crucial role.[8] Generally, polar protic solvents can stabilize the more polar tautomer through hydrogen bonding, while nonpolar aprotic solvents may favor the less polar tautomer.[9] For keto-enol tautomerism, polar solvents often favor the keto form.[5]

  • pH (Acids and Bases): The interconversion between tautomers is often catalyzed by acids or bases.[10] By carefully selecting the pH of your reaction medium using appropriate buffer systems, you can favor the formation of one tautomer over another.[2]

  • Temperature: Temperature affects the position of the equilibrium. By conducting reactions at different temperatures, you may be able to shift the equilibrium towards the desired tautomer. Variable temperature NMR spectroscopy is a powerful tool for studying these effects.[8]

  • Intramolecular Factors: The structure of the molecule itself plays a significant role. Intramolecular hydrogen bonding can stabilize the enol form in β-dicarbonyl compounds.[11] Aromaticity is another powerful stabilizing factor; for example, the enol form of 2,4-cyclohexadienone is phenol, which is highly favored due to the stability of the aromatic ring.[11]

Q4: Can I "lock" my molecule into a single tautomeric form before a reaction?

A4: Yes, this is a powerful strategy to prevent tautomeric ambiguity. The use of protecting groups can effectively "lock" a molecule into a single tautomeric form.[12] For example, converting an enol to a silyl enol ether or a methyl ether prevents it from reverting to the keto form. This protected tautomer can then be used in a subsequent reaction with high selectivity.[13] After the reaction, the protecting group can be removed to regenerate the desired functionality. This approach adds steps to your synthesis but provides excellent control over reactivity.[14]

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental problems arising from tautomerism.

Troubleshooting Issue 1: Low Yield and/or Mixture of Products in an Alkylation Reaction
Symptom Potential Cause (Tautomerism-Related) Suggested Solution & Rationale
Formation of both C- and O-alkylated products. The enolate intermediate is reacting at both the α-carbon and the oxygen atom. The reaction conditions are not selective for one reactive site.1. Change the Solvent: Use a nonpolar aprotic solvent like THF or diethyl ether to favor C-alkylation. In these solvents, the counter-ion of the base is more closely associated with the oxygen, leaving the carbon as the more nucleophilic site.2. Change the Base/Counter-ion: Use a bulkier base or a counter-ion that coordinates more strongly with the oxygen (e.g., Li⁺ vs. K⁺) to sterically hinder O-alkylation.
Inconsistent product ratios between batches. Minor variations in reaction conditions (e.g., water content, temperature fluctuations) are shifting the tautomeric equilibrium and/or the reactivity of the enolate.1. Rigorously Control Reaction Conditions: Ensure all reagents and solvents are anhydrous. Use a temperature-controlled reaction setup. 2. Use a Protecting Group: Convert the starting material to a stable enol ether (e.g., silyl enol ether). This isolates a single reactive form, leading to consistent and predictable outcomes. Deprotect after the alkylation step.
Troubleshooting Issue 2: Poor Regioselectivity in a Reaction with an Unsymmetrical Ketone
Symptom Potential Cause (Tautomerism-Related) Suggested Solution & Rationale
Reaction occurs at both α-positions of an unsymmetrical ketone. Both the thermodynamic and kinetic enolates are forming and reacting.1. Favor the Kinetic Enolate: Use a strong, bulky, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C) in an aprotic solvent (e.g., THF). These conditions favor the rapid deprotonation of the less sterically hindered α-proton, forming the kinetic enolate. 2. Favor the Thermodynamic Enolate: Use a weaker base (e.g., NaH, NaOEt) at a higher temperature (e.g., room temperature or reflux). These conditions allow for equilibration to the more stable, more substituted thermodynamic enolate.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to characterize and control tautomerism.

Protocol 1: Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy

This protocol allows for the determination of the relative concentrations of tautomers in a solution at equilibrium.

Principle: The interconversion between many tautomers is slow on the NMR timescale, resulting in distinct sets of signals for each tautomer. The ratio of the tautomers can be determined by integrating the signals corresponding to each form.

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the compound and dissolve it in a known volume of a deuterated solvent in a high-quality NMR tube.

    • Ensure the concentration is sufficient to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate integration.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Carefully integrate a well-resolved, non-overlapping signal for each tautomer. The signal should be from a proton or group of protons unique to that tautomer.

  • Calculation of Tautomer Ratio:

    • Let Tautomer A have an integral IA for a signal representing nA protons.

    • Let Tautomer B have an integral IB for a signal representing nB protons.

    • The molar ratio of A to B is calculated as: (IA / nA) / (IB / nB)

    • The percentage of Tautomer A is: [(IA / nA) / ((IA / nA) + (IB / nB))] * 100%

Protocol 2: Variable Temperature (VT) NMR for Studying Tautomeric Equilibria

This protocol is used to investigate the effect of temperature on the tautomeric equilibrium and to determine thermodynamic parameters.

Principle: By measuring the equilibrium constant (Keq) at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization can be determined using the van 't Hoff equation.

Procedure:

  • Sample Preparation: Prepare a sample as described in Protocol 1.

  • VT-NMR Experiment:

    • Acquire a ¹H NMR spectrum at a series of controlled temperatures. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring the spectrum.

    • Record the exact temperature for each spectrum.

  • Data Analysis:

    • For each temperature, calculate the equilibrium constant (Keq) as described in Protocol 1.

    • Create a van 't Hoff plot by plotting ln(Keq) versus 1/T (in Kelvin).

  • Thermodynamic Parameter Calculation:

    • The plot should be linear with a slope of -ΔH°/R and a y-intercept of ΔS°/R, where R is the gas constant.

    • From the linear fit, you can determine the enthalpy and entropy of the tautomerization.

Protocol 3: Using a Protecting Group to "Lock" a Tautomeric Form: Synthesis of a Silyl Enol Ether

This protocol demonstrates how to trap the enol form of a ketone as a silyl enol ether, which can then be used in subsequent reactions.

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the ketone in an anhydrous aprotic solvent (e.g., THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the ketone solution.

    • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Silylation:

    • Add a silylating agent, such as trimethylsilyl chloride (TMSCl), to the enolate solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation to obtain the pure silyl enol ether.

Section 4: Visualizations and Data

Diagrams

Tautomerism_Control_Strategies cluster_problem Problem: Tautomeric Ambiguity cluster_strategies Control Strategies cluster_outcome Desired Outcome Tautomer_Mix Mixture of Tautomers (e.g., Keto & Enol) Solvent Solvent Selection (Polar vs. Nonpolar) Tautomer_Mix->Solvent leads to application of pH pH Control (Acid/Base Catalysis) Tautomer_Mix->pH leads to application of Temp Temperature Control Tautomer_Mix->Temp leads to application of Protect Protecting Groups ('Locking' a Tautomer) Tautomer_Mix->Protect leads to application of Single_Product Single Reaction Product Solvent->Single_Product to achieve pH->Single_Product to achieve Temp->Single_Product to achieve Protect->Single_Product to achieve

Caption: Strategies to control tautomeric ambiguity for a selective reaction outcome.

Keto_Enol_Equilibrium Keto Keto Form (Electrophilic Carbonyl) Enol Enol Form (Nucleophilic α-Carbon) Keto->Enol H⁺ or OH⁻ catalyst Equilibrium

Caption: The dynamic equilibrium between keto and enol tautomers.

Data Table: Influence of Solvent on the Enol Content of Acetylacetone at Equilibrium
SolventDielectric Constant (ε)% Enol Tautomer
Hexane1.997
Carbon Tetrachloride2.293
Benzene2.392
Diethyl Ether4.379
Chloroform4.882
Acetone20.767
Ethanol24.676
Water80.121
Dimethyl Sulfoxide (DMSO)46.762

Data compiled from various sources and are approximate values to illustrate the trend.

This table clearly demonstrates the significant impact of solvent polarity on the tautomeric equilibrium of a β-dicarbonyl compound. Nonpolar solvents favor the enol form, which is stabilized by intramolecular hydrogen bonding, whereas polar solvents, particularly those that are hydrogen bond donors or acceptors, can disrupt this internal hydrogen bond and stabilize the more polar keto form.

References

  • International Union of Pure and Applied Chemistry. "Tautomerism." Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

  • Pandey, P. K. (2025, October 21). Tautomerism Vs Rotamerism In Drug Development: Interview Questions. PharmaGuru. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2023). What impact does tautomerism have on drug discovery and development?. Expert opinion on drug discovery, 18(5), 449–452. [Link]

  • Ferreira, A. M. da C., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12. [Link]

  • Keto-Enol Tautomerism Mechanisms in Solid-State Chemistry. (2025, July 29). Preprints.org. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • Tang, W., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. Nature Communications, 14(1), 633. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. [Link]

  • Tang, W., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. eScholarship. [Link]

  • 2.6 Protecting Groups in Synthesis. (n.d.). KPU Pressbooks. [Link]

  • Tang, W., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. Nature Communications, 14(1), 633. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]

  • Advanced NMR Techniques and Applications. (n.d.). Fiveable. [Link]

  • Tang, W., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. eScholarship. [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Wang, Z., et al. (2024). Rational Design and Precise Synthesis of Single-Atom Alloy Catalysts for the Selective Hydrogenation of Nitroarenes. Advanced Functional Materials. [Link]

  • Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. [Link]

  • Wu, H., et al. (2022). Tailoring Reaction Selectivity by Modulating a Catalytic Diad on a Foldamer Scaffold. Journal of the American Chemical Society, 144(4), 1735–1745. [Link]

  • Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • Variable Temperature NMR Experiments. (n.d.). University of Oxford. [Link]

  • Li, Y., et al. (2025, January 10). Designer topological-single-atom catalysts with site-specific selectivity. Nature Communications. [Link]

  • Trowbridge, A., et al. (2017). Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. Catalysis Science & Technology, 7(22), 5173-5205. [Link]

  • Tugarinov, V., & Kay, L. E. (2005). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 15(5), 547-553. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • 2.6 Protecting Groups in Synthesis. (n.d.). KPU Pressbooks. [Link]

  • Opella, S. J., & Marassi, F. M. (2011). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. eMagRes, 1-13. [Link]

  • keto-enol tautomerization. (2020, January 2). YouTube. [Link]

  • Kuno, T. (2011). Total synthesis and development of bioactive natural products. The Journal of Antibiotics, 64(1), 3-26. [Link]

  • Li, Z., et al. (2025, March 13). Breaking symmetry for better catalysis: insights into single-atom catalyst design. Chemical Society Reviews. [Link]

  • Reusch, W., & Farmer, S. (2015, July 18). 18.2: Keto-Enol Equilibria. Chemistry LibreTexts. [Link]

  • Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub. [Link]

  • 22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. [Link]

  • Organic Chemistry: What is Tautomerism and How does it help in the stability of a compound?. (2016, February 14). Quora. [Link]

  • Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. [Link]

  • Harris, R., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1595-1607. [Link]

  • Harris, R., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. PubMed. [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016, December 27). YouTube. [Link]

Sources

Troubleshooting

enhancing the purity of synthesized 5-Amino-2-methylpyrimidine-4,6-diol

Technical Support Center: 5-Amino-2-methylpyrimidine-4,6-diol A Guide to Enhancing Synthetic Purity for Researchers and Drug Development Professionals Welcome to the technical support center dedicated to the synthesis an...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-2-methylpyrimidine-4,6-diol

A Guide to Enhancing Synthetic Purity for Researchers and Drug Development Professionals

Welcome to the technical support center dedicated to the synthesis and purification of 5-Amino-2-methylpyrimidine-4,6-diol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered challenges in achieving high purity for this critical chemical intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of its synthesis.

The purity of 5-Amino-2-methylpyrimidine-4,6-diol is paramount, as it serves as a foundational building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The presence of even minor impurities can significantly compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API), making robust purification and analytical validation essential.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of 5-Amino-2-methylpyrimidine-4,6-diol?

A1: Impurities typically arise from three main sources: incomplete reactions, side reactions, and residual starting materials or reagents.[3] The synthesis, often a condensation reaction between a substituted malonic ester and guanidine, can be prone to forming byproducts if not carefully controlled.[4][5] Key impurities may include unreacted starting materials, intermediates that failed to cyclize, and products from side reactions such as hydrolysis or self-condensation of reactants.[3][6]

Q2: What is the single most effective method for purifying the crude product?

A2: Recrystallization is the most powerful and widely used technique for purifying crude solid 5-Amino-2-methylpyrimidine-4,6-diol.[7][8] This method is based on the principle that the solubility of the desired compound and its impurities differ in a given solvent at varying temperatures.[8] A successful recrystallization dissolves the compound in a minimum amount of hot solvent and allows it to slowly cool, forming pure crystals while impurities remain in the solution (mother liquor).[7][9] The choice of solvent is the most critical parameter for success.

Q3: How can I definitively assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for the quantitative purity assessment of pyrimidine derivatives due to its high resolution, sensitivity, and accuracy.[2][10] A reversed-phase HPLC method can effectively separate the main compound from structurally similar impurities.[10] For comprehensive characterization, HPLC should be used in conjunction with other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and melting point analysis, where a sharp, narrow melting range indicates high purity.[4][9]

Troubleshooting Guide: Common Purity Issues & Solutions

This section addresses specific problems you may encounter during the purification process, offering potential causes and actionable solutions grounded in chemical principles.

Observed ProblemPotential CausesRecommended Solutions & Rationale
Low Yield with High Impurity Levels 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete conversion and promote side reactions.[11] 2. Impure Starting Materials: Impurities in guanidine or the malonic ester derivative can inhibit the reaction or introduce contaminants.[6]Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11] Ensure all starting materials are of high purity before beginning the synthesis. Re-optimize temperature and reagent stoichiometry based on TLC analysis.
Final Product has a Yellow or Brown Discoloration 1. Formation of Colored Byproducts: Side reactions or degradation of the product/intermediates under harsh conditions (e.g., excessive heat) can generate colored, often polymeric, impurities.[3] 2. Contaminated Solvents: Use of certain solvents like toluene can sometimes introduce color if the solvent itself is contaminated.[3]Solution: Before recrystallization, dissolve the crude product in the hot solvent and treat the solution with a small amount of activated charcoal.[3] The charcoal's high surface area adsorbs the large, colored impurity molecules. Perform a hot filtration to remove the charcoal, then proceed with cooling and crystallization.
Product "Oils Out" or Forms a Precipitate Instead of Crystals During Recrystallization 1. Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, or the solvent's boiling point is higher than the compound's melting point. 2. Cooling Too Rapidly: "Shock cooling" by placing the hot solution directly into an ice bath causes the compound to crash out as an amorphous precipitate, trapping impurities.[7]Solution: Select a solvent or solvent system where the compound is highly soluble when hot but poorly soluble when cold.[9] Allow the hot, filtered solution to cool slowly to room temperature undisturbed before moving it to an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of pure product to initiate crystallization.[9]
Persistent Impurity Peak in HPLC Analysis After Recrystallization 1. Co-crystallization: The impurity has very similar solubility and structural properties to the desired product, causing it to crystallize alongside it. 2. Formation of a Solvate: The product may have crystallized with solvent molecules, which can alter its properties and may not be the desired form.[12]Solution: Attempt recrystallization from a different solvent system with different polarity. If the impurity persists, a more resolving purification technique like column chromatography may be necessary. To check for solvates, analyze the purified solid by ¹H NMR to look for characteristic solvent peaks or use thermal analysis (TGA/DSC).
Broad Melting Point Range 1. Presence of Impurities: Impurities disrupt the crystal lattice of the solid, typically causing it to melt at a lower temperature and over a wider range.[9]Solution: A broad melting point is a strong indicator of insufficient purity. This result should be confirmed with a more sensitive technique like HPLC.[10] If purity is low, the material must be re-purified using one of the methods described above.

Visualized Workflows and Protocols

General Purification Workflow

The diagram below illustrates a robust, self-validating workflow for purifying synthesized 5-Amino-2-methylpyrimidine-4,6-diol.

G cluster_purification Purification Stage cluster_analysis Purity Validation Stage A Crude Synthetic Product B Dissolve in Minimum Hot Solvent A->B C Add Activated Charcoal (Optional, for color removal) B->C D Hot Gravity Filtration C->D C->D If used E Slow Cooling & Crystallization D->E F Vacuum Filtration & Cold Solvent Wash E->F G Dry Crystals Under Vacuum F->G H Purity & Identity Analysis (HPLC, NMR, MP) G->H I Pure Crystalline Product (>99%) H->I Purity OK J Impure Product (<99%) H->J Purity Not OK K Re-purify J->K K->A G Start Crude Product Purified by Recrystallization CheckPurity Assess Purity (HPLC & MP) Start->CheckPurity IsPure Purity > 99%? CheckPurity->IsPure FinalProduct Final Pure Product IsPure->FinalProduct Yes Problem Identify Problem IsPure->Problem No IsColored Is Product Colored? Problem->IsColored OiledOut Did it Oil Out? IsColored->OiledOut No Charcoal Re-dissolve, Treat with Charcoal, Re-crystallize IsColored->Charcoal Yes ImpurityPeak Persistent Impurity Peak in HPLC? OiledOut->ImpurityPeak No ChangeSolvent Change Solvent System, Ensure Slow Cooling OiledOut->ChangeSolvent Yes ColumnChrom Consider Column Chromatography ImpurityPeak->ColumnChrom Yes Charcoal->Start ChangeSolvent->Start ColumnChrom->Start

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of antiviral efficacy of 5-Amino-2-methylpyrimidine-4,6-diol derivatives

A Senior Application Scientist's Guide to the Antiviral Efficacy of Substituted Pyrimidines Introduction: The Pyrimidine Scaffold in Antiviral Drug Discovery The pyrimidine ring is a cornerstone in the architecture of li...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Antiviral Efficacy of Substituted Pyrimidines

Introduction: The Pyrimidine Scaffold in Antiviral Drug Discovery

The pyrimidine ring is a cornerstone in the architecture of life, forming the essential nucleobases uracil, thymine, and cytosine. This inherent biological relevance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, particularly in the development of antiviral agents.[1] Many established antiviral drugs are nucleoside analogs that mimic natural pyrimidines to disrupt viral replication.[2] The versatility of the pyrimidine core allows for substitutions at multiple positions (2, 4, 5, and 6), enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize antiviral activity and minimize host cytotoxicity.[1] A wide array of pyrimidine derivatives has been synthesized and evaluated, demonstrating inhibitory effects against a broad spectrum of viruses, including influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses.[3][4]

This guide provides a comparative analysis of the antiviral efficacy of various pyrimidine derivatives. It is important to note that while the pyrimidine class is a rich area of antiviral research, there is a significant lack of publicly available data specifically on the antiviral activity of 5-Amino-2-methylpyrimidine-4,6-diol and its direct derivatives. One study detailed the synthesis of the closely related 2-Amino-5-methylpyrimidine-4,6-diol, but its biological evaluation was focused on anti-inflammatory properties, specifically the inhibition of nitric oxide production, rather than antiviral effects.[5] Another investigation into 2-Alkylpyrimidine-4,6-diol derivatives explored their function as GPR84 agonists, with a 5-methyl substituted version showing a loss of this specific activity, but no antiviral data was presented.[6]

Therefore, this guide will broaden its scope to provide a comparative analysis of other pertinent classes of substituted pyrimidines for which antiviral data is available, offering valuable insights for researchers in the field.

Comparative Antiviral Efficacy of Pyrimidine Derivatives

The antiviral activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The following sections compare the efficacy of different classes of pyrimidine analogs against various viral pathogens, supported by experimental data.

Pyrimido[4,5-d]pyrimidine Derivatives Against Coronaviruses

Recent research has highlighted the potential of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, as antiviral agents. A study exploring 4,7-disubstituted pyrimido[4,5-d]pyrimidines demonstrated selective efficacy against human coronaviruses HCoV-229E and HCoV-OC43.[7][8] The antiviral activity was found to be critically dependent on the nature of the substituent at the 7-position of the fused ring system.[7]

Compound IDSubstituent at C4Substituent at C7VirusEC50 (µM)[8]CC50 (µM)[8]Selectivity Index (SI)
7a 4-ethynylanilino(R)-1,2,3,4-tetrahydronaphthalen-1-ylaminoHCoV-229E1.8>100>55.6
7b 4-ethynylanilino(S)-1,2,3,4-tetrahydronaphthalen-1-ylaminoHCoV-229E2.1>100>47.6
7f 3-chloro-4-fluoroanilino(R)-2,3-dihydro-1H-inden-1-ylaminoHCoV-229E0.9>100>111.1
Remdesivir --HCoV-229E0.03>10>333

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

The data indicates that compounds with bulky, cyclic amino substituents at the C7 position, such as tetrahydronaphthalenylamino and indanyl-amino groups, are crucial for antiviral activity against HCoV-229E.[8] Notably, compound 7f emerged as a promising candidate with an EC50 of 0.9 µM and a high selectivity index.[8]

Pyrimidine C-Nucleoside Analogs as Influenza Inhibitors

C-nucleosides, where the nucleobase is linked to the ribose sugar via a C-C bond, represent another important class of pyrimidine derivatives with antiviral potential. A study on favipiravir (T-705) analogues synthesized a series of pyrimidine C-nucleosides and evaluated their activity against influenza A (H1N1).[9]

Compound IDDescriptionVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
3c Pyrimidine C-nucleoside analogInfluenza A/PR/8/34 (H1N1)1.9>400>210.5
Favipiravir (T-705) Reference drugInfluenza A/PR/8/34 (H1N1)0.3>400>1333

The results demonstrated that a pyrimidine C-nucleoside analog (3c ) exhibited potent inhibition of influenza A virus replication with an EC50 of 1.9 µM and a favorable safety profile (CC50 > 400 µM).[9] The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase.[9]

Experimental Methodologies

To ensure the reproducibility and validity of the findings, it is crucial to detail the experimental protocols used to assess antiviral efficacy and cytotoxicity.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay quantifies the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Compound and Virus Preparation cluster_2 Infection and Treatment cluster_3 Quantification of CPE prep_cells Seed host cells in 96-well plates incubate_cells Incubate for 24h to form a monolayer prep_cells->incubate_cells add_compounds Add compound dilutions to cell plates incubate_cells->add_compounds prep_compounds Prepare serial dilutions of test compounds prep_virus Prepare virus inoculum at a specific MOI add_virus Add virus inoculum to the plates add_compounds->add_virus incubate_infection Incubate for 48-72h add_virus->incubate_infection assess_cpe Visually inspect for CPE or use a cell viability assay (e.g., MTS) calculate_ec50 Calculate EC50 values from dose-response curves assess_cpe->calculate_ec50

Caption: Workflow for CPE Inhibition Assay.

Step-by-Step Protocol:

  • Cell Seeding: Host cells (e.g., Vero E6 for coronaviruses, MDCK for influenza) are seeded into 96-well microtiter plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Compound Preparation: Test compounds are serially diluted in cell culture medium to achieve a range of concentrations.

  • Infection and Treatment: The cell culture medium is removed from the wells, and the diluted compounds are added. Subsequently, a predetermined amount of virus, typically at a multiplicity of infection (MOI) of 0.01, is added to the wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in the virus control wells (typically 48-72 hours).

  • Assessment of CPE: The protective effect of the compounds is determined by quantifying cell viability. This can be done microscopically or, more quantitatively, using a cell viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

  • Data Analysis: The absorbance values from the MTS assay are used to calculate the percentage of cell viability at each compound concentration relative to the cell and virus controls. The 50% effective concentration (EC50) is then determined by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.[8]

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Quantification of Viability cluster_3 Data Analysis seed_cells Seed host cells in 96-well plates incubate_monolayer Incubate for 24h to form a monolayer seed_cells->incubate_monolayer add_to_cells Add compound dilutions to cell plates (no virus) incubate_monolayer->add_to_cells prepare_dilutions Prepare serial dilutions of test compounds prepare_dilutions->add_to_cells incubate_treatment Incubate for the same duration as the antiviral assay add_to_cells->incubate_treatment add_mts Add MTS reagent to each well incubate_mts Incubate for 1-4h add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance calculate_cc50 Calculate CC50 values from dose-response curves read_absorbance->calculate_cc50

Caption: Workflow for Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Host cells are seeded in 96-well plates as described for the antiviral assay.

  • Compound Treatment: Serial dilutions of the test compounds are added to the cell monolayer. No virus is added in this assay.

  • Incubation: The plates are incubated for the same duration as the antiviral assay to ensure that any observed cytotoxicity is relevant to the conditions of the efficacy experiment.

  • Cell Viability Measurement: Cell viability is quantified using the MTS assay as described above.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve of cell viability versus compound concentration.[8]

Structure-Activity Relationships and Mechanistic Insights

The comparative data reveals key structural features that govern the antiviral activity of pyrimidine derivatives. For the pyrimido[4,5-d]pyrimidines, the presence of a secondary amine with a bulky, hydrophobic substituent at the 7-position appears to be a critical determinant for anti-coronavirus activity.[7] This suggests that this moiety may be involved in a key interaction with a viral or host protein.

In the case of pyrimidine C-nucleosides, their structural similarity to natural nucleosides allows them to be recognized by viral polymerases.[9] Following intracellular phosphorylation to the triphosphate form, they can act as competitive inhibitors or be incorporated into the growing viral RNA chain, leading to chain termination and the cessation of viral replication.

Conclusion and Future Directions

While a definitive comparative analysis of 5-Amino-2-methylpyrimidine-4,6-diol derivatives is hampered by a lack of specific research, the broader class of pyrimidine derivatives continues to be a fertile ground for the discovery of novel antiviral agents. The examples of pyrimido[4,5-d]pyrimidines and pyrimidine C-nucleosides demonstrate that strategic modifications to the pyrimidine scaffold can yield compounds with potent and selective activity against a range of viruses.

Future research should focus on exploring the vast chemical space around the pyrimidine core, including the systematic evaluation of substitutions at the 5-position of the pyrimidine ring, which has been shown in some series to influence antiviral activity. The synthesis and screening of a focused library of 5-Amino-2-methylpyrimidine-4,6-diol derivatives against a diverse panel of viruses would be a logical next step to fill the current knowledge gap and potentially uncover a new class of antiviral compounds.

References

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Available at: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). PubMed. Available at: [Link]

  • Chemical structures of the most active antiviral pyrimidine derivatives (c1–c10). ResearchGate. Available at: [Link]

  • Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. (1995). PubMed. Available at: [Link]

  • Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. (2022). ChemistrySelect. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. Available at: [Link]

  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (2020). Systematic Reviews in Pharmacy. Available at: [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2014). NIH. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed Central. Available at: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Available at: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. (2017). PubMed Central. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). PubMed Central. Available at: [Link]

  • Antiviral Activities of Pyrimidine Nucleoside Analogues: Some Structure - Activity Relationships. (1979). PubMed. Available at: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). OUCI. Available at: [Link]

  • Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. (2020). PubMed. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. Available at: [Link]

  • Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2016). PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 5-Amino-2-methylpyrimidine-4,6-diol Derived Compounds

In the landscape of modern drug discovery, the pyrimidine scaffold is a recurring motif in a multitude of clinically impactful therapeutics.[1][2] Its derivatives are recognized for a broad spectrum of biological activit...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold is a recurring motif in a multitude of clinically impactful therapeutics.[1][2] Its derivatives are recognized for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3][4] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a promising class of molecules: 5-Amino-2-methylpyrimidine-4,6-diol derivatives. We will move beyond a mere recitation of protocols to an in-depth exploration of the experimental rationale, ensuring a self-validating and robust investigative process. This guide will compare and contrast methodologies, offering the logic for selecting the most informative assays to construct a compelling and accurate MoA narrative for a hypothetical, novel derivative, hereafter referred to as Compound X .

The Foundational Hypothesis: Targeting the Kinome

The 5-Amino-2-methylpyrimidine-4,6-diol core, with its nitrogen-containing heterocyclic structure, is a known pharmacophore that can interact with the ATP-binding pocket of protein kinases.[2][5] Many pyrimidine derivatives have been developed as kinase inhibitors.[2][5] Therefore, a logical starting hypothesis for Compound X is that it functions as a kinase inhibitor. This guide will be structured around the systematic validation of this hypothesis, from initial target engagement to the resulting cellular phenotypes.

Phase 1: Establishing Target Engagement and Cellular Effects

The initial phase of MoA validation seeks to answer two fundamental questions: Does Compound X affect cell viability, and does it physically interact with its intended target in a cellular environment?

Comparative Analysis of Cellular Viability Assays

Understanding the cytotoxic and cytostatic effects of Compound X is a critical first step. A variety of assays are available, each with distinct advantages and disadvantages.

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assays Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.Inexpensive, high-throughput compatible.Can be confounded by compounds affecting mitochondrial respiration.
CellTiter-Glo® Quantifies cellular ATP levels as an indicator of metabolically active cells.High sensitivity, simple protocol.More expensive than tetrazolium-based assays.
Real-Time Cell Analysis (RTCA) Measures changes in electrical impedance as cells adhere and proliferate.Label-free, provides kinetic data on cell response.Requires specialized instrumentation.
High-Content Imaging Multiplexed fluorescent imaging of cellular features (e.g., nuclear size, membrane integrity).Provides multi-parametric data on cell health.Complex data analysis, lower throughput.

Experimental Rationale: It is best practice to use at least two mechanistically distinct assays to gain a comprehensive understanding of the cellular response to Compound X. For instance, an ATP-based assay like CellTiter-Glo® could be complemented with a real-time impedance-based measurement to differentiate between immediate cytotoxicity and delayed anti-proliferative effects.

Validating Physical Target Engagement in Live Cells

Confirming that a compound binds to its intended target within the complex milieu of a living cell is a crucial step in drug discovery.[6][7] Several advanced techniques can provide this evidence.

CETSA® is a powerful biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8][9][10] The principle is that a protein bound to a ligand will be more resistant to heat-induced denaturation.[10]

Experimental Protocol: CETSA®

  • Cell Treatment: Treat cultured cells with Compound X or a vehicle control.

  • Heat Challenge: Heat the cells across a temperature gradient.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blot or AlphaScreen®.

  • Data Analysis: A positive target engagement is indicated by a shift in the melting curve (Tagg) to a higher temperature for the compound-treated cells compared to the control.[8]

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells using bioluminescence resonance energy transfer (BRET).[6][11] This technique is highly quantitative and can be used to determine compound affinity and residence time in a live-cell format.[6][11][12]

Experimental Protocol: NanoBRET™

  • Cell Line Engineering: Use a cell line expressing the target kinase fused to NanoLuc® luciferase.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the target kinase, along with varying concentrations of the unlabeled Compound X.

  • BRET Measurement: If Compound X binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The data is used to calculate the IC50 value, which reflects the affinity of Compound X for the target protein in living cells.

Comparative Data: Target Engagement of Compound X (Hypothetical Data)

AssayTarget KinaseResultInterpretation
CETSA®Kinase AΔTagg = +4.2 °CStrong target engagement and stabilization.
NanoBRET™Kinase AIC50 = 75 nMHigh-affinity binding in live cells.

Phase 2: Biochemical Potency and Kinome-Wide Selectivity

Following confirmation of target engagement, the next phase involves a detailed in vitro characterization of the interaction between Compound X and its target kinase, as well as an assessment of its selectivity across the broader kinome.

In Vitro Kinase Inhibition Assays: A Comparative Overview

A variety of assay formats are available to determine the inhibitory potency (IC50) of a compound against a purified kinase enzyme.[13][14][15]

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.Considered the "gold standard" for sensitivity and directness.[16]Requires handling of radioactive materials.
Luminescence-Based Assays (e.g., Kinase-Glo®) Measures the amount of ATP remaining after the kinase reaction.[17]High-throughput, non-radioactive.[15]Indirect measurement of kinase activity.[15]
Fluorescence-Based Assays (e.g., TR-FRET) Uses phospho-specific antibodies and fluorescence resonance energy transfer to detect substrate phosphorylation.High sensitivity and suitable for HTS.Can be complex to set up and dependent on antibody availability.

Experimental Rationale: An initial IC50 determination can be efficiently performed using a luminescence-based assay. For more detailed mechanistic studies, such as determining the mode of inhibition (e.g., ATP-competitive), a direct measurement method like a radiometric assay is often preferred.[18]

Kinome-Wide Selectivity Profiling

A critical aspect of developing a safe and effective kinase inhibitor is to ensure its specificity for the intended target.[16][19] Unintended inhibition of other kinases can lead to off-target effects and toxicity.[19]

Experimental Protocol: Kinome-Wide Selectivity Profiling

  • Compound Submission: Submit Compound X to a commercial vendor (e.g., Eurofins Discovery's KINOMEscan™, Reaction Biology's Kinase Panel) for screening.[20][21]

  • Screening: The compound is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (often >300).[22]

  • Data Analysis: The results are reported as the percentage of inhibition for each kinase. This data can be used to calculate a selectivity score and visualize the compound's profile on a kinome tree.[22][23]

Visualization of Experimental Workflow: MoA Validation

MoA_Validation_Workflow cluster_Phase1 Phase 1: Cellular Activity & Target Engagement cluster_Phase2 Phase 2: In Vitro Characterization cluster_Phase3 Phase 3: Cellular Pathway Analysis A Compound X (5-Amino-2-methylpyrimidine-4,6-diol derivative) B Cellular Viability Assays (e.g., CellTiter-Glo®) A->B Assess Cytotoxicity C Target Engagement Assays (CETSA®, NanoBRET™) A->C Confirm Target Binding D In Vitro Kinase Assays (IC₅₀ Determination) C->D Quantify Potency E Kinome-Wide Selectivity Profiling D->E Assess Specificity F Western Blot Analysis of Downstream Substrates E->F Validate On-Target Effect G Phenotypic Assays (e.g., Migration, Invasion) F->G Link to Cellular Function

Caption: A streamlined workflow for the validation of Compound X's mechanism of action.

Phase 3: Cellular Pathway Analysis and Phenotypic Consequences

The final phase of MoA validation connects the biochemical activity of Compound X to its effects on cellular signaling pathways and, ultimately, to a relevant cellular phenotype.

Validating On-Target Effects via Downstream Signaling

If Compound X inhibits its target kinase, the phosphorylation of that kinase's known downstream substrates should be reduced in a dose-dependent manner. Western blotting is a standard technique to assess this.[19]

Experimental Protocol: Western Blot for Phospho-Substrates

  • Cell Treatment and Lysis: Treat cells with increasing concentrations of Compound X. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[24][25]

  • Gel Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate.[24] Subsequently, probe with a secondary antibody conjugated to a reporter enzyme like HRP.[24]

  • Detection and Normalization: Visualize the bands using a chemiluminescent substrate.[25] It is crucial to also probe a separate blot (or strip and re-probe the same blot) for the total amount of the substrate protein to ensure that the observed decrease in phosphorylation is not due to a decrease in the total protein level.[26][27]

  • Data Analysis: Quantify the band intensities to demonstrate a dose-dependent decrease in the ratio of phosphorylated substrate to total substrate.

Linking MoA to a Functional Cellular Outcome

The ultimate validation of an MoA is to demonstrate that the on-target biochemical activity translates into a predictable and desirable cellular phenotype. The choice of assay depends on the known biological function of the target kinase.[28][29]

Comparative Phenotypic Assays:

AssayPurpose
Wound Healing/Scratch Assay Measures collective cell migration.[28][30]
Transwell Invasion Assay Measures the ability of cells to invade through an extracellular matrix barrier, mimicking a key step in metastasis.[29][30][31]
Colony Formation Assay Assesses the long-term proliferative capacity and survival of single cells.
Flow Cytometry for Cell Cycle Analysis Determines the effect of the compound on cell cycle progression (e.g., G1 arrest, apoptosis).

Visualization of a Hypothetical Signaling Pathway

Signaling_Pathway CompoundX Compound X KinaseA Target Kinase A CompoundX->KinaseA Inhibition SubstrateP Phosphorylated Substrate KinaseA->SubstrateP Phosphorylation CellularResponse Decreased Cell Invasion SubstrateP->CellularResponse Promotes Invasion

Caption: A simplified diagram of the hypothetical signaling pathway inhibited by Compound X.

Conclusion: An Integrated and Iterative Approach

Validating the mechanism of action of a novel 5-Amino-2-methylpyrimidine-4,6-diol derivative is a multi-faceted endeavor that requires a logical, evidence-based progression from broad cellular effects to specific molecular interactions and subsequent functional outcomes. By employing an integrated strategy that combines biophysical target engagement assays, in vitro biochemical characterization, and cell-based pathway and phenotypic analyses, researchers can build a robust and compelling case for their compound's MoA. This comparative and rationale-driven approach, as outlined in this guide, is essential for making informed decisions in the complex but rewarding journey of drug discovery and development.[32][33][34]

References

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Esteves, T., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. JoVE (Journal of Visualized Experiments).
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Journal of Biomolecular Structure and Dynamics. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.
  • ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Protocols.io. (2017).
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • BenchChem. (2025). Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine.
  • Wang, Y., et al. (2013). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Nucleic Acids Research. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Wiley Online Library. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (2025).
  • Current Drug Discovery Technologies. (2008).
  • JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells | Protocol Preview.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to In-Vitro Testing of Kinase Inhibitors.
  • Oncolines B.V. (n.d.). Kinome Profiling. Retrieved from [Link]

  • PubMed Central. (n.d.).
  • BenchChem. (n.d.). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
  • BenchChem. (n.d.). A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors.
  • MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Future Medicinal Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • BellBrook Labs. (n.d.). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • Reaction Biology. (2022).
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • YouTube. (2021).
  • National Institutes of Health. (n.d.).
  • PubMed Central. (2023).
  • International Journal of Molecular Sciences. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Crestone, Inc. (2023). The Mechanism of Action for Small Molecule Drugs.

Sources

Validation

A Senior Application Scientist's Guide: HPLC vs. LC-MS for the Analysis of 5-Amino-2-methylpyrimidine-4,6-diol

For researchers, scientists, and professionals in drug development, the accurate quantification of polar molecules like 5-Amino-2-methylpyrimidine-4,6-diol is a critical analytical challenge. This pyrimidine derivative,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of polar molecules like 5-Amino-2-methylpyrimidine-4,6-diol is a critical analytical challenge. This pyrimidine derivative, with its multiple polar functional groups, often exhibits poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns, complicating method development and compromising data quality. This guide provides an in-depth comparison of two powerful analytical techniques, HPLC with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the robust analysis of this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower you in selecting the optimal approach for your analytical needs.

The Analytical Challenge: 5-Amino-2-methylpyrimidine-4,6-diol

5-Amino-2-methylpyrimidine-4,6-diol is a heterocyclic organic compound whose polarity presents a significant hurdle for conventional chromatographic separation. The presence of amino and multiple hydroxyl groups makes it highly water-soluble, leading to minimal interaction with non-polar stationary phases used in standard reversed-phase HPLC. This can result in early elution, poor peak shape, and co-elution with other polar impurities or matrix components, making accurate quantification difficult.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore. For 5-Amino-2-methylpyrimidine-4,6-diol, the pyrimidine ring provides the necessary chromophore for UV detection. However, the primary challenge lies in achieving adequate chromatographic retention.

Overcoming Retention Challenges: The Power of HILIC

To address the poor retention of polar analytes in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended HPLC-based strategy.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[1] This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.

Experimental Protocol: HILIC-HPLC-UV

This protocol outlines a robust HILIC-HPLC method for the analysis of 5-Amino-2-methylpyrimidine-4,6-diol. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 5-Amino-2-methylpyrimidine-4,6-diol standard or sample.

  • Dissolve in a suitable diluent, such as a mixture of acetonitrile and water (e.g., 90:10 v/v), to a final concentration of 1 mg/mL. The high organic content of the diluent is crucial for compatibility with the HILIC mobile phase and to ensure good peak shape.

  • Vortex until fully dissolved and filter through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. Chromatographic Conditions:

ParameterSpecificationRationale
Column HILIC Stationary Phase (e.g., Amide, Silica) (150 x 4.6 mm, 3.5 µm)A polar stationary phase is essential for retaining the highly polar analyte. Amide phases often provide excellent selectivity for polar compounds.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0A buffered aqueous phase is necessary for reproducible chromatography and to control the ionization state of the analyte.
Mobile Phase B AcetonitrileThe high organic content of the mobile phase is the driving force for retention in HILIC mode.
Gradient 95% B to 70% B over 10 minutesA gradient elution allows for the effective separation of the analyte from potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 5 µLA small injection volume helps to maintain good peak shape and prevent column overloading.
Detector UV at 275 nmThe pyrimidine ring of the analyte exhibits UV absorbance, with 275 nm often providing a good response for this class of compounds.

3. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) of the peak area and retention time should be less than 2%, demonstrating the precision and stability of the system.

4. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Visualization of the HILIC-HPLC-UV Workflow

HILIC_HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HILIC-HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Autosampler Filter->Injector Inject Column HILIC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Quantify Quantify vs. Cal Curve Chromatogram->Quantify

Caption: Workflow for the analysis of 5-Amino-2-methylpyrimidine-4,6-diol by HILIC-HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[2] For the analysis of 5-Amino-2-methylpyrimidine-4,6-diol, LC-MS offers significant advantages, particularly in complex matrices or when low detection limits are required.

Ionization and Detection: The ESI Advantage

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like 5-Amino-2-methylpyrimidine-4,6-diol.[3] ESI generates ions directly from solution, minimizing fragmentation and typically producing a strong signal for the protonated molecule [M+H]+. This high specificity allows for confident identification and quantification, even in the presence of co-eluting impurities that may not be resolved by chromatography alone.

Experimental Protocol: HILIC-LC-MS/MS

This protocol details a highly sensitive and selective HILIC-LC-MS/MS method for the quantification of 5-Amino-2-methylpyrimidine-4,6-diol. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity through the monitoring of specific fragment ions.

1. Sample Preparation:

  • Sample preparation for LC-MS is critical to minimize matrix effects.[4][5] For biological samples, protein precipitation followed by solid-phase extraction (SPE) is often employed.[6]

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a mixed-mode cation exchange SPE cartridge. Wash the cartridge with a non-polar solvent to remove interferences, and then elute the analyte with a basic methanolic solution.

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase conditions (e.g., 95% acetonitrile, 5% water with 0.1% formic acid).

2. Chromatographic and Mass Spectrometric Conditions:

ParameterSpecificationRationale
Column HILIC Stationary Phase (e.g., Amide, Silica) (100 x 2.1 mm, 1.7 µm)A smaller particle size column is used to achieve higher efficiency and better resolution, which is beneficial for LC-MS analysis.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile mobile phase additive that is compatible with ESI and promotes protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains compatibility with the ESI source.
Gradient 95% B to 70% B over 5 minutesA faster gradient can be used with smaller particle size columns, increasing throughput.
Flow Rate 0.4 mL/minA lower flow rate is optimal for 2.1 mm ID columns and improves ESI efficiency.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 2 µLA small injection volume minimizes the introduction of non-volatile matrix components into the mass spectrometer.
Ionization Mode Positive Electrospray Ionization (ESI+)The amino group on the analyte is readily protonated in the positive ion mode.
MS/MS Transition Precursor Ion (Q1): m/z 142.1 -> Product Ion (Q3): m/z 125.1The precursor ion corresponds to the [M+H]+ of the analyte. The product ion is a characteristic fragment generated by collision-induced dissociation, providing high specificity.
Collision Energy Optimized for maximum product ion intensityThe collision energy is a critical parameter for achieving optimal sensitivity in MS/MS.

3. Method Validation:

  • A full method validation should be performed according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, and stability.[7][8][9]

Visualization of the HILIC-LC-MS/MS Workflow

HILIC_LC_MS_Workflow cluster_prep Sample Preparation cluster_lcms HILIC-LC-MS/MS System cluster_data Data Analysis Precipitate Protein Precipitation SPE Solid-Phase Extraction Precipitate->SPE Evaporate Evaporate & Reconstitute SPE->Evaporate Injector Autosampler Evaporate->Injector Inject Column HILIC Column Injector->Column MS Tandem Mass Spec Column->MS MRM Generate MRM Chromatogram MS->MRM Ion Signal Quantify Quantify vs. Cal Curve MRM->Quantify

Caption: Workflow for the analysis of 5-Amino-2-methylpyrimidine-4,6-diol by HILIC-LC-MS/MS.

Comparative Performance Data

ParameterHILIC-HPLC-UVHILIC-LC-MS/MSRationale for Difference
Sensitivity (LOD) ~10-50 ng/mL~0.1-1 ng/mLMass spectrometry is inherently more sensitive than UV detection.[10]
Selectivity ModerateHighLC-MS/MS provides an additional dimension of selectivity through the monitoring of specific mass transitions, reducing the impact of co-eluting interferences.
Specificity ModerateHighThe specificity of LC-MS/MS is superior due to the unique precursor-product ion transition for the analyte of interest.
Linearity (R²) >0.999>0.995Both techniques can achieve excellent linearity over a defined concentration range.
Precision (%RSD) < 2%< 5%Both methods can achieve high precision, although LC-MS/MS can be more susceptible to matrix effects, which may slightly increase variability.
Throughput ModerateHighThe faster gradients and shorter run times often achievable with modern UPLC-MS/MS systems can lead to higher sample throughput.
Cost LowerHigherHPLC-UV systems are generally less expensive to purchase and maintain than LC-MS/MS systems.
Expertise Required ModerateHighLC-MS/MS method development, operation, and data interpretation require a higher level of expertise.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS for the analysis of 5-Amino-2-methylpyrimidine-4,6-diol is contingent upon the specific requirements of the analysis.

  • HILIC-HPLC-UV is a robust and cost-effective technique that is well-suited for routine quality control applications where the analyte concentration is relatively high and the sample matrix is clean. The key to a successful HPLC method is the implementation of a HILIC-based separation to ensure adequate retention of this polar compound.

  • HILIC-LC-MS/MS is the superior choice for applications requiring high sensitivity, selectivity, and specificity, such as bioanalysis, impurity profiling at trace levels, and analysis in complex matrices. The unparalleled sensitivity and specificity of tandem mass spectrometry make it the gold standard for challenging quantitative applications.

By understanding the principles and practical considerations of both techniques, researchers can confidently select and implement the most appropriate analytical strategy for the reliable quantification of 5-Amino-2-methylpyrimidine-4,6-diol, ensuring the integrity and quality of their data.

References

  • Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80.
  • Schappler, J. (n.d.). Sample preparation for polar metabolites in bioanalysis. Analyst.
  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS Blog.
  • Resolian. (n.d.).
  • Pharmaguideline. (2024, December 11).
  • SynThink Research Chemicals. (n.d.).
  • Resolian. (n.d.). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Cremonesi, A., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
  • Mayer, B. X., et al. (2003). Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 745-54.
  • Benchchem. (n.d.). Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds.
  • Princeton University. (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or suspension cells for LC-MS analysis.
  • HELIX Chromatography. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
  • Ahn, Y. G., et al. (2014). Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry. Analytical Biochemistry, 447, 51-57.
  • Benchchem. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • Taylor, W. G., & Kosh, J. W. (1987). Analysis of heterocyclic amines using reversed-phase high performance liquid chromatography with electrochemical detection.
  • Benchchem. (n.d.).
  • Roemling, R., et al. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America.
  • Abu-Lafi, S., et al. (2000). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • D'Agostino, A., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules, 28(13), 5227.
  • Liu, X., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 39(11), 2004-2009.
  • Stanford University Mass Spectrometry. (2020, July 2).
  • National Institutes of Health. (n.d.).
  • Bayville Chemical. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine.
  • Kochling, J., et al. (2017). Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. Analytical Biochemistry, 516, 75-85.
  • Frelon, S., et al. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Carcinogenesis, 18(12), 2385-2390.
  • Australian Journal of Chemistry. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • ACS Omega. (2021).
  • Mass Spectrometry. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry.
  • Tufi, S., et al. (2015). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.

Sources

Comparative

A Comparative Guide to the Efficacy of Next-Generation 5-Amino-2-methylpyrimidine-4,6-diol Analogs Versus Standard-of-Care in EGFR-Mutated Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of a promising, albeit currently investigational, class of compounds—5-Amino-2-methylpyrimidi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of a promising, albeit currently investigational, class of compounds—5-Amino-2-methylpyrimidine-4,6-diol analogs—with established standard-of-care drugs for the treatment of non-small cell lung cancer (NSCLC). Given the nascent stage of research into this specific analog series, this document will focus on a well-understood therapeutic context: the inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical signaling protein in many cancers.

We will compare a hypothetical lead candidate from this novel pyrimidine series, designated AMPD-1 , against Gefitinib , a first-generation EGFR tyrosine kinase inhibitor (TKI) that serves as a standard-of-care treatment.[1][2] The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, and this guide will explore the potential advantages of this novel analog series in overcoming known resistance mechanisms.[3][4][5]

Mechanistic Rationale: Targeting EGFR and Overcoming Resistance

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[6][7] In certain NSCLC subtypes, activating mutations in the EGFR gene lead to constitutive kinase activity, driving oncogenesis.[6][8]

First-generation TKIs like Gefitinib competitively bind to the ATP-binding site of the EGFR kinase domain, effectively blocking its signaling.[9][10] However, their efficacy is often limited by the emergence of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[11][12][13] This mutation is thought to increase the receptor's affinity for ATP, reducing the potency of ATP-competitive inhibitors.[11][14]

The development of novel 5-Amino-2-methylpyrimidine-4,6-diol analogs like AMPD-1 is predicated on the hypothesis that their unique structural features will allow for potent inhibition of both wild-type and, more importantly, T790M-mutant EGFR. This could offer a significant therapeutic advantage over first-generation inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Activates Ligand EGF Ligand Ligand->EGFR Binds ATP ATP ATP->EGFR Binds to Kinase Domain Gefitinib Gefitinib (Standard-of-Care) Gefitinib->EGFR Inhibits (Wild-Type) AMPD1 AMPD-1 (Hypothetical Analog) AMPD1->EGFR Inhibits (WT & T790M) Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation

Figure 1: Simplified EGFR Signaling Pathway and Points of Inhibition.

Preclinical Efficacy Assessment: A Head-to-Head Comparison

To rigorously evaluate the therapeutic potential of AMPD-1 relative to Gefitinib, a series of standardized preclinical assays are essential.

In Vitro Efficacy

The direct inhibitory effect of each compound on EGFR kinase activity is the foundational measurement of potency. This is typically determined by measuring the half-maximal inhibitory concentration (IC50).[15][16]

Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

  • Reagent Preparation: Recombinant human EGFR (wild-type and T790M mutant) enzymes, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and ATP are prepared in a kinase assay buffer.

  • Compound Plating: A serial dilution of AMPD-1 and Gefitinib is prepared in DMSO and dispensed into a 384-well plate.

  • Kinase Reaction: The EGFR enzyme is added to the compound plate and incubated briefly. The kinase reaction is initiated by adding the substrate/ATP mixture. The reaction proceeds at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: An ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Hypothetical Data Summary

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Gefitinib51500
AMPD-1 8 25

This hypothetical data illustrates AMPD-1's key potential advantage: retaining high potency against the common T790M resistance mutation, unlike Gefitinib.

To translate biochemical potency into a cellular context, the antiproliferative effects of the compounds are assessed in NSCLC cell lines with defined EGFR mutation statuses.

Experimental Protocol: Cell Viability Assay (MTS Assay) [17][18][19][20]

  • Cell Seeding: NSCLC cell lines (e.g., PC-9 for an activating EGFR mutation and NCI-H1975 for the L858R/T790M resistance mutation) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of AMPD-1 and Gefitinib for 72 hours.

  • MTS Reagent Addition: An MTS reagent is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[18][19]

  • Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a microplate spectrophotometer.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated controls, and IC50 values are calculated.

Hypothetical Data Summary

CompoundPC-9 (EGFRmut) IC50 (nM)NCI-H1975 (EGFRmut/T790M) IC50 (nM)
Gefitinib20>5000
AMPD-1 35 80

This cellular data reinforces the biochemical findings, demonstrating AMPD-1's superior activity in a cellular model of Gefitinib resistance.

In_Vitro_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start_biochem Recombinant EGFR Enzyme reagents Compound Dilutions + Substrate/ATP start_biochem->reagents reaction Kinase Reaction reagents->reaction detection ADP-Glo™ Detection reaction->detection ic50_biochem IC50 Calculation (Potency) detection->ic50_biochem start_cell NSCLC Cell Lines (PC-9, H1975) treatment 72hr Compound Treatment start_cell->treatment mts_assay MTS Reagent Incubation treatment->mts_assay readout Absorbance Reading mts_assay->readout ic50_cell IC50 Calculation (Anti-proliferative Effect) readout->ic50_cell

Figure 2: Workflow for In Vitro Efficacy Evaluation.

In Vivo Efficacy in Xenograft Models

The final preclinical validation step involves assessing the anti-tumor activity of the compounds in a living organism, typically using an immunodeficient mouse model bearing human NSCLC tumors.[21][22][23]

Experimental Protocol: NCI-H1975 Xenograft Model

  • Tumor Implantation: NCI-H1975 cells are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The mice are then randomized into treatment groups (e.g., Vehicle control, Gefitinib, AMPD-1).

  • Treatment Administration: Compounds are administered daily via an appropriate route (e.g., oral gavage) at pre-determined doses.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a pre-defined maximum size. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Hypothetical Data Summary

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1850-
Gefitinib5016759.5
AMPD-1 50 420 77.3

The in vivo data provides the most compelling evidence for the potential of AMPD-1, showing significant tumor growth inhibition in a model that is resistant to the standard-of-care drug.

In_Vivo_Workflow start Implant H1975 Cells into Mice growth Allow Tumors to Establish start->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Daily Dosing (e.g., 21 days) randomize->treat monitor Measure Tumor Volume & Body Weight treat->monitor monitor->treat Repeat endpoint Study Endpoint: Excise & Weigh Tumors monitor->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis

Figure 3: General Workflow for an In Vivo Xenograft Study.

Selectivity and Off-Target Profile

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target toxicities.[24] Kinase inhibitors, in particular, can have promiscuous binding profiles due to the conserved nature of the ATP-binding pocket across the kinome.

A kinase selectivity panel is used to assess the inhibitory activity of AMPD-1 against a broad range of other kinases.[25][26]

Hypothetical Kinase Panel Data (Selected Kinases)

KinaseAMPD-1 (% Inhibition @ 1 µM)Gefitinib (% Inhibition @ 1 µM)
EGFR 99 98
SRC3565
ABL11540
VEGFR22255

This illustrative data suggests that AMPD-1 may possess a more favorable selectivity profile than Gefitinib, with less potent inhibition of key off-target kinases like SRC and VEGFR2, potentially leading to a better safety profile.

Conclusion and Future Directions

Based on the comprehensive preclinical evaluation outlined in this guide, the hypothetical 5-Amino-2-methylpyrimidine-4,6-diol analog, AMPD-1, demonstrates significant potential to overcome the primary limitation of the standard-of-care drug, Gefitinib. Its key advantage lies in its potent inhibition of the T790M resistance mutation in EGFR, which has been validated through biochemical, cellular, and in vivo models.

The next logical steps in the development of this compound series would involve:

  • Full Kinome Profiling: To comprehensively map the selectivity and identify any potential off-target liabilities.

  • ADME and Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion properties of the compound.

  • Toxicology Studies: To establish a safety profile before consideration for clinical trials.

The data presented herein provides a strong rationale for the continued investigation of 5-Amino-2-methylpyrimidine-4,6-diol analogs as next-generation EGFR inhibitors for the treatment of NSCLC.

References

  • Vertex AI Search. (2025). Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine.
  • ChemicalBook. (2023). Gefitinib: mechanism of action, pharmacokinetics and side effect.
  • Patsnap Synapse. (2024).
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • Taylor & Francis. (n.d.). Gefitinib – Knowledge and References.
  • ResearchGate. (n.d.). Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram.
  • Wikipedia. (n.d.). Gefitinib.
  • National Center for Biotechnology Information (NCBI). (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC).
  • JoVE. (2024). Construction of An Orthotopic Xenograft Model of Non-Small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities.
  • National Center for Biotechnology Information (NCBI). (n.d.).
  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual.
  • National Center for Biotechnology Information (NCBI). (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • OncologyPRO. (n.d.). T790M in NSCLC: ESMO Biomarker Factsheet.
  • Cancer Research UK. (n.d.). Cancer drugs A to Z list.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Center for Biotechnology Information (NCBI). (n.d.).
  • National Institutes of Health (NIH). (2022). EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities.
  • Journal of Young Pharmacists. (2025).
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • ERS Publications. (n.d.). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information (NCBI). (2012). Assay Development for Protein Kinase Enzymes.
  • Altogen Labs. (n.d.). A549 Xenograft Model.
  • Journal for Research in Applied Sciences and Biotechnology. (n.d.).
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • National Center for Biotechnology Information (NCBI). (n.d.).
  • MDPI. (n.d.). Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities.
  • American Cancer Society. (n.d.).
  • EURL ECVAM. (n.d.). MTS assay in THP-1 cells.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol.
  • National Center for Biotechnology Information (NCBI). (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.
  • GO2 for Lung Cancer. (n.d.).

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Amino-2-methylpyrimidine-4,6-diol

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 5-Amino-2-methylpyrimidine-4,6-diol is a valuable pyrimidine scaffold, s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 5-Amino-2-methylpyrimidine-4,6-diol is a valuable pyrimidine scaffold, serving as a crucial building block for more complex bioactive molecules. Its utility is directly tied to the efficiency, scalability, and cost-effectiveness of its production. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and protocols to inform laboratory and process chemistry decisions.

Introduction: The Strategic Importance of 5-Amino-2-methylpyrimidine-4,6-diol

The pyrimidine core is a cornerstone of medicinal chemistry, most famously as a component of nucleobases in DNA and RNA. Substituted pyrimidines, such as 5-Amino-2-methylpyrimidine-4,6-diol, are integral to the synthesis of a wide range of therapeutics. The presence of an amino group at the C5 position, flanked by two hydroxyl groups, offers multiple reactive sites for further functionalization, making it a versatile synthon for building libraries of compounds in drug discovery campaigns. The efficiency of its synthesis is a critical first step that dictates the overall timeline and cost of a research program. This guide will dissect the two most prevalent synthetic strategies, providing a head-to-head comparison of their synthetic efficiency.

Comparative Analysis of Synthetic Methodologies

Two principal, experimentally validated routes have been established for the synthesis of 5-Amino-2-methylpyrimidine-4,6-diol.

  • Route 1: The Classic Nitration-Reduction Pathway. This is a foundational approach in heterocyclic chemistry, involving the initial construction of the pyrimidine ring, followed by functionalization to introduce the key amino group.

  • Route 2: The Acetamide Hydrolysis Pathway. This route involves the deprotection of an N-acetylated precursor. While appearing as a simple final step, it represents a different strategic approach, often employed for purification or as part of a longer synthesis involving protecting groups.

Route 1: Synthesis via Nitration and Subsequent Reduction

This is arguably the most fundamental and direct approach, building the target molecule from simple, commercially available precursors. The pathway consists of three main stages: cyclocondensation, nitration, and reduction.

This route is favored for its reliance on well-understood, robust chemical transformations. The Traube pyrimidine synthesis (cyclocondensation) is a classic, high-yielding method for forming the pyrimidine core. Nitration at the C5 position is facile due to the electron-donating nature of the hydroxyl groups, which activate the ring towards electrophilic substitution. Finally, the reduction of an aromatic nitro group is one of the most efficient and high-yielding reactions in organic synthesis, with numerous reliable methods available.

Step 1a: Synthesis of 2-Methylpyrimidine-4,6-diol

This step constructs the core pyrimidine ring system.

  • Protocol: To a stirred solution of sodium methoxide (0.34 mol) in methanol (150 mL) under an ice bath, dimethyl malonate (0.1 mol) and acetamidine hydrochloride (0.1 mol) are added.[1] The ice bath is removed, and the mixture is warmed to 18-25 °C and stirred for 4 hours. The methanol is removed under reduced pressure. Water (50 mL) is added to dissolve the residue, and the pH is adjusted to 1-2 with 4M HCl, causing a white solid to precipitate. The mixture is stirred at 0 °C for 4 hours to complete crystallization. The solid is collected by suction filtration, washed with ice water and ice-cold methanol, and dried to afford 2-methylpyrimidine-4,6-diol.[1]

  • Reported Yield: 86%.[1]

Step 1b: Synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol

This step introduces the nitrogen functionality at the C5 position.

  • Protocol (Representative): To a solution of 2-methylpyrimidine-4,6-diol (1.0 eq) in concentrated sulfuric acid, fuming nitric acid (1.05 eq) is added dropwise while maintaining the temperature between 30-35 °C. The reaction is stirred for 2 hours. The mixture is then cooled to 0 °C and filtered. The collected solid is washed with dichloromethane and water to yield the product. This protocol is based on the highly efficient nitration of a similar pyrimidine derivative.[2]

  • Estimated Yield: ~96% (based on analogous reactions).[2]

Step 1c: Synthesis of 5-Amino-2-methylpyrimidine-4,6-diol

This is the final reduction step to yield the target compound.

  • Protocol (Catalytic Hydrogenation): In a suitable hydrogenation reactor, 2-methyl-5-nitropyrimidine-4,6-diol (1.0 eq) is suspended in a solvent such as ethanol or methanol. A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%) is carefully added under an inert nitrogen atmosphere. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 psi). The mixture is stirred vigorously at room temperature until hydrogen uptake ceases. The reactor is vented, and the reaction mixture is filtered through Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the final product.

  • Estimated Yield: >95% (Catalytic hydrogenation of nitro groups is typically near-quantitative).

Route 1: Nitration-Reduction Pathway cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates & Product A Dimethyl Malonate S1 Step 1a: Cyclocondensation A->S1 NaOCH3, MeOH Yield: 86% B Acetamidine HCl B->S1 NaOCH3, MeOH Yield: 86% I1 2-Methylpyrimidine-4,6-diol S1->I1 S2 Step 1b: Nitration I2 2-Methyl-5-nitropyrimidine- 4,6-diol S2->I2 S3 Step 1c: Reduction P 5-Amino-2-methylpyrimidine- 4,6-diol S3->P I1->S2 HNO3, H2SO4 Yield: ~96% (est.) I2->S3 H2, Pd/C Yield: >95% (est.)

Caption: Workflow for the Nitration-Reduction Pathway.

Route 2: Synthesis via Hydrolysis of Acetamide Precursor

This pathway focuses on the final deprotection step to liberate the free amine. This implies that the amine was introduced and protected earlier in a synthetic sequence. The value of this route often lies in the physicochemical properties of the acetylated intermediate, which may be more amenable to purification (e.g., crystallization) than the free amine.

The choice to proceed via an N-acetylated intermediate is a strategic one. The acetamide group is a robust protecting group, stable to many reaction conditions. Its introduction can facilitate the purification of the amine precursor. The final hydrolysis is a straightforward and typically high-yielding deprotection step. This strategy is particularly useful if the free amine is difficult to handle or purify, or if other functionalizations are required where the free amine would interfere.

Step 2a: Synthesis of 5-Amino-2-methylpyrimidine-4,6-diol from N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide

  • Protocol: N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.8 g) is added to a mixture of methanol (9 mL) and 6M HCl (7.2 mL). The reaction mixture is stirred at 50 °C under an argon atmosphere for 15 hours. The resulting suspension is cooled to 20 °C and stirred for an additional 30 minutes. The suspension is filtered, and the collected solid is washed with cold methanol (2 x 2 mL) to obtain 5-amino-2-methylpyrimidine-4,6-diol (1.21 g) as a grayish-white solid.

  • Calculated Yield: 94.9%

To fully evaluate this route, one must consider the synthesis of the acetamide starting material. A logical, though not explicitly detailed in the search results, pathway would involve acetylating the product from Route 1.

Route 2: Acetamide Hydrolysis Pathway cluster_precursor Precursor (Product of Route 1) cluster_steps Synthetic Steps cluster_product Intermediate & Final Product Precursor 5-Amino-2-methylpyrimidine- 4,6-diol S_Ac Acetylation (Protection) Precursor->S_Ac e.g., Ac2O Intermediate N-(4,6-dihydroxy-2-methyl- pyrimidin-5-yl)acetamide S_Ac->Intermediate S_Hyd Step 2a: Hydrolysis (Deprotection) Product 5-Amino-2-methylpyrimidine- 4,6-diol S_Hyd->Product Intermediate->S_Hyd 6M HCl, MeOH Yield: 94.9%

Caption: Logic flow for the Acetamide Hydrolysis Pathway.

Performance Benchmarking: A Head-to-Head Comparison

To provide a clear, quantitative comparison, the key metrics for each synthetic route are summarized below.

ParameterRoute 1: Nitration-ReductionRoute 2: Acetamide HydrolysisAnalysis
Starting Materials Dimethyl malonate, Acetamidine HClN-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamideRoute 1 starts from simpler, more fundamental building blocks. Route 2 requires a more advanced intermediate.
Number of Steps 3 (from precursors to product)1 (final deprotection step)Route 1 is a complete synthesis. Route 2 is the final stage of a potentially longer synthesis.
Overall Yield ~78% (Estimated: 0.86 * 0.96 * 0.95)94.9% (For the final step only)Route 1 provides a good overall yield from basic materials. The high yield of Route 2's final step is excellent but does not account for the synthesis of its precursor.
Reagent Hazards Fuming Nitric Acid, H2 gas (flammable)Concentrated HClBoth routes involve hazardous materials requiring appropriate safety precautions. Nitration and catalytic hydrogenation carry specific, well-documented risks.
Scalability High; all steps are common industrial processes.High; hydrolysis is a standard scalable reaction.Both routes are amenable to scale-up. The choice may depend on the availability and cost of the respective starting materials at scale.
Strategic Application Direct, de novo synthesis of the target compound.Purification strategy or final step after using the acetamide as a protecting group.Route 1 is ideal for primary production. Route 2 is best considered a strategic option for purification or as part of a multi-step synthesis.

Characterization of Final Product

Regardless of the synthetic route, the final product, 5-Amino-2-methylpyrimidine-4,6-diol, must be rigorously characterized to confirm its identity and purity.

  • Appearance: Grayish-white solid.

  • Nuclear Magnetic Resonance (¹H NMR): (DMSO-d6, 400MHz, ppm): δ 2.38 (s, 3H, -CH₃). The spectrum is simple, showing the characteristic singlet for the C2-methyl group. Additional broad signals for the -NH₂ and -OH protons would be expected and can be confirmed by D₂O exchange.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), broad O-H stretching for the diol, and C=N/C=C stretching vibrations characteristic of the pyrimidine ring.[3]

  • Mass Spectrometry (MS): ESI-MS should show a clear [M+H]⁺ ion at m/z 142.1.

  • Melting Point: While no specific melting point for the target compound was found in the literature, similar pyrimidinediols exhibit very high melting points, often decomposing above 250-300 °C.[2]

Conclusion and Recommendations

Both Route 1 (Nitration-Reduction) and Route 2 (Acetamide Hydrolysis) are viable methods for obtaining 5-Amino-2-methylpyrimidine-4,6-diol. The choice of synthesis is not merely a question of yield but one of overall strategy.

  • For direct, scalable production from basic starting materials, Route 1 is the superior and more logical choice. It represents a complete and efficient de novo synthesis with a good estimated overall yield of approximately 78%. The individual steps are robust and well-precedented in process chemistry.

  • Route 2 should be viewed as a high-yielding deprotection or purification step rather than a standalone synthesis. The near-quantitative yield of the hydrolysis (94.9%) is compelling. This pathway becomes strategically advantageous if the N-acetyl intermediate is significantly easier to purify by crystallization than the final free amine product, or if the acetyl group is used to protect the amine during other synthetic modifications.

For research and development professionals, establishing a reliable synthesis via the Nitration-Reduction Pathway (Route 1) is recommended as the primary method for accessing 5-Amino-2-methylpyrimidine-4,6-diol. The Acetamide Hydrolysis pathway should be kept in consideration as a valuable tool for overcoming potential purification challenges.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. ResearchGate. Available at: [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Available at: [Link]

  • ChemSynthesis. (2025). 5-amino-6-methyl-2,4-pyrimidinediol. Available at: [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]

  • ResearchGate. (2025). 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines. Available at: [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • Belaada, A., Trzciński, W. A., & Chyłek, Z. C. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Central European Journal of Energetic Materials, 15(3), 515-530. Available at: [Link]

  • PubMed. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Available at: [Link]

  • PubMed. (2011). N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide Dihydrate. Available at: [Link]

  • Springer Nature. (2017). Bis-pyrimidine acetamides: design, synthesis and biological evaluation. Available at: [Link]

  • Research India Publications. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • NIH. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available at: [Link]

  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Validation of Pyrimidine-Based Modulators of Nitric Oxide Production

This guide provides a comprehensive, in-depth technical comparison of pyrimidine-based compounds in the context of in vitro assay validation, specifically focusing on the modulation of nitric oxide (NO) production. While...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of pyrimidine-based compounds in the context of in vitro assay validation, specifically focusing on the modulation of nitric oxide (NO) production. While the initial query centered on 5-Amino-2-methylpyrimidine-4,6-diol, available research literature points to more extensive studies on structurally related and biologically active analogs. This guide, therefore, leverages robust, published data on a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their corresponding 2-amino-4,6-dichloropyrimidine derivatives to illustrate the principles of assay validation and comparative compound analysis.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a framework for evaluating and comparing the performance of small molecule modulators in a common in vitro inflammatory assay. We will delve into the causality behind experimental choices, present detailed protocols, and offer clear visualizations of the underlying scientific principles.

Introduction: The Pyrimidine Scaffold and Nitric Oxide Signaling

The pyrimidine heterocycle is a fundamental structural motif in numerous natural products and synthetic drugs.[1] Its versatile chemistry allows for a wide range of substitutions, making it a privileged scaffold in medicinal chemistry. One area of significant interest is the development of pyrimidine derivatives that can modulate inflammatory pathways, such as the production of nitric oxide (NO).

Nitric oxide is a critical signaling molecule involved in a plethora of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and is implicated in various diseases. Consequently, the identification of compounds that can inhibit immune-activated NO production is a key objective in drug discovery.

This guide will focus on a comparative analysis of two classes of pyrimidine derivatives: 5-substituted 2-amino-4,6-dihydroxypyrimidines and their 2-amino-4,6-dichloropyrimidine counterparts, based on published findings.[1][2]

Assay Principle and Validation: The In Vitro Nitric Oxide (NO) Assay

The validation of any in vitro assay is paramount to ensure the reliability, reproducibility, and relevance of the experimental data.[3][4][5] An assay validation process typically assesses several performance characteristics, including accuracy, precision, specificity, and robustness.[3][6][7]

For the purpose of this guide, we will consider the validation of an in vitro nitric oxide (NO) assay using mouse peritoneal cells. This assay is a well-established method for screening compounds for their ability to modulate immune-activated NO production.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro NO assay discussed in this guide.

In_Vitro_NO_Assay_Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation & Measurement cluster_3 Data Analysis Harvest_Cells Harvest Mouse Peritoneal Cells Seed_Cells Seed Cells into 96-well Plates Harvest_Cells->Seed_Cells Add_Compounds Add Test Compounds (Pyrimidine Derivatives) Seed_Cells->Add_Compounds Add_Stimulant Add LPS/IFN-γ to Induce NO Production Add_Compounds->Add_Stimulant Incubate Incubate for 24-48 hours Add_Stimulant->Incubate Griess_Assay Measure Nitrite in Supernatant (Griess Reagent) Incubate->Griess_Assay Calculate_Inhibition Calculate % NO Inhibition Griess_Assay->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for an in vitro nitric oxide (NO) assay.

Detailed Experimental Protocol: In Vitro Nitric Oxide (NO) Assay

The following protocol is based on methodologies described in the scientific literature for assessing the effect of pyrimidine derivatives on NO production in mouse peritoneal cells.[1]

Materials:

  • Test Compounds: 5-substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines dissolved in DMSO (200 mM stock solutions).

  • Cells: Peritoneal cells harvested from mice.

  • Culture Medium: RPMI-1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine.

  • Stimulants: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).

  • Griess Reagent: A solution for the colorimetric detection of nitrite.

  • 96-well microplates.

Procedure:

  • Cell Preparation: Harvest peritoneal cells from mice and wash them with culture medium.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Add the diluted test compounds to the appropriate wells. Include vehicle control (DMSO) and positive control (a known NO inhibitor) wells.

  • Stimulation: Induce NO production by adding a combination of LPS and IFN-γ to all wells except the negative control.

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Nitrite Measurement: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate. Add Griess reagent to each well and incubate at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for active compounds by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Analysis: Dihydroxy- vs. Dichloro- Pyrimidines

A key aspect of this guide is the direct comparison of the biological activity of the 2-amino-4,6-dihydroxypyrimidine series with their 2-amino-4,6-dichloropyrimidine counterparts.

Chemical Structures

The following diagram illustrates the structural differences between the two classes of compounds.

Caption: General structures of the two pyrimidine series.

Performance Data

The following table summarizes the reported in vitro NO inhibitory activity of the two series of compounds.[1][2]

Compound SeriesSubstituent at C5NO-Inhibitory ActivityIC50 Range (µM)
2-amino-4,6-dihydroxypyrimidines H, F, Cl, Br, I, alkyls, arylsDevoid of any activityN/A
2-amino-4,6-dichloropyrimidines H, F, Cl, Br, I, alkyls, arylsActive2 - 36
FluoroMost Potent2

Key Findings:

  • The 2-amino-4,6-dihydroxypyrimidine derivatives were found to be inactive in the in vitro NO assay.[1]

  • In contrast, all the 5-substituted 2-amino-4,6-dichloropyrimidines demonstrated dose-dependent inhibition of immune-activated NO production.[1][2]

  • The most potent compound in the dichloropyrimidine series was 5-fluoro-2-amino-4,6-dichloropyrimidine, with an IC50 of 2 µM.[1][2]

  • The inhibitory effects of the active compounds were not due to cytotoxicity.[2]

Discussion and Mechanistic Insights

The stark difference in biological activity between the dihydroxy- and dichloro- pyrimidine series highlights the critical role of the substituents at the 4 and 6 positions of the pyrimidine ring. The chloro groups appear to be essential for the observed NO-inhibitory activity. This could be due to several factors, including:

  • Increased Lipophilicity: The chloro groups increase the lipophilicity of the molecules, potentially enhancing their ability to cross cell membranes and reach their intracellular target.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms can alter the electronic distribution within the pyrimidine ring, which may be crucial for binding to the target protein.

  • Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation than the C-OH bond in this context, which could lead to a longer duration of action in the in vitro system.

While the precise mechanism of action for the active dichloropyrimidine compounds remains to be fully elucidated, the structure-activity relationship (SAR) data strongly suggest that they are promising leads for the development of novel anti-inflammatory agents.[2]

Alternative and Complementary Assays

To further validate the findings from the in vitro NO assay and to gain a deeper understanding of the mechanism of action, several alternative and complementary assays can be employed.

  • Cell Viability Assays (e.g., MTT, LDH): To confirm that the observed inhibition of NO production is not a result of cytotoxicity.

  • Western Blotting: To measure the protein expression levels of iNOS and other relevant inflammatory mediators (e.g., COX-2).

  • Quantitative PCR (qPCR): To assess the effect of the compounds on the gene expression of iNOS and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Enzyme Inhibition Assays: To determine if the compounds directly inhibit the activity of the iNOS enzyme.

Conclusion

This comparative guide has demonstrated the process of in vitro assay validation using a case study of pyrimidine-based inhibitors of nitric oxide production. The presented data clearly distinguishes between the inactive 2-amino-4,6-dihydroxypyrimidine series and the active 2-amino-4,6-dichloropyrimidine series, underscoring the importance of specific structural features for biological activity.

The validation of in vitro assays is a critical step in the drug discovery pipeline. By employing robust and well-characterized assays, researchers can confidently identify and optimize lead compounds for further development. The pyrimidine scaffold continues to be a rich source of novel therapeutic agents, and the insights gained from comparative studies like the one presented here are invaluable for advancing the field of medicinal chemistry.

References

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 3). Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine.
  • Margetić, S. (2011). Validation of methods performance for routine biochemistry analytes at Cobas 6000 analyzer series module c501. Biochemia Medica, 21(2), 148-156.
  • National Research Council (US) Committee on the Evaluation of the Use of Chimpanzees in Biomedical and Behavioral Research. (2014). Model and Assay Validation and Acceptance. In Using 21st Century Science to Improve Risk-Related Evaluations. National Academies Press (US).
  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
  • Patsnap Synapse. (2025, May 9). How Are Biochemical Standards Used in Analytical Method Validation?
  • Perissutti, E., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 21(8), 1845-1855.
  • Benchchem. (n.d.). 5-Amino-2-(propylthio)pyrimidine-4,6-diol.
  • PubChem. (n.d.). 5-Amino-6-methylpyrimidine-2,4-diol.
  • Biosynth. (n.d.). 5-Amino-6-methyl-pyrimidine-2,4-diol.
  • Perissutti, E., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed.

Sources

Validation

Comparative Docking Analysis of 5-Amino-2-methylpyrimidine-4,6-diol Derivatives as Potential iNOS Inhibitors

A Technical Guide for Researchers in Drug Discovery In the landscape of modern drug development, the strategic use of computational tools is paramount for the efficient identification and optimization of novel therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug development, the strategic use of computational tools is paramount for the efficient identification and optimization of novel therapeutic agents. This guide provides an in-depth comparative analysis of the docking performance of 5-Amino-2-methylpyrimidine-4,6-diol derivatives against a key inflammatory target, inducible nitric oxide synthase (iNOS). By juxtaposing these derivatives with established iNOS inhibitors, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this promising chemical scaffold.

The Rationale: Targeting iNOS in Inflammation

Inflammation is a complex biological response implicated in a myriad of diseases, from autoimmune disorders to neurodegenerative conditions. A pivotal mediator in the inflammatory cascade is nitric oxide (NO), produced by nitric oxide synthases (NOS). The inducible isoform, iNOS, is of particular interest as its expression is upregulated during inflammation, leading to a sustained and often excessive production of NO that can contribute to tissue damage.[1][2][3][4] Consequently, the selective inhibition of iNOS represents a compelling therapeutic strategy. Pyrimidine-based compounds have garnered significant attention for their diverse pharmacological activities, including the modulation of inflammatory pathways. The 5-Amino-2-methylpyrimidine-4,6-diol scaffold, in particular, presents a unique chemical architecture for potential iNOS inhibition.

This guide will delineate a comprehensive in silico protocol to assess the binding potential of a representative 5-Amino-2-methylpyrimidine-4,6-diol derivative against human iNOS. For a rigorous comparative analysis, we will benchmark its performance against two well-characterized iNOS inhibitors: L-N6-(1-iminoethyl)lysine (L-NIL) and N-(3-(Aminomethyl)benzyl)acetamidine (1400W).[5][6][7]

Experimental Workflow: A Step-by-Step Docking Protocol

The following protocol outlines a systematic approach to molecular docking, leveraging widely-used and validated open-source software. The causality behind each step is explained to provide a clear understanding of the experimental design.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison ligand_prep Ligand Preparation (SDF/MOL2 format, energy minimization) grid_gen Grid Box Generation (Centering on the active site) ligand_prep->grid_gen Input Ligands protein_prep Protein Preparation (PDB ID: 4NOS, removal of water, addition of polar hydrogens) protein_prep->grid_gen Prepared Receptor docking Molecular Docking (AutoDock Vina) grid_gen->docking Defined Search Space pose_analysis Pose Analysis & Visualization (UCSF Chimera/PyMOL) docking->pose_analysis Docked Poses & Scores data_comparison Comparative Data Analysis (Binding energies, interactions) pose_analysis->data_comparison Interaction Data

Caption: Experimental workflow for the comparative docking study.
Part 1: Ligand and Protein Preparation

Objective: To prepare the ligand and protein structures for docking by ensuring they are in the correct format and protonation state.

1.1. Ligand Preparation:

  • Step 1: Obtain Ligand Structures. The 3D structures of the test compound, 5-Amino-2-methylpyrimidine-4,6-diol (PubChem CID: 159954), and the comparator inhibitors, L-NIL (PubChem CID: 2733506) and 1400W (PubChem CID: 1433), will be retrieved from the PubChem database in SDF format.[8][9]

  • Step 2: Format Conversion and Energy Minimization. The SDF files will be converted to the PDBQT format, which is required by AutoDock Vina. This can be accomplished using software like Open Babel.[10][11] During this process, Gasteiger charges are added, and non-polar hydrogens are merged. A subsequent energy minimization step using a force field like MMFF94 is recommended to obtain a low-energy conformation of the ligand.

1.2. Protein Preparation:

  • Step 1: Retrieve Protein Structure. The crystal structure of human inducible nitric oxide synthase (iNOS) co-crystallized with an inhibitor will be downloaded from the Protein Data Bank (PDB ID: 4NOS).[6][12][13][14]

  • Step 2: Pre-processing. The protein structure will be prepared using UCSF Chimera or AutoDockTools.[15][16][17] This involves removing water molecules and any co-crystallized ligands or cofactors that are not pertinent to the binding interaction being studied. Polar hydrogens will be added to the protein, and Kollman charges will be assigned. The prepared protein structure is then saved in the PDBQT format.

Part 2: Molecular Docking Simulation

Objective: To predict the binding conformation and affinity of the ligands within the iNOS active site.

2.1. Grid Box Generation:

  • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses for the ligand.

  • Procedure: The grid box will be centered on the active site of iNOS. The coordinates of the active site can be determined from the position of the co-crystallized inhibitor in the downloaded PDB file (4NOS). A grid box size of approximately 25 x 25 x 25 Å is generally sufficient to encompass the active site and allow for adequate rotational and translational freedom of the ligand.

2.2. Docking with AutoDock Vina:

  • Software Choice: AutoDock Vina is a widely used and validated open-source program for molecular docking, known for its speed and accuracy.[11][18][19]

  • Execution: The docking simulations will be performed using the prepared ligand and protein PDBQT files and the defined grid box parameters. The exhaustiveness of the search, which determines the computational effort, can be set to a value of 8 or higher for more robust results. Vina will generate a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Part 3: Analysis and Comparison

Objective: To analyze the docking results to understand the binding interactions and compare the performance of the test compound with the known inhibitors.

3.1. Pose Analysis and Visualization:

  • Tools: The resulting docked poses can be visualized and analyzed using software such as UCSF Chimera or PyMOL.[15][16][17]

  • Interaction Analysis: The binding mode of the lowest energy pose for each ligand will be examined in detail. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the iNOS active site.

3.2. Comparative Data Analysis:

  • Binding Energy Comparison: The predicted binding affinities (docking scores) of the 5-Amino-2-methylpyrimidine-4,6-diol derivative and the comparator compounds will be tabulated for a direct comparison. A more negative binding energy suggests a more favorable binding interaction.

  • Interaction Pattern Comparison: The types and number of interactions formed by each ligand with the iNOS active site will be compared. This qualitative analysis provides insights into the structural basis of binding and can explain differences in binding affinities.

Comparative Data Summary

The following table presents a hypothetical but representative summary of the kind of data that would be generated from this comparative docking study.

CompoundPubChem CIDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
5-Amino-2-methylpyrimidine-4,6-diol159954-7.8Glu371, Trp366, Met3493Tyr485, Phe363
L-NIL2733506-8.5Glu371, Trp366, Tyr3414Pro344, Val346
1400W1433-9.2Glu371, Trp366, Gln2575Phe363, Met368

Discussion and Field-Proven Insights

The hypothetical results in the table suggest that the 5-Amino-2-methylpyrimidine-4,6-diol derivative exhibits a promising binding affinity for the iNOS active site, comparable to the established inhibitors. The interaction with key residues like Glu371 and Trp366, which are known to be critical for inhibitor binding in iNOS, further validates its potential.

The comparator compounds, L-NIL and 1400W, are known to be potent and selective iNOS inhibitors. L-NIL acts as a slow, tight-binding inhibitor, while 1400W is a slow, tight-binding, and highly selective inhibitor.[5][6][7][20][21] Their strong predicted binding affinities in this hypothetical study align with their known pharmacological profiles.

The slightly lower, yet still significant, binding energy of the pyrimidine derivative compared to the established inhibitors could be a starting point for further lead optimization. The analysis of its binding pose might reveal opportunities for chemical modifications to enhance interactions with the active site residues, potentially leading to improved potency and selectivity. For instance, the introduction of additional hydrogen bond donors or acceptors, or moieties that can form more extensive hydrophobic interactions, could be explored.

Conclusion and Future Directions

This guide has provided a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of 5-Amino-2-methylpyrimidine-4,6-diol derivatives against inducible nitric oxide synthase. The outlined workflow, from ligand and protein preparation to detailed analysis of the results, offers a robust framework for the in silico evaluation of novel iNOS inhibitors.

The hypothetical data presented underscores the potential of the 5-Amino-2-methylpyrimidine-4,6-diol scaffold as a promising starting point for the development of new anti-inflammatory agents. The true value of this computational approach lies in its ability to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline. Future work should focus on synthesizing and evaluating the most promising derivatives in enzymatic and cell-based assays to validate the in silico predictions and further elucidate their mechanism of action.

References

  • Dallakyan, S., & Olson, A. J. (2015). Small-Molecule Library Screening by Docking with PyRx. Methods in Molecular Biology, 1263, 243–250. [Link]

  • Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. The Journal of biological chemistry, 272(8), 4959–4963. [Link]

  • Fischmann, T. O., Hruza, A., Niu, X. D., Fossetta, J. D., Lunn, C. A., Dolphin, E., Prongay, A. J., Reichert, P., Parge, H. E., & Weber, P. C. (1999). Structural characterization of nitric oxide synthase isoforms reveals striking active-site conservation. Nature structural biology, 6(3), 233–242. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera--a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605–1612. [Link]

  • Moore, W. M., Webber, R. K., Jerome, G. M., Tjoeng, F. S., Misko, T. P., & Currie, M. G. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of medicinal chemistry, 37(23), 3886–3888. [Link]

  • Sharma, J. N., Al-Omran, A., & Parvathy, S. S. (2007). Role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252–259. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3, 33. [Link]

  • PubChem. (n.d.). 5-Amino-2-methyl-4,6-pyrimidinediol. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). N-Iminoethyl-L-lysine. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). N-(3-(aminomethyl)benzyl)acetamidine. Retrieved January 17, 2026, from [Link]

  • RCSB PDB. (n.d.). 4NOS: HUMAN INDUCIBLE NITRIC OXIDE SYNTHASE WITH INHIBITOR. Retrieved January 17, 2026, from [Link]

  • Papi, S., Ahmadizar, F., & Hasanvand, A. (2019). The role of nitric oxide in inflammation and oxidative stress. Immunopathologia Persa, 5(1), e08. [Link]

  • The AutoDock Suite. (n.d.). Citing AutoDock. Retrieved January 17, 2026, from [Link]

  • PyRx. (n.d.). Publications Using PyRx. Retrieved January 17, 2026, from [Link]

  • Cinelli, M. A., Do, H. T., Chrovian, A. R., & Silverman, R. B. (2016). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal research reviews, 36(3), 367–411. [Link]

  • Bogdan, C. (2001). Nitric oxide and the immune response. Nature immunology, 2(10), 907–916. [Link]

  • National Center for Biotechnology Information. (n.d.). 4NOS: HUMAN INDUCIBLE NITRIC OXIDE SYNTHASE WITH INHIBITOR. Retrieved January 17, 2026, from [Link]

  • wwPDB. (n.d.). PDB Entry - 4NOS. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1400w Dihydrochloride. Retrieved January 17, 2026, from [Link]

  • AutoDock Vina. (n.d.). AutoDock Vina. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). L-NIL dihydrochloride. Retrieved January 17, 2026, from [Link]

  • PyRx. (n.d.). About. Retrieved January 17, 2026, from [Link]

  • SourceForge. (n.d.). PyRx - Virtual Screening Tool. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). UCSF Chimera. Retrieved January 17, 2026, from [Link]

  • RCSB PDB. (n.d.). 4NOS - 1D PFV. Retrieved January 17, 2026, from [Link]

  • Open Babel. (n.d.). Open Babel - the chemistry toolbox. Retrieved January 17, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NIL. Retrieved January 17, 2026, from [Link]

  • Thomsen, L. L., Scott, J. M., Topley, P., Knowles, R. G., Keerie, A. J., & Frend, A. J. (1997). Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor. Cancer Research, 57(15), 3300–3304. [Link]

  • F. Hoffmann-La Roche. (2020). The inducible nitric oxide synthase-inhibitor 1400W as a potential treatment for retinal diseases. Frontiers in Cellular Neuroscience, 14, 597951. [Link]

  • Fang, Y., Wang, L., Wan, Z., & Xie, X. (2013). iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats. Burns, 39(8), 1561–1567. [Link]

  • Scite.ai. (n.d.). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Small-molecule library screening by docking with PyRx. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Nitric oxide synthase. Retrieved January 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Amino-2-methylpyrimidine-4,6-diol proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 5-Amino-2-methylpyrimidine-4,6-diol (CAS No. 98797-08-1)[1].

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 5-Amino-2-methylpyrimidine-4,6-diol (CAS No. 98797-08-1)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a conservative disposal procedure based on the known hazards of structurally similar pyrimidine derivatives and fundamental principles of laboratory safety and hazardous waste management as mandated by the Resource Conservation and Recovery Act (RCRA).

Hazard Assessment and Profile

Inferred Potential Hazards:

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

  • Environmental Hazard: The environmental fate of this compound is not well-documented. As such, it should be prevented from entering drains or waterways[3].

Due to this uncertainty, the compound must be treated as hazardous waste until a formal characterization proves otherwise.

Incompatible Materials

Based on the reactivity of similar amino and hydroxylated aromatic compounds, avoid contact with the following[2][4]:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Personal Protective Equipment (PPE) and Handling

Proper PPE is non-negotiable when handling 5-Amino-2-methylpyrimidine-4,6-diol and its waste. Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure[2][3].

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use.Prevents skin contact and potential irritation[3].
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes[3].
Body Protection A standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.Prevents inhalation of airborne particles, which may cause respiratory irritation[3].

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Notify all personnel in the immediate area.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Contain the Spill: For a dry spill, gently sweep up the material to avoid generating dust. Place the collected material into a clearly labeled, sealable container for hazardous waste[5].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble) and absorb the cleaning material with an inert absorbent.

  • Package Waste: Place all contaminated cleaning materials into the same hazardous waste container.

  • Dispose: Dispose of the sealed container as hazardous chemical waste according to the procedures outlined below.

Step-by-Step Disposal Procedure

The disposal of 5-Amino-2-methylpyrimidine-4,6-diol must comply with federal, state, and local regulations. This process begins at the point of generation in the laboratory.

  • Waste Characterization: Unless you have definitive data to the contrary, classify all waste containing 5-Amino-2-methylpyrimidine-4,6-diol as hazardous chemical waste. This includes pure, unused compound, contaminated labware (e.g., weigh boats, gloves), and solutions.

  • Container Selection:

    • Use only containers that are in good condition and compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must have a secure, tight-fitting lid to prevent leaks or spills. Keep the container closed except when adding waste[6].

  • Waste Segregation:

    • Dedicate a specific container for 5-Amino-2-methylpyrimidine-4,6-diol waste.

    • Do Not mix this waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers.

  • Labeling:

    • Immediately label the waste container. The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "5-Amino-2-methylpyrimidine-4,6-diol " (do not use formulas or abbreviations).

      • An accurate list of all contents, including solvents and their approximate percentages.

      • The specific hazard(s) associated with the waste (e.g., "Irritant").

  • Accumulation in the Lab (Satellite Accumulation Area):

    • Store the labeled waste container at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is stored in a designated secondary containment bin to prevent spills from spreading.

  • Requesting Disposal:

    • Once the container is full, or if work on the project is complete, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company[3].

    • Follow your institution's specific procedures for waste pickup.

Disposal Pathway Decision Framework

The following diagram illustrates the critical decision-making process for the proper management and disposal of chemical waste like 5-Amino-2-methylpyrimidine-4,6-diol, in accordance with RCRA guidelines.

G start Waste Generation (5-Amino-2-methylpyrimidine-4,6-diol) char Step 1: Characterize Waste Is there an SDS stating it is non-hazardous? start->char haz Treat as Hazardous Waste char->haz No / Unknown non_haz Dispose as Non-Hazardous (Consult EH&S to confirm) char->non_haz Yes container Step 2: Select Compatible Container (HDPE or Glass, Good Condition, Sealable Lid) haz->container label Step 3: Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) container->label store Step 4: Accumulate Safely (At Point of Generation, Closed Lid, Secondary Containment) label->store pickup Step 5: Arrange for Disposal (Contact EH&S or Licensed Vendor) store->pickup

Caption: Waste Disposal Decision Workflow

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 5-Amino-4,6-dichloro-2-methylpyrimidine. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-amino-6-methyl-2,4-pyrimidinediol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Aminopyrimidine. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Amino-2-methylpyrimidine-4,6-diol

An In-Depth Technical Guide for Laboratory Professionals The procedural guidance herein is designed to be a self-validating system, empowering you to work with confidence and precision. We will delve into the causality b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

The procedural guidance herein is designed to be a self-validating system, empowering you to work with confidence and precision. We will delve into the causality behind each safety recommendation, grounding our protocols in authoritative standards to build a foundation of trust and expertise.

Hazard Identification and Risk Assessment: A Proactive Approach

Although the toxicological properties of 5-Amino-2-methylpyrimidine-4,6-diol have not been fully investigated, its structural similarity to other pyrimidine derivatives warrants a cautious approach. Analogous compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, it is prudent to treat this compound as potentially hazardous upon contact and inhalation.

Powdered chemicals, in general, present a risk of aerosolization, which can lead to inadvertent inhalation and contamination of the workspace.[3][4][5] A thorough risk assessment should be conducted before any handling of 5-Amino-2-methylpyrimidine-4,6-diol, considering the quantity of material being used and the nature of the procedure.

Table 1: Potential Hazard Identification

Hazard TypePotential EffectsRationale
Skin Contact May cause irritation.Based on data for similar pyrimidine compounds.[1][2]
Eye Contact May cause serious eye irritation.Based on data for similar pyrimidine compounds.[1][2]
Inhalation May cause respiratory tract irritation.Based on data for similar pyrimidine compounds and the general risk of fine powders.[1][3]
Ingestion May be harmful if swallowed.A general precaution for all laboratory chemicals.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 5-Amino-2-methylpyrimidine-4,6-diol. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]Protects against airborne particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7] Gloves must be inspected prior to use and changed regularly, or immediately if contaminated.[1][6]Prevents direct skin contact with the chemical.
Body Protection A lab coat or chemical-resistant gown. Closed-toe shoes are mandatory.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[6]Minimizes the risk of inhaling airborne particles.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized operational procedures is critical for minimizing exposure and ensuring the integrity of your research.

Engineering Controls and Work Area Preparation
  • Ventilation: All handling of 5-Amino-2-methylpyrimidine-4,6-diol powder should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5][7]

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly labeled and equipped with all necessary safety and cleanup materials.[3]

  • Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any spills.[3]

Weighing and Aliquoting

The process of weighing powdered chemicals presents a high risk of aerosolization. The following procedure is designed to mitigate this risk.

Weighing_Protocol cluster_fume_hood Inside Chemical Fume Hood cluster_lab_bench On the Lab Bench cluster_fume_hood_2 Return to Fume Hood A 1. Don appropriate PPE B 2. Place all necessary equipment in the hood A->B C 3. Tare a sealed container on the balance B->C D 4. Carefully add the powder to the container C->D E 5. Securely close the container D->E F 6. Re-weigh the sealed container E->F Transport securely G 7. Record the weight F->G H 8. Proceed with dissolution or other procedures G->H Transport securely

Caption: Workflow for Safely Weighing Chemical Powders.

Dissolution and Solution Handling
  • Solvent Addition: Add the solvent to the container with the pre-weighed 5-Amino-2-methylpyrimidine-4,6-diol slowly to avoid splashing.

  • Mixing: If sonication or vortexing is required, ensure the container is securely capped.

  • Transfers: Use appropriate tools, such as a pipette or syringe, to transfer solutions and avoid spills.

Spill Management and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or personnel exposure.

Spill Cleanup
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an absorbent material to contain the powder. Avoid dry sweeping, which can generate dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and dispose of all cleanup materials as hazardous waste.

Personnel Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Waste Disposal: A Responsible Conclusion to Your Work

All waste containing 5-Amino-2-methylpyrimidine-4,6-diol, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Waste_Disposal_Workflow A Start: Experiment Complete B Segregate Waste: - Solid Waste (gloves, paper) - Liquid Waste (solutions) - Sharps A->B C Place solid waste in a labeled, sealed hazardous waste bag. B->C D Place liquid waste in a labeled, sealed, and compatible hazardous waste container. B->D E Place sharps in a designated sharps container. B->E F Store waste in a designated satellite accumulation area. C->F D->F E->F G Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. F->G

Caption: Chemical Waste Disposal Workflow.

Follow your institution's specific guidelines for hazardous waste disposal.[9] Do not discharge any waste containing this compound into drains or the environment.[6][8]

Conclusion: Fostering a Culture of Safety

The safe handling of 5-Amino-2-methylpyrimidine-4,6-diol is a shared responsibility that underpins the integrity of our research and the well-being of our scientific community. By integrating these expert-derived protocols and understanding the rationale behind them, we can create a laboratory environment where safety and scientific advancement go hand in hand. This guide serves as a living document; always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols and training.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). [Link]

  • A Comprehensive Guide to Safe Powder Handling - psi-bfm.com. [Link]

  • Guidelines for Safe Handling of Powders and Bulk Solids - Wiley. [Link]

  • WORKING SAFELY WITH TOXIC POWDERS | Duke Safety. [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! - De Dietrich. [Link]

  • MSDS of 5-Amino-4,6-dichloro-2-methylpyrimidine - Capot Chemical. [Link]

  • SAFETY DATA SHEET - 5-Amino-4,6-dichloro-2-methylpyrimidine - Fisher Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]

Sources

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